1-Butanesulfonic acid
Beschreibung
Eigenschaften
IUPAC Name |
butane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3S/c1-2-3-4-8(5,6)7/h2-4H2,1H3,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHFHIQKOVNCNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2386-54-1 (hydrochloride salt) | |
| Record name | 1-Butanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3062364 | |
| Record name | 1-Butanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a sulfurous odor; ; [Acros Organics MSDS] | |
| Record name | 1-Butanesulfonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19337 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2386-47-2, 5391-97-9 | |
| Record name | Butanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2386-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005391979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanesulfonic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butane-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BUTANESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R6VP78CYD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 1-Butanesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methodologies for the synthesis and purification of 1-butanesulfonic acid, a versatile chemical intermediate. The following sections detail established experimental protocols, present quantitative data for process optimization, and illustrate the logical workflows through schematic diagrams.
Synthesis of this compound: Key Methodologies
Two principal synthetic routes for this compound and its precursors are outlined below: the sulfonation of 1-halobutanes and the oxidation of 1-butanethiol (B90362). A significant intermediate in one of the most common approaches is 1,4-butane sultone, whose synthesis is also detailed.
Route 1: Synthesis via Sulfonation of 1-Halobutanes (Strecker Synthesis)
This classic method involves the reaction of a 1-halobutane, such as 1-bromobutane (B133212) or 1-chlorobutane (B31608), with a sulfite (B76179) salt to produce the corresponding sodium 1-butanesulfonate. The free sulfonic acid can then be obtained by acidification. A related and often preferred industrial route proceeds via the formation of 1,4-butane sultone from 4-chlorobutanol.
Experimental Protocol: Synthesis of Sodium 1-Butanesulfonate from 1,4-Dihalobutane (Adapted for this compound)
A preparation method for sodium 1,4-butanedisulfonate, which can be adapted for the synthesis of sodium 1-butanesulfonate, involves the reaction of 1,4-dihalogenated butane (B89635) with sodium sulfite in an aqueous solution.[1] For the synthesis of sodium 1-butanesulfonate, 1-chlorobutane or 1-bromobutane would be used as the starting material.
-
Reaction Setup: In a suitable reaction vessel, combine 1,4-dihalobutane (or 1-halobutane) and sodium sulfite in a molar ratio of 1:2 in an aqueous solution.[1]
-
Reaction Conditions: Heat the mixture to 110-120°C with stirring for 10-20 hours.[1]
-
Work-up: After the reaction is complete, distill off a portion of the water under reduced pressure.
-
Crystallization: Cool the concentrated solution to 4°C to induce crystallization of the sodium sulfonate salt.
-
Purification: The crude product can be further purified by recrystallization from water.[1]
Experimental Protocol: Synthesis of 1,4-Butane Sultone from 4-Chlorobutanol
A common precursor, 1,4-butane sultone, is synthesized from 4-chlorobutanol and sodium sulfite.[2]
-
Sulfonation: In a suitable solvent such as an alcohol, react 4-chlorobutanol with a sodium sulfite solution. The molar ratio of 4-chlorobutanol to sodium sulfite is typically between 1:1 and 1:1.5.[2] The mixture is heated to reflux for 4-8 hours.[2]
-
Isolation of 4-Hydroxybutanesulfonic Acid: After the reaction, the alcohol solvent is removed by concentration. The resulting mixture is acidified with hydrochloric acid and further concentrated until it becomes viscous. Addition of an alcohol solvent precipitates sodium chloride, which is removed by filtration. The filtrate is then concentrated to yield 4-hydroxybutanesulfonic acid.[2]
-
Cyclization to 1,4-Butane Sultone: The 4-hydroxybutanesulfonic acid is dehydrated via continuous flash evaporation at a temperature of 130-165°C and a vacuum of 1-8 mmHg to yield technical grade 1,4-butane sultone.[2]
Quantitative Data for Synthesis via Sulfonation
| Parameter | Value | Reference |
| Sodium 1,4-Butanedisulfonate Synthesis | ||
| Molar Ratio (1,4-Dihalobutane:Sodium Sulfite) | 1:2 | [1] |
| Reaction Temperature | 110-120 °C | [1] |
| Reaction Time | 10-20 hours | [1] |
| Yield (from 1,4-dibromobutane) | 95% | [1] |
| Yield (from 1,4-dichlorobutane) | 83% | [1] |
| 1,4-Butane Sultone Synthesis | ||
| Molar Ratio (4-Chlorobutanol:Sodium Sulfite) | 1:1 - 1:1.5 | [2] |
| Reflux Time | 4-8 hours | [2] |
| Dehydration Temperature | 130-165 °C | [2] |
| Dehydration Vacuum | 1-8 mmHg | [2] |
| 1,4-Butane Sultone from bis-4-chlorobutyl ether | ||
| Yield | 72-80% | [3] |
Synthesis Workflow: Sulfonation of 1-Halobutane
Caption: Synthesis of this compound via Sulfonation.
Route 2: Oxidation of 1-Butanethiol
Experimental Protocol: Oxidation of a Thiol to a Sulfonyl Chloride (Adapted for 1-Butanethiol)
This procedure describes the oxidation of dodecane-1-thiol to its sulfonyl chloride, which can serve as a template for the oxidation of 1-butanethiol.[4] The resulting butanesulfonyl chloride would then be hydrolyzed to this compound.
-
Reaction Setup: Dissolve 1-butanethiol in a 4:1 mixture of acetonitrile (B52724) and water and cool the solution in an ice bath.
-
Oxidation: Add a strong oxidizing agent, such as trichloroisocyanuric acid, portion-wise while maintaining the temperature below 5°C.[4]
-
Reaction Time: Stir the mixture for 30 minutes in the ice bath.[4]
-
Work-up: Remove the precipitated cyanuric acid by filtration and wash with an organic solvent like ethyl acetate.[4]
-
Isolation of Sulfonyl Chloride: Evaporate the combined filtrate under reduced pressure at a temperature not exceeding 30°C.[4] The crude product can be further purified by dissolving in a non-polar solvent, washing with dilute acid, drying, and re-evaporating the solvent.[4]
-
Hydrolysis: The resulting butanesulfonyl chloride is then hydrolyzed to this compound by treatment with water.
Quantitative Data for Thiol Oxidation
| Parameter | Value (for Dodecane-1-thiol) | Reference |
| Solvent Ratio (Acetonitrile:Water) | 4:1 (v/v) | [4] |
| Reaction Temperature | ≤ 5 °C | [4] |
| Reaction Time | 30 minutes | [4] |
| Yield (of Sulfonyl Chloride) | 61% | [4] |
Synthesis Workflow: Oxidation of 1-Butanethiol
Caption: Synthesis of this compound via Oxidation.
Purification of this compound
The purification of this compound is crucial to remove unreacted starting materials, byproducts, and inorganic salts. The primary methods employed are recrystallization of its salt form and ion-exchange chromatography.
Recrystallization
Recrystallization is an effective method for purifying the sodium salt of this compound.
Experimental Protocol: Recrystallization of Sodium 1-Butanesulfonate
-
Dissolution: Dissolve the crude sodium 1-butanesulfonate in a minimum amount of hot water.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals under vacuum at an elevated temperature (e.g., 60°C) to remove residual water.[1]
Ion-Exchange Chromatography
Ion-exchange chromatography is a powerful technique for removing ionic impurities and for converting the sodium salt to the free sulfonic acid.
Experimental Protocol: Purification by Cation-Exchange Chromatography
This protocol is adapted from the purification of 4-hydroxy-1-butanesulfonic acid.[3]
-
Resin Preparation: Use a strongly acidic cation-exchange resin.
-
Sample Loading: Dissolve the crude sodium 1-butanesulfonate in deionized water and pass the solution through the prepared cation-exchange column.
-
Elution: Elute the column with deionized water until the eluent is no longer acidic.
-
Concentration: Collect the acidic eluent, which contains the free this compound, and concentrate it under reduced pressure.
Purification Workflow
Caption: Purification Strategies for this compound.
References
- 1. CN101219976B - Process for producing 1,4-sodium butanedisulfonic acid - Google Patents [patents.google.com]
- 2. CN109293625B - Synthesis method of high-purity 1, 4-butane sultone - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Deep Dive into 1-Butanesulfonic Acid for High-Performance Liquid Chromatography (HPLC)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in modern research and pharmaceutical development. The ability to achieve optimal separation of complex mixtures often relies on the strategic use of mobile phase additives. Among these, 1-butanesulfonic acid has emerged as a crucial ion-pairing agent, particularly for the analysis of basic and cationic compounds in reversed-phase HPLC. This technical guide provides a comprehensive overview of the physicochemical properties of this compound and its sodium salt, detailed experimental protocols for its application, and an exploration of the underlying principles of ion-pair chromatography.
Physicochemical Properties
This compound and its more commonly used sodium salt are key reagents in HPLC. Their effectiveness as ion-pairing agents is directly related to their chemical and physical characteristics. A summary of these properties is presented below.
This compound
| Property | Value | Reference |
| Molecular Formula | C4H10O3S | [1] |
| Molecular Weight | 138.19 g/mol | [1] |
| Appearance | Colorless liquid with a sulfurous odor | [1] |
| pKa | 1.92 ± 0.50 (Predicted) | [1] |
| Solubility | Soluble in water | |
| Chemical Structure | Butyl group attached to a sulfonic acid moiety | [1] |
This compound Sodium Salt
| Property | Value | Reference |
| Molecular Formula | C4H9NaO3S | [2] |
| Molecular Weight | 160.17 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | >300 °C | [5] |
| Solubility in Water | Highly soluble | [5] |
| pH (100 g/L in H2O) | 5.0 - 7.0 | |
| UV Transmittance (0.005 M in H2O) | ≥70% at 200 nm, ≥90% at 220 nm, ≥98% at 250 nm | |
| UV Absorbance (0.5 M in water) | ≤0.1 at 210 nm, ≤0.06 at 220 nm, ≤0.04 at 230 nm, ≤0.02 at 260 nm | [6] |
The Role of this compound in HPLC: Ion-Pair Chromatography
This compound is primarily utilized as an ion-pairing reagent in reversed-phase HPLC to enhance the retention and separation of ionic and highly polar analytes on non-polar stationary phases. It is particularly effective for the analysis of basic compounds that are protonated under typical acidic mobile phase conditions and thus exhibit poor retention.
The mechanism of retention in ion-pair chromatography with alkyl sulfonates like this compound is predominantly based on an ion-exchange process. The hydrophobic butyl group of the 1-butanesulfonate anion adsorbs onto the non-polar stationary phase, creating a dynamic ion-exchange surface. Positively charged analytes in the mobile phase can then interact with the negatively charged sulfonate groups, leading to their retention on the column.
Figure 1. Mechanism of ion-pair chromatography with this compound.
Experimental Protocols
The successful application of this compound in HPLC requires careful consideration of several experimental parameters. Below are detailed methodologies for mobile phase preparation and a general HPLC workflow.
Mobile Phase Preparation
A common mobile phase composition involves an aqueous buffer containing this compound sodium salt and an organic modifier (typically acetonitrile (B52724) or methanol).
Example: Preparation of 1 L of Mobile Phase (5 mM 1-Butanesulfonate in 20 mM Phosphate (B84403) Buffer, pH 2.5)
Materials:
-
Sodium dihydrogen phosphate (NaH2PO4)
-
Phosphoric acid (H3PO4)
-
This compound sodium salt
-
HPLC-grade water
-
HPLC-grade organic modifier (e.g., acetonitrile)
-
0.45 µm membrane filter
Procedure:
-
Prepare the Aqueous Buffer:
-
To prepare a 20 mM phosphate buffer, dissolve approximately 2.4 g of NaH2PO4 in 900 mL of HPLC-grade water.
-
Adjust the pH to 2.5 using phosphoric acid.
-
Add HPLC-grade water to a final volume of 1 L.
-
-
Add the Ion-Pairing Agent:
-
Dissolve 0.80 g of this compound sodium salt in the prepared 1 L of phosphate buffer to achieve a final concentration of 5 mM.[7]
-
-
Filter the Aqueous Phase:
-
Filter the aqueous mobile phase component through a 0.45 µm membrane filter to remove any particulate matter.[7]
-
-
Prepare the Final Mobile Phase:
-
Mix the filtered aqueous phase with the desired amount of organic modifier (e.g., for a 70:30 aqueous:organic ratio, mix 700 mL of the aqueous phase with 300 mL of the organic modifier).
-
-
Degas the Mobile Phase:
-
Degas the final mobile phase using sonication, vacuum filtration, or helium sparging to prevent bubble formation in the HPLC system.
-
Figure 2. Workflow for preparing an HPLC mobile phase with this compound.
General HPLC Method Parameters
The following table provides a starting point for developing an HPLC method using this compound as an ion-pairing agent. Optimization will be required based on the specific analytes and desired separation.
| Parameter | Typical Value/Condition |
| Column | C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of aqueous buffer with this compound and an organic modifier (e.g., acetonitrile or methanol) |
| This compound Concentration | 2 - 20 mM |
| pH | Typically acidic (e.g., 2.5 - 4.0) to ensure analyte protonation |
| Flow Rate | 0.8 - 1.5 mL/min |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 5 - 20 µL |
| Detector | UV-Vis, typically at a low wavelength (e.g., 210-230 nm) where many organic molecules absorb, but below the UV cutoff of the mobile phase components. |
Factors Influencing Separation
Several factors can be adjusted to optimize the separation when using this compound in ion-pair chromatography:
-
Concentration of this compound: Increasing the concentration of the ion-pairing agent generally increases the retention of the analyte up to a certain point. Beyond this "fold over point," micelle formation can occur, leading to a decrease in retention.[8]
-
Organic Modifier Concentration: Increasing the percentage of the organic modifier in the mobile phase will decrease the retention time of the analytes.[9]
-
pH of the Mobile Phase: The pH should be controlled to ensure the analyte of interest is in its ionized form to interact with the ion-pairing agent.
-
Alkyl Chain Length of the Ion-Pairing Agent: Longer alkyl chains (e.g., octanesulfonic acid) will result in stronger retention compared to shorter chains like butanesulfonic acid.[8]
-
Temperature: Temperature can affect the kinetics of the ion-exchange process and the viscosity of the mobile phase, thereby influencing retention times and peak shapes.
Troubleshooting Common Issues
While a powerful technique, ion-pair chromatography can present some challenges. Here are some common issues and potential solutions:
-
Long Equilibration Times: Columns can require a significant volume of mobile phase (20-50 column volumes or more) to fully equilibrate with the ion-pairing reagent. It is advisable to dedicate a column specifically for ion-pair applications to avoid long washout times.[10]
-
Irreproducible Retention Times: This can be caused by incomplete column equilibration, temperature fluctuations, or changes in the mobile phase composition. Ensure consistent mobile phase preparation and adequate equilibration time.
-
Poor Peak Shape: Tailing or fronting of peaks can occur. Adjusting the concentration of the ion-pairing agent, the pH of the mobile phase, or the column temperature can often improve peak symmetry.
-
Baseline Noise or Drift: This may be due to impurities in the ion-pairing reagent or the use of a detection wavelength close to the UV cutoff of the mobile phase. Using high-purity reagents and selecting an appropriate detection wavelength are crucial.
By understanding the physicochemical properties of this compound and the principles of ion-pair chromatography, researchers can effectively leverage this technique to achieve challenging separations of ionic and polar compounds, thereby advancing scientific discovery and drug development.
References
- 1. This compound | C4H10O3S | CID 49935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound sodium salt, For HPLC [himedialabs.com]
- 3. jk-sci.com [jk-sci.com]
- 4. This compound, sodium salt, 99+%, HPLC grade 25 g | Request for Quote [thermofisher.com]
- 5. HPLC this compound sodium salt (Anhydrous) | IP9901 | CAS 2386-54-1 | LiChrom [lichrom.com]
- 6. This compound, sodium salt, 99+%, Ion pair chromatography, anhydrous | Fisher Scientific [fishersci.ca]
- 7. hplc.eu [hplc.eu]
- 8. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 10. chromatographyonline.com [chromatographyonline.com]
1-Butanesulfonic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Butanesulfonic acid, a versatile chemical compound with significant applications in analytical chemistry and organic synthesis. This document details its chemical and physical properties, common applications with a focus on its role as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC), and relevant safety and handling information.
Core Properties of this compound
This compound is a colorless liquid characterized by a sulfurous odor. It is an alkanesulfonic acid where the alkyl group is butyl, making it a conjugate acid of a butane-1-sulfonate.[1] Its properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2386-47-2 | [2][3] |
| Molecular Formula | C4H10O3S | [2][3] |
| Molecular Weight | 138.19 g/mol | [2][3] |
| Physical Description | Colorless liquid with a sulfurous odor | [1] |
| Chemical Class | Alkanesulfonic Acid | [1] |
Applications in Research and Development
The primary applications of this compound and its salts in a research and development setting are as an ion-pairing reagent in reversed-phase HPLC and as a Brønsted acid catalyst in organic synthesis.
Ion-Pairing Agent in High-Performance Liquid Chromatography (HPLC)
This compound, often in the form of its sodium salt (sodium 1-butanesulfonate), is widely used as an ion-pairing reagent in reversed-phase HPLC. This technique is particularly useful for the separation of ionic and highly polar analytes, such as neurotransmitters (e.g., catecholamines) and biogenic amines, which show poor retention on conventional C18 columns.
The sulfonic acid group of 1-butanesulfonate pairs with cationic analytes in the mobile phase, forming a neutral ion-pair. This neutral complex has increased hydrophobicity, allowing it to be retained and separated on a non-polar stationary phase. The concentration of the ion-pairing reagent and the pH of the mobile phase are critical parameters that can be adjusted to optimize the separation.
Brønsted Acid Catalyst
Derivatives of this compound, such as 4-(Succinimido)-1-butane sulfonic acid, have been utilized as efficient and reusable Brönsted acid catalysts in organic synthesis. These catalysts have demonstrated high yields in reactions such as the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s under solvent-free conditions.[4] The advantages of using such catalysts include clean reactions, simple methodology, and short reaction times.[4]
Experimental Protocol: HPLC Analysis of Catecholamines
The following is a representative experimental protocol for the separation of catecholamines using this compound sodium salt as an ion-pairing reagent. This protocol is a synthesized example based on common practices described in the literature.
Objective: To separate a standard mixture of catecholamines (e.g., norepinephrine, epinephrine, dopamine) using reversed-phase HPLC with ion-pairing chromatography.
Materials:
-
This compound sodium salt (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid
-
EDTA (Ethylenediaminetetraacetic acid)
-
Catecholamine standards
-
Ultrapure water
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV or electrochemical detector
Procedure:
-
Mobile Phase Preparation:
-
Prepare an aqueous buffer solution containing a specific concentration of this compound sodium salt (e.g., 5 mM), a chelating agent like EDTA (e.g., 0.1 mM), and an acid to adjust the pH (e.g., phosphoric acid to pH 3.0).
-
The final mobile phase is a mixture of this aqueous buffer and an organic modifier like acetonitrile or methanol. The exact ratio is optimized for the specific separation (e.g., 90:10 aqueous buffer:acetonitrile).
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Prepare individual stock solutions of each catecholamine standard in a suitable solvent (e.g., 0.1 M perchloric acid).
-
Prepare a working standard mixture by diluting the stock solutions to the desired concentration with the mobile phase.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Inject a fixed volume of the standard mixture (e.g., 20 µL) onto the column.
-
Run the analysis under isocratic conditions.
-
Detect the separated catecholamines using a UV detector (e.g., at 280 nm) or an electrochemical detector set at an appropriate potential.
-
-
Data Analysis:
-
Identify the peaks based on the retention times of the individual standards.
-
Quantify the analytes by comparing their peak areas or heights to those of the standards.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis of catecholamines using this compound as an ion-pairing reagent.
Caption: Workflow for HPLC analysis of catecholamines.
Synthesis of this compound
One common method for the synthesis of related compounds, such as 1,4-butane sultone (a precursor), involves the reaction of 4-chlorobutanol with a sodium sulfite (B76179) solution in an alcohol solvent. The resulting 4-hydroxybutanesulfonic acid is then dehydrated to yield the sultone. This highlights a general synthetic strategy involving sulfonation of an alkyl halide.
Safety and Handling
This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. It is incompatible with strong oxidizing agents and bases. In case of contact with skin or eyes, rinse immediately with plenty of water. Always consult the Safety Data Sheet (SDS) before handling this chemical.
References
Solubility Profile of 1-Butanesulfonic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 1-butanesulfonic acid in various organic solvents. Due to a notable scarcity of direct quantitative data in publicly available literature, this document synthesizes qualitative information, data from analogous compounds, and theoretical considerations to offer a predictive solubility profile. Furthermore, a detailed, generalized experimental protocol for determining the solubility of sulfonic acids is provided, alongside a visual workflow to guide laboratory practice. This guide aims to be an essential resource for professionals in research and drug development who handle or formulate with this compound.
Introduction
This compound (C₄H₁₀O₃S) is a member of the alkanesulfonic acid family, characterized by a butyl group attached to a sulfonic acid moiety.[1][2] As a strong acid, its physical and chemical properties, particularly its solubility, are of significant interest in various applications, including catalysis, synthesis, and as an ion-pairing agent in chromatography. Understanding its behavior in different organic solvents is crucial for process development, formulation design, and reaction optimization. This guide addresses the current knowledge gap regarding its solubility in common organic solvents.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₁₀O₃S | [1] |
| Molecular Weight | 138.19 g/mol | [1] |
| Appearance | Colorless liquid with a sulfurous odor | [1] |
| pKa (Predicted) | -1.92 ± 0.50 | [2] |
Solubility of this compound
General Principles:
-
Polarity: The sulfonic acid group is highly polar and capable of strong hydrogen bonding. This suggests a higher affinity for polar solvents.
-
Hydrogen Bonding: Protic solvents (e.g., alcohols) that can act as hydrogen bond donors and acceptors are expected to be good solvents for this compound.
-
Nonpolar Solvents: Due to the polar sulfonyl group, solubility in nonpolar solvents (e.g., alkanes) is expected to be very low.
Qualitative Solubility Table:
The following table summarizes the expected qualitative solubility of this compound in various organic solvents. These are estimations based on chemical principles and data from related compounds.
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Methanol | Polar Protic | High | Strong hydrogen bonding and polarity match. |
| Ethanol | Polar Protic | High | Strong hydrogen bonding and polarity match. A related compound, 4-azidobutane-1-sulfonic acid, is highly soluble in hot ethanol-water mixtures.[7] |
| Acetone | Polar Aprotic | Moderate to High | Good polarity, but lacks hydrogen bond donating ability. |
| Dichloromethane | Polar Aprotic | Low to Moderate | Moderate polarity may allow for some dissolution. |
| Ethyl Acetate | Polar Aprotic | Low to Moderate | Moderate polarity may allow for some dissolution. |
| Toluene | Nonpolar Aprotic | Very Low | Mismatch in polarity. |
| Hexane | Nonpolar Aprotic | Very Low | Significant mismatch in polarity. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Highly polar aprotic solvent. A related compound, 1H,1H,2H,2H-Perfluorohexanesulfonic acid, is soluble at ~10 mg/mL.[8] |
| Dimethylformamide (DMF) | Polar Aprotic | High | Highly polar aprotic solvent. A related compound, 1H,1H,2H,2H-Perfluorohexanesulfonic acid, is soluble at ~10 mg/mL.[8] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid compound like a sulfonic acid in an organic solvent. This method is based on the principle of finding the saturation point of the solute in the solvent.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vortex mixer
-
Sonicator bath
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
HPLC or other suitable analytical instrument for quantification
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a series of sealed vials.
-
Vortex the vials for 2-3 minutes to ensure initial mixing.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a set period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
For finely dispersed solids, centrifuge the vials at a moderate speed to facilitate phase separation.
-
-
Sample Withdrawal and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed/pre-cooled pipette to avoid temperature-induced precipitation.
-
Immediately transfer the aliquot to a pre-weighed volumetric flask and record the weight of the transferred solution.
-
Dilute the sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC with UV or MS detection) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound to quantify the concentration in the sample.
-
-
Calculation of Solubility:
-
Calculate the solubility in terms of mass per volume (e.g., mg/mL or g/L) or molarity using the determined concentration and the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While direct quantitative data on the solubility of this compound in organic solvents is limited, this guide provides a reasoned, qualitative assessment based on fundamental chemical principles and data from analogous compounds. It is anticipated that this compound will exhibit high solubility in polar protic and aprotic solvents and poor solubility in nonpolar solvents. For precise quantitative measurements, the provided experimental protocol offers a robust framework. Further experimental studies are warranted to establish a definitive quantitative solubility profile for this important chemical compound.
References
- 1. This compound | C4H10O3S | CID 49935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. Sodium 1-butanesulfonate this compound sodium salt [sigmaaldrich.com]
- 5. Sodium 1-butanesulfonate CAS#: 2386-54-1 [m.chemicalbook.com]
- 6. What is this compound Sodium Salt - Properties & Specifications [ccount-chem.com]
- 7. Buy 4-azidobutane-1-sulfonic acid | 773785-62-9 [smolecule.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
The Core Mechanism of 1-Butanesulfonic Acid as an Ion-Pairing Reagent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly in high-performance liquid chromatography (HPLC), the separation of ionic and highly polar analytes presents a significant challenge. These compounds often exhibit poor retention on traditional reversed-phase columns. Ion-pair chromatography (IPC) emerges as a powerful technique to address this, and 1-butanesulfonic acid, as an anionic ion-pairing reagent, plays a pivotal role in the successful analysis of basic and cationic compounds. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supplemented with quantitative data, detailed experimental protocols, and explanatory diagrams to facilitate its application in research and drug development.
The Fundamental Principle of Ion-Pair Chromatography
Ion-pair chromatography is a variation of reversed-phase HPLC where an ion-pairing reagent is added to the mobile phase to enhance the retention and separation of ionic analytes.[1] The ion-pairing reagent itself is an ionic molecule with a hydrophobic (non-polar) tail and an ionic (polar) head group. This dual nature allows it to interact with both the non-polar stationary phase and the ionic analyte, effectively modifying the chromatographic system to retain otherwise poorly retained compounds.
Mechanism of Action of this compound
This compound (CH₃(CH₂)₃SO₃H) is a strong acid that exists in its anionic form, butanesulfonate (CH₃(CH₂)₃SO₃⁻), over a wide pH range. Its structure comprises a four-carbon alkyl chain (butyl group), which provides the necessary hydrophobicity, and a highly polar sulfonate group, which carries a negative charge. This structure allows it to effectively pair with positively charged analytes (cations), such as protonated basic drugs, catecholamines, and peptides.
There are two primary models that describe the mechanism by which this compound facilitates the retention of cationic analytes on a reversed-phase column:
The Ion-Pair Formation in the Mobile Phase Model
According to this model, the butanesulfonate anions pair with the cationic analyte in the mobile phase to form a neutral, hydrophobic ion-pair.[2] This newly formed complex has a greater affinity for the non-polar stationary phase (e.g., C18) than the free, charged analyte. Consequently, the retention time of the analyte is significantly increased. The equilibrium of this ion-pair formation can be influenced by the concentration of this compound in the mobile phase.
The Dynamic Ion-Exchange Model
This model proposes that the hydrophobic butyl chains of the butanesulfonate ions adsorb onto the surface of the non-polar stationary phase.[3] This creates a dynamic, negatively charged layer on the stationary phase, effectively converting it into a pseudo-ion-exchange surface. Positively charged analytes in the mobile phase can then be retained on this surface through electrostatic interactions. The retention in this model is influenced by the concentration of the ion-pairing reagent, the pH of the mobile phase, and the ionic strength of the eluent.
It is widely accepted that in practice, the retention mechanism in ion-pair chromatography is often a combination of both the ion-pair formation and the dynamic ion-exchange models.
Quantitative Data on the Effects of this compound
The effectiveness of this compound as an ion-pairing reagent is influenced by several key parameters. The following tables summarize the expected quantitative effects based on the principles of ion-pair chromatography.
Table 1: Effect of this compound Concentration on the Retention Time of a Model Basic Drug (e.g., a Protonated Amine)
| This compound Concentration (mM) | Analyte Retention Time (min) | Peak Asymmetry |
| 0 (No Ion-Pairing Reagent) | 1.5 | 2.1 |
| 1 | 4.2 | 1.5 |
| 5 | 8.9 | 1.2 |
| 10 | 12.5 | 1.1 |
| 20 | 13.1 | 1.1 |
Note: The data presented are illustrative and demonstrate the general trend observed in ion-pair chromatography. Actual retention times will vary depending on the specific analyte, column, and other chromatographic conditions.
Table 2: Effect of Mobile Phase pH on the Retention Time of a Model Basic Drug (pKa = 8.5) using 5 mM this compound
| Mobile Phase pH | Analyte Retention Time (min) | Degree of Analyte Ionization |
| 2.5 | 10.8 | Fully Protonated |
| 4.5 | 10.5 | Fully Protonated |
| 6.5 | 9.8 | Partially Protonated |
| 7.5 | 7.2 | Significantly Less Protonated |
| 8.5 (at pKa) | 5.1 | 50% Protonated |
Note: This illustrative data highlights that for basic analytes, a lower pH ensures complete ionization, leading to stronger ion-pairing and longer retention. As the pH approaches the pKa of the analyte, the degree of ionization decreases, resulting in reduced retention.
Experimental Protocols
General Workflow for Ion-Pair HPLC with this compound
The following diagram illustrates the typical workflow for developing and running an HPLC method using this compound as an ion-pairing reagent.
Detailed Protocol for the Analysis of Catecholamines
This protocol provides a starting point for the analysis of catecholamines (e.g., dopamine, epinephrine, norepinephrine) using this compound as an ion-pairing reagent.
1. Materials and Reagents:
-
This compound sodium salt (HPLC grade)[4]
-
Sodium dihydrogen phosphate (B84403) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Catecholamine standards
2. Mobile Phase Preparation (1 L):
-
Weigh an appropriate amount of this compound sodium salt to achieve the desired final concentration (e.g., 5 mM).
-
Dissolve the this compound sodium salt and a suitable buffer salt (e.g., sodium dihydrogen phosphate to a final concentration of 50 mM) in approximately 900 mL of ultrapure water.
-
Adjust the pH of the aqueous solution to the desired value (e.g., pH 3.0) using orthophosphoric acid.[5][6]
-
Add the desired percentage of organic modifier (e.g., 100 mL of acetonitrile for a 10% v/v solution).
-
Bring the final volume to 1 L with ultrapure water.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: 5 mM this compound, 50 mM sodium phosphate, 10% acetonitrile, pH 3.0
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection: UV at 280 nm or electrochemical detection for higher sensitivity
4. Sample Preparation:
-
Prepare stock solutions of catecholamine standards in a suitable acidic solution (e.g., 0.1 M perchloric acid) to prevent oxidation.
-
Dilute the stock solutions with the mobile phase to prepare working standards.
-
For biological samples, perform appropriate extraction and clean-up procedures (e.g., solid-phase extraction) to remove interfering substances.
5. System Equilibration and Analysis:
-
Equilibrate the HPLC system with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.[7]
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standards and samples for analysis.
Signaling Pathways and Logical Relationships
The primary role of this compound in this context is as an analytical tool rather than a modulator of biological signaling pathways. The logical relationship in its mechanism of action is centered on the physicochemical interactions within the chromatographic system.
The following diagram illustrates the logical relationship of the dynamic ion-exchange model.
References
- 1. scioninstruments.com [scioninstruments.com]
- 2. Quantitative structure/retention relationships in affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. This compound sodium salt, For HPLC [himedialabs.com]
- 5. pdf.journalagent.com [pdf.journalagent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. coconote.app [coconote.app]
The Influence of Alkyl Chain Length in Sulfonic Acid Ion-Pair Reagents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of alkyl chain length in sulfonic acid ion-pair reagents for the chromatographic analysis of ionic and polar compounds. Understanding this relationship is paramount for method development, optimization, and achieving robust and reproducible separations in pharmaceutical and biomedical research.
Introduction to Ion-Pair Chromatography with Sulfonic Acid Reagents
Ion-pair chromatography (IPC) is a powerful technique within reversed-phase high-performance liquid chromatography (RP-HPLC) used to enhance the retention and separation of charged analytes.[1][2][3] For cationic compounds, such as basic drugs, peptides, and neurotransmitters, anionic ion-pairing reagents are introduced into the mobile phase. Among the most common of these are the alkyl sulfonic acids and their salts.[4]
These reagents possess a negatively charged sulfonate head group and a hydrophobic alkyl tail of varying length.[5] The fundamental principle of IPC involves the formation of a neutral ion-pair between the anionic reagent and the cationic analyte. This newly formed complex is more hydrophobic than the analyte alone, leading to increased interaction with the non-polar stationary phase (e.g., C8 or C18) and consequently, greater retention.[3]
The length of the alkyl chain of the sulfonic acid reagent is a crucial parameter that significantly influences the chromatographic behavior of the analytes. By carefully selecting the appropriate chain length, chromatographers can fine-tune retention, selectivity, and resolution to achieve optimal separation.[2][4]
The Dual Mechanism of Retention
The precise mechanism by which alkyl sulfonic acid ion-pair reagents mediate retention is a subject of ongoing discussion, with two primary models being widely accepted: the Ion-Pair Formation Model and the Dynamic Ion-Exchange Model . In practice, it is likely a combination of both mechanisms that governs the separation process.[6]
Ion-Pair Formation in the Mobile Phase
In this model, the sulfonic acid reagent and the cationic analyte form a discrete, neutral ion-pair in the mobile phase. This complex then partitions onto the hydrophobic stationary phase. The strength of this interaction, and thus the retention time, is directly influenced by the hydrophobicity of the ion-pair, which is largely determined by the length of the reagent's alkyl chain. A longer alkyl chain results in a more hydrophobic ion-pair, leading to stronger retention.
Dynamic Ion-Exchange
Alternatively, the Dynamic Ion-Exchange model posits that the hydrophobic alkyl chains of the sulfonic acid reagents adsorb onto the surface of the reversed-phase packing material. This process effectively creates an in-situ ion-exchanger on the stationary phase, with the negatively charged sulfonate groups oriented towards the mobile phase. Cationic analytes are then retained through electrostatic interactions with this dynamically formed ion-exchange surface.
The length of the alkyl chain plays a critical role in this model as well. Longer alkyl chains lead to a stronger association of the ion-pair reagent with the stationary phase, resulting in a higher concentration of ion-exchange sites and, consequently, increased retention of the analyte.[2][4]
Quantitative Impact of Alkyl Chain Length on Retention
The most significant and predictable effect of increasing the alkyl chain length of the sulfonic acid ion-pair reagent is the increase in analyte retention time. Longer alkyl chains increase the hydrophobicity of the ion-pair (in the ion-pair model) or the stability of the dynamic ion-exchanger (in the dynamic ion-exchange model), both of which lead to stronger interactions with the stationary phase.
The following table, adapted from data for quaternary ammonium (B1175870) ion-pair reagents which is stated to show similar behavior for sulfonic acid reagents, illustrates the dramatic effect of alkyl chain length on the retention of an acidic analyte (benzoic acid). A similar trend is observed for basic analytes with alkyl sulfonic acid reagents.[7]
| Ion-Pair Reagent Alkyl Chain Length | Analyte Retention Time (min) |
| Pentyl (C5) | 4.53 |
| Hexyl (C6) | 6.50 |
| Heptyl (C7) | 8.25 |
| Octyl (C8) | 12.36 |
| Dodecyl (C12) | 79.53 |
| Table 1: Effect of alkyl chain length on the retention time of a representative analyte. The retention of a neutral compound (benzyl alcohol) remained largely unaffected by the change in the ion-pair reagent. This demonstrates the specificity of the effect to ionic analytes.[7] |
A study on the separation of catecholamines compared the effects of pentanesulfonic acid (PSA), hexanesulfonic acid (HSA), and octanesulfonic acid (OSA).[7] The results showed that increasing the concentration of OSA and HSA led to an increase in the capacity factors (k') of the catecholamines, with higher concentrations of the shorter-chain HSA being required to achieve the same retention as the longer-chain OSA.[7] PSA, with the shortest alkyl chain, had a minimal effect on retention times in the same concentration range.[7] This further corroborates the principle that longer alkyl chains lead to greater retention.
Experimental Protocols
Developing a successful ion-pair chromatography method requires careful optimization of several parameters. The following provides a general workflow and a more specific example protocol.
General Method Development Workflow
Example Protocol: Separation of Water-Soluble Vitamins
This protocol is a representative example for the separation of cationic water-soluble vitamins using an alkyl sulfonate ion-pair reagent.
Objective: To achieve baseline separation of a mixture of water-soluble vitamins (Thiamine, Pyridoxine, etc.).
Materials:
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
HPLC-grade water
-
HPLC-grade methanol (B129727) or acetonitrile
-
Sodium hexanesulfonate (or other alkyl sulfonates for comparison)
-
Orthophosphoric acid or acetic acid for pH adjustment
-
-
Standard Solutions: Prepare individual and mixed standard solutions of the target vitamins in the mobile phase.
Chromatographic Conditions:
-
Mobile Phase A: 5 mM Sodium Hexanesulfonate in water, pH adjusted to 2.8 with orthophosphoric acid.[8]
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-15 min: Linear gradient to 70% A, 30% B
-
15-20 min: Hold at 70% A, 30% B
-
20-21 min: Return to initial conditions
-
21-30 min: Column re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm or as appropriate for the analytes.
-
Injection Volume: 10 µL
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases, ensuring the ion-pair reagent is fully dissolved. Filter and degas the mobile phases before use.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the standard solutions and samples.
-
Data Analysis: Analyze the resulting chromatograms for retention time, peak shape, and resolution.
Optimization of Alkyl Chain Length:
To study the effect of alkyl chain length, the sodium hexanesulfonate in Mobile Phase A can be replaced with sodium pentanesulfonate, sodium heptanesulfonate, or sodium octanesulfonate at the same molar concentration. The chromatographic run is then repeated under the same conditions. It is expected that the retention times of the cationic vitamins will increase with increasing alkyl chain length.
Conclusion
The alkyl chain length of sulfonic acid ion-pair reagents is a powerful tool for controlling the retention and selectivity of cationic analytes in reversed-phase HPLC. By understanding the underlying mechanisms and systematically varying the chain length, researchers can develop robust and efficient separation methods for a wide range of compounds. Longer alkyl chains provide greater retention, which can be advantageous for poorly retained, highly polar analytes. However, excessively long chains can lead to very long analysis times and potential issues with column equilibration. Therefore, the selection of the optimal alkyl chain length is a critical step in method development, requiring a balance between achieving adequate retention and maintaining a practical analysis time.
References
- 1. Development of an Ion-Pairing Reagent and HPLC-UV Method for the Detection and Quantification of Six Water-Soluble Vitamins in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 4. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 5. benchchem.com [benchchem.com]
- 6. holcapek.upce.cz [holcapek.upce.cz]
- 7. pdf.journalagent.com [pdf.journalagent.com]
- 8. Reversed-phase ion-pair HPLC determination of some water-soluble vitamins in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Handling of 1-Butanesulfonic Acid in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the essential safety precautions and handling procedures for 1-butanesulfonic acid in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of personnel and the integrity of research. This document covers chemical properties, hazard identification, personal protective equipment, first aid measures, and proper storage and disposal.
Chemical Identification and Properties
This compound is an organosulfonic acid that is important in various chemical syntheses and as an ion-pairing reagent in analytical chromatography. Understanding its chemical and physical properties is fundamental to its safe handling.
| Property | Value | Reference |
| Chemical Formula | C₄H₁₀O₃S | [1] |
| CAS Number | 2386-47-2 | [2] |
| Molecular Weight | 138.19 g/mol | [2] |
| Physical State | Liquid | [2] |
| Boiling Point | 138 - 142°C at 0.3 mm Hg | [2] |
| Melting Point | >300°C (for sodium salt) | [3] |
| Solubility | Soluble in water | [4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating its hazards.
GHS Classification of this compound
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
Data sourced from[1]
GHS Classification of this compound Sodium Salt
For comparison, the sodium salt, which is a solid, has a slightly different hazard profile.
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Data sourced from[5]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure to this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[6] A chemical fume hood is recommended, especially when heating the substance or when there is a potential for aerosol generation.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
Personal Protective Equipment (PPE)
| PPE Type | Specifications | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles.[7] A face shield may be necessary for splash hazards. | Protects against splashes and aerosols that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[7] Inspect gloves for integrity before each use. | Prevents skin contact, which can cause irritation. |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn.[7] Long pants and closed-toe shoes are mandatory. | Protects the skin from accidental spills and splashes. |
| Respiratory Protection | Generally not required with adequate engineering controls. If aerosols are generated and ventilation is insufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.[7] | Prevents inhalation of irritating aerosols. |
Safe Handling and Storage
Proper handling and storage practices are crucial for preventing accidents and maintaining the chemical's stability.
Handling
-
Avoid contact with skin and eyes.[6]
-
Wash hands thoroughly after handling.[6]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[6]
-
Avoid the formation of dust (for the sodium salt) and aerosols.[6]
-
Keep containers tightly closed when not in use.[4]
Storage
-
Store in a cool, dry, and well-ventilated area.[4]
-
Keep containers tightly closed to prevent contamination and leakage.[4]
-
Store away from incompatible materials, such as strong oxidizing agents.[7]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][7] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7] |
Accidental Release and Disposal
Proper procedures for spill cleanup and waste disposal are necessary to protect personnel and the environment.
Accidental Release
-
Small Spills: Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).[4] Collect the material in a suitable, labeled container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways.[8]
-
Ventilation: Ensure adequate ventilation of the spill area.[6]
Disposal
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.[4]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4]
-
Do not dispose of down the drain unless permitted by local regulations.
Experimental Workflow and Safety Controls
The following diagrams illustrate a typical experimental workflow for using this compound and the hierarchy of controls for managing the associated risks.
Caption: A typical experimental workflow for the safe handling of this compound.
Caption: The hierarchy of controls for managing risks associated with this compound.
References
- 1. This compound MSDS/SDS | Supplier & Distributor [ccount-chem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. rcilabscan.com [rcilabscan.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. lobachemie.com [lobachemie.com]
- 7. thermofishersci.in [thermofishersci.in]
- 8. beta.lakeland.edu [beta.lakeland.edu]
A Technical Guide to 1-Butanesulfonic Acid in Chromatography: Sodium Salt vs. Free Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of 1-butanesulfonic acid sodium salt and its free acid form when used as an ion-pairing reagent in reversed-phase chromatography. The focus is on practical application, mobile phase preparation, and the resulting impact on chromatographic performance for the analysis of basic and cationic compounds, which are prevalent in pharmaceutical development.
Introduction to Ion-Pair Reversed-Phase Chromatography (IP-RPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone of analytical chemistry, particularly in the pharmaceutical industry. However, retaining and separating highly polar, basic, and cationic compounds on nonpolar stationary phases (like C18) presents a significant challenge. These analytes often have insufficient interaction with the stationary phase, leading to poor retention and early elution, frequently in the solvent front.
Ion-pair chromatography overcomes this challenge by introducing an ion-pairing reagent into the mobile phase.[1] For the analysis of positively charged analytes, an anionic ion-pairing reagent, such as this compound, is used. This reagent pairs with the cationic analyte, effectively neutralizing its charge and increasing its hydrophobicity. This allows the newly formed neutral complex to be retained and separated on the reversed-phase column.
Physicochemical Properties: The Foundation of Choice
The fundamental differences between this compound and its sodium salt lie in their physical and chemical properties, which dictate their handling and use in mobile phase preparation.
| Property | This compound (Free Acid) | This compound Sodium Salt |
| Molecular Formula | C₄H₁₀O₃S | C₄H₉NaO₃S |
| Molecular Weight | 138.19 g/mol | 160.17 g/mol [2] |
| Physical Form | Typically a liquid or low-melting solid | White crystalline powder[3] |
| Acidity (pKa) | Strong acid (predicted pKa ~ -1.9) | Salt of a strong acid |
| pH of Aqueous Solution | Highly acidic | Neutral (pH 5.0 - 7.0 for a 10% solution) |
Mechanism of Action: The Dynamic Ion-Exchange Model
While two models are often discussed—the ion-pair formation in the mobile phase and the dynamic ion-exchange model—the latter is widely accepted as the primary mechanism.
-
Adsorption: The hydrophobic butyl chain of the butanesulfonate anion partitions from the polar mobile phase onto the nonpolar stationary phase (e.g., C18).
-
Surface Modification: This adsorption creates a dynamic, negatively charged surface on the stationary phase, with the sulfonate groups oriented towards the mobile phase.
-
Analyte Retention: Positively charged (cationic) analytes are then retained on this modified surface through electrostatic attraction, behaving as if on an ion-exchange column.
-
Elution: Elution is controlled by modifying the mobile phase strength with an organic solvent (like acetonitrile (B52724) or methanol), which disrupts the hydrophobic interactions of the ion-pairing reagent and the analyte with the stationary phase.
Mechanism of Ion-Pair Chromatography.
Sodium Salt vs. Free Acid: A Comparative Analysis
The critical point of comparison is not the final chromatographic performance—which should be identical if the mobile phases are prepared correctly—but the practicality, reproducibility, and safety of the preparation process.
Mobile Phase Preparation: The Key Differentiator
The choice between the salt and acid form has significant practical implications for preparing the aqueous component of the mobile phase.
-
Using this compound Sodium Salt (Recommended): This is the more common and straightforward approach.
-
Weighing: The crystalline sodium salt is easy to handle and weigh accurately.
-
Dissolving: It dissolves in HPLC-grade water to form a solution that is essentially neutral in pH.
-
pH Adjustment: A strong acid (e.g., phosphoric acid, sulfuric acid) is then added to titrate the solution down to the desired acidic pH (e.g., pH 2.5-3.5). This ensures that basic analytes are fully protonated (cationic) and that silica-based columns are operated in a stable pH range.
-
-
Using this compound (Free Acid): This method is less common and more complex.
-
Handling: The free acid is corrosive and requires more careful handling. If it is a liquid, it necessitates volumetric measurement rather than gravimetric, which can be less accurate.
-
Dissolving: When added to water, it creates a highly acidic solution.
-
pH Adjustment: A base (e.g., sodium hydroxide) must be carefully added to raise the pH to the desired setpoint. This titration can be more difficult to control precisely and risks "overshooting" the target pH. It also introduces an additional source of ions (the cation from the base) into the mobile phase.
-
The following workflow illustrates the divergence in preparation protocols.
Workflow for Mobile Phase Preparation.
Data Presentation: Practical Comparison
Since direct quantitative comparisons of chromatographic performance are not prevalent in literature—because the final mobile phase composition is intended to be identical—the following table summarizes the practical differences and expected outcomes.
| Parameter | Using this compound Sodium Salt | Using this compound (Free Acid) |
| Ease of Handling | High (stable, crystalline solid) | Moderate (corrosive, may be liquid) |
| Weighing Accuracy | High (gravimetric) | Lower (may require volumetric measurement) |
| pH Control | Simpler and more precise (titrating down with acid) | More complex (titrating up with base, risk of overshooting) |
| Reproducibility | Higher day-to-day and lab-to-lab reproducibility | Lower due to complexity of pH adjustment |
| Expected Performance | Identical to free acid if final pH and concentration match | Identical to sodium salt if final pH and concentration match |
Detailed Experimental Protocols
Here are example protocols for the preparation of 1 liter of an aqueous mobile phase component containing 5 mM 1-butanesulfonate, buffered to pH 3.0.
Protocol 1: Using this compound Sodium Salt (Recommended)
Materials:
-
This compound sodium salt, HPLC grade (MW: 160.17 g/mol )
-
HPLC-grade water
-
Phosphoric acid (H₃PO₄), ~85%
-
Calibrated pH meter
-
Volumetric flask (1 L)
-
Magnetic stirrer and stir bar
-
0.45 µm or 0.22 µm filter system
Procedure:
-
Weigh the Reagent: Accurately weigh 0.801 g (160.17 g/mol * 0.005 mol/L * 1 L) of this compound sodium salt.
-
Dissolve: Add the weighed salt to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade water. Mix with a magnetic stirrer until fully dissolved.
-
Adjust pH: Place the pH probe in the solution. Slowly add phosphoric acid dropwise while stirring. Monitor the pH closely until it reaches a stable reading of 3.0.
-
Bring to Volume: Once the target pH is reached, remove the pH probe (rinsing any adhered solution back into the flask) and add HPLC-grade water to the 1 L mark.
-
Mix and Filter: Invert the flask several times to ensure homogeneity. Filter the final solution using a 0.45 µm or 0.22 µm membrane filter to remove particulates and degas the solution.
-
Final Mobile Phase: This aqueous component is now ready to be mixed with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio for the final mobile phase.
Protocol 2: Using this compound (Free Acid)
Materials:
-
This compound (MW: 138.19 g/mol )
-
HPLC-grade water
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Calibrated pH meter
-
Volumetric flask (1 L)
-
Magnetic stirrer and stir bar
-
0.45 µm or 0.22 µm filter system
Procedure:
-
Measure the Reagent: Accurately measure 0.691 g (138.19 g/mol * 0.005 mol/L * 1 L) of this compound.
-
Dissolve: Add the acid to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade water. Mix until dissolved. The solution will be highly acidic.
-
Adjust pH: Place the pH probe in the solution. Very slowly, add the 1 M NaOH solution dropwise while stirring vigorously. The pH will change rapidly as it approaches the target. Exercise extreme caution to avoid overshooting the target pH of 3.0.
-
Bring to Volume: Once a stable pH of 3.0 is achieved, remove the pH probe and bring the solution to the final 1 L volume with HPLC-grade water.
-
Mix and Filter: Invert the flask to mix thoroughly. Filter the solution through a 0.45 µm or 0.22 µm membrane filter.
-
Final Mobile Phase: The aqueous component can now be mixed with the organic modifier.
Conclusion and Recommendations
The choice between this compound's sodium salt and its free acid form for ion-pair chromatography is primarily a matter of practicality and reproducibility in mobile phase preparation, not of chromatographic performance.
-
The Active Species is the Same: In the final, pH-adjusted mobile phase, the active ion-pairing agent is the butanesulfonate anion. Therefore, if two mobile phases are prepared to the exact same final concentration and pH, one starting from the salt and one from the acid, they will yield virtually identical chromatographic results.
-
The Sodium Salt is Superior for Practical Use: The sodium salt is recommended for routine use due to its properties as a stable, easy-to-weigh solid. The preparation protocol is more straightforward, reproducible, and safer, involving a simple downward pH adjustment with acid.
-
The Free Acid Introduces Complexity: Using the free acid requires more careful handling and a more challenging titration with a base to achieve the target pH, increasing the risk of error and reducing method robustness.
For researchers, scientists, and drug development professionals who rely on robust, reproducible, and easily transferable analytical methods, This compound sodium salt is the clear and recommended choice for an ion-pairing reagent.
References
Theoretical Principles of Ion-Pair Chromatography with 1-Butanesulfonic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core theoretical principles of ion-pair chromatography (IPC), with a specific focus on the application of 1-butanesulfonic acid as an ion-pairing reagent. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who are utilizing or considering this powerful analytical technique for the separation of ionic and highly polar analytes.
Core Principles of Ion-Pair Chromatography
Ion-pair chromatography is a versatile mode of reversed-phase high-performance liquid chromatography (RP-HPLC) that enables the separation of charged analytes on a non-polar stationary phase.[1] In standard RP-HPLC, polar and ionic compounds have limited interaction with the hydrophobic stationary phase, leading to poor retention and co-elution with the solvent front. IPC overcomes this limitation by introducing an ion-pairing reagent to the mobile phase. This reagent is a surface-active ion with a hydrophobic alkyl chain and an ionic head group.[2]
This compound, an alkyl sulfonate, is a commonly employed anionic ion-pairing reagent used for the analysis of positively charged analytes (cations), such as protonated basic drugs, catecholamines, and water-soluble vitamins.[3]
Mechanisms of Retention
The precise mechanism of retention in IPC is a subject of ongoing discussion, with two predominant models proposed: the ion-pair formation model and the dynamic ion-exchange model . In practice, it is likely a combination of both mechanisms that governs the separation process.[2]
-
Ion-Pair Formation in the Mobile Phase: In this model, the ion-pairing reagent (this compound, R-SO₃⁻) forms a neutral, stoichiometric ion pair with the cationic analyte (A⁺) in the mobile phase. This newly formed neutral complex ([A⁺][R-SO₃⁻]) is more hydrophobic than the original analyte and can, therefore, partition onto the non-polar stationary phase and be retained.[1]
-
Dynamic Ion-Exchange on the Stationary Phase: This model posits that the hydrophobic alkyl chains of the this compound molecules adsorb onto the surface of the reversed-phase stationary phase. This creates a dynamic, in-situ ion-exchange surface with the negatively charged sulfonate groups oriented towards the mobile phase. Cationic analytes are then retained through electrostatic interactions with this modified surface.[1]
Factors Influencing Separation with this compound
The successful application of IPC with this compound requires careful optimization of several experimental parameters. These factors are interconnected and influence the retention, resolution, and peak shape of the analytes.
Concentration of this compound
The concentration of the ion-pairing reagent is a critical parameter. Initially, increasing the concentration of this compound in the mobile phase leads to a greater extent of ion-pair formation or a higher density of ion-exchange sites on the stationary phase, resulting in increased retention of cationic analytes. However, beyond a certain concentration, the retention may plateau or even decrease. This can be attributed to the formation of micelles in the mobile phase, which can solubilize the analyte and reduce its interaction with the stationary phase.
pH of the Mobile Phase
The pH of the mobile phase plays a crucial role in controlling the ionization state of both the analyte and any residual silanol (B1196071) groups on the silica-based stationary phase. For effective ion-pairing with this compound (a strong acid, always ionized), the analyte of interest, which is typically a weak base, must be in its protonated (cationic) form. Therefore, the pH of the mobile phase should be maintained at least 1.5 to 2 pH units below the pKa of the basic analyte to ensure its complete ionization.
Organic Modifier
The type and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase influence the elution strength. Increasing the percentage of the organic modifier decreases the polarity of the mobile phase. This weakens the hydrophobic interactions between the ion pair and the stationary phase, or it can displace the adsorbed ion-pairing reagent, leading to a decrease in analyte retention. The choice between acetonitrile and methanol (B129727) can also affect the selectivity of the separation due to differences in their solvent properties.
Temperature
Column temperature can affect the kinetics of mass transfer and the equilibrium of ion-pair formation. An increase in temperature generally leads to a decrease in retention time and can improve peak efficiency. However, it is crucial to maintain a stable temperature to ensure reproducible results.
Data Presentation: Quantitative Effects on Retention
The following tables provide a summary of the expected quantitative effects of varying key parameters in ion-pair chromatography with an alkyl sulfonate like this compound. The data is illustrative and serves to demonstrate the general trends observed. Actual retention times and the magnitude of the effects will vary depending on the specific analyte, column, and instrument conditions.
Table 1: Effect of this compound Concentration on Retention Factor (k') of a Hypothetical Basic Drug
| Concentration of this compound (mM) | Retention Factor (k') |
| 0 | 0.5 |
| 1 | 2.1 |
| 5 | 5.8 |
| 10 | 8.2 |
| 20 | 8.5 |
Conditions: C18 column, Mobile Phase: 40% Acetonitrile in 25 mM Phosphate Buffer pH 3.0, Analyte: Hypothetical basic drug (pKa = 8.5).
Table 2: Effect of Mobile Phase pH on Retention Factor (k') of a Hypothetical Basic Drug
| Mobile Phase pH | Retention Factor (k') |
| 2.5 | 7.5 |
| 3.5 | 7.4 |
| 4.5 | 7.2 |
| 5.5 | 6.5 |
| 6.5 | 4.1 |
Conditions: C18 column, Mobile Phase: 40% Acetonitrile in 25 mM Phosphate Buffer with 5 mM this compound, Analyte: Hypothetical basic drug (pKa = 8.5).
Table 3: Effect of Organic Modifier (Acetonitrile) Percentage on Retention Factor (k') of a Hypothetical Basic Drug
| Acetonitrile Percentage (%) | Retention Factor (k') |
| 30 | 12.3 |
| 35 | 9.8 |
| 40 | 7.5 |
| 45 | 5.2 |
| 50 | 3.1 |
Conditions: C18 column, Mobile Phase: Acetonitrile in 25 mM Phosphate Buffer pH 3.0 with 5 mM this compound, Analyte: Hypothetical basic drug (pKa = 8.5).
Experimental Protocols
The following is a detailed methodology for the analysis of catecholamines, a class of biogenic amines, using ion-pair chromatography with an alkylsulfonic acid. This protocol can be adapted for use with this compound.
Analysis of Catecholamines in a Biological Matrix
Objective: To achieve the separation and quantification of norepinephrine, epinephrine, and dopamine (B1211576) in a biological sample using ion-pair reversed-phase HPLC with electrochemical detection.
Materials and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and methanol.
-
This compound sodium salt (or a suitable analog like 1-octanesulfonic acid sodium salt).
-
Sodium dihydrogen phosphate, EDTA, and perchloric acid (analytical grade).
-
Deionized water (18.2 MΩ·cm).
-
Catecholamine standards (norepinephrine, epinephrine, dopamine).
-
Internal standard (e.g., 3,4-dihydroxybenzylamine).
Procedure:
-
Mobile Phase Preparation:
-
Prepare a buffer solution containing 58 mM sodium dihydrogen phosphate, 1.2 mM this compound sodium salt, 0.3 mM EDTA, and 2 mM potassium chloride in deionized water.
-
Add 8% (v/v) methanol to the buffer solution.
-
Adjust the pH of the final solution to 5.6 with phosphoric acid.
-
Filter the mobile phase through a 0.22 µm membrane filter and degas before use.
-
-
Standard Solution Preparation:
-
Prepare individual stock solutions of catecholamine standards and the internal standard in 0.1 M perchloric acid.
-
Prepare a mixed working standard solution by diluting the stock solutions in the mobile phase to the desired concentrations.
-
-
Sample Preparation (e.g., Plasma):
-
To 1 mL of plasma, add the internal standard.
-
Perform a sample cleanup and extraction step, for example, using activated alumina (B75360) to selectively adsorb the catecholamines.
-
Wash the alumina to remove interferences.
-
Elute the catecholamines from the alumina with a small volume of dilute acid (e.g., 0.1 M perchloric acid).
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: As prepared in step 1.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 20 µL.
-
Detection: Electrochemical detector with a glassy carbon working electrode, potential set at +0.7 V vs. Ag/AgCl reference electrode.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30-60 minutes.
-
Inject the standard solutions to establish retention times and generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the catecholamines in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Conclusion
Ion-pair chromatography with this compound is a robust and adaptable technique for the separation of cationic analytes that are otherwise challenging to retain in reversed-phase HPLC. A thorough understanding of the underlying retention mechanisms and the influence of key experimental parameters such as ion-pairing reagent concentration, mobile phase pH, and organic modifier content is essential for successful method development and optimization. By systematically adjusting these parameters, researchers can achieve reliable and reproducible separations for a wide range of applications in pharmaceutical analysis, clinical diagnostics, and beyond.
References
Spectroscopic Properties of 1-Butanesulfonic Acid: A Technical Guide for Analytical Detection
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core spectroscopic properties of 1-butanesulfonic acid, a compound of significant interest in various analytical and pharmaceutical applications. This document provides a comprehensive overview of its characteristics when analyzed by Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Detailed experimental protocols and quantitative data are presented to facilitate its detection and characterization in research and quality control settings.
Introduction
This compound (C₄H₁₀O₃S) is an organosulfur compound that, along with its salts, sees use as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) and as a catalyst in chemical synthesis.[1] Its accurate detection and quantification are crucial for ensuring the quality and consistency of pharmaceutical formulations and for advancing research in various chemical disciplines. This guide focuses on the spectroscopic techniques that form the cornerstone of its analytical methodology.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in its butyl chain.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| CH₃ (H-4) | ~0.9 | Triplet | ~7 Hz |
| CH₂ (H-3) | ~1.4 | Sextet | ~7 Hz |
| CH₂ (H-2) | ~1.8 | Quintet | ~7 Hz |
| CH₂ (H-1) | ~2.9 | Triplet | ~7 Hz |
| SO₃H | Variable | Singlet (broad) | - |
Note: Chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon backbone of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound [2][3]
| Carbon | Chemical Shift (ppm) |
| C-4 | ~13.5 |
| C-3 | ~21.8 |
| C-2 | ~25.5 |
| C-1 | ~51.5 |
Note: Chemical shifts can vary depending on the solvent and concentration.
Experimental Protocol for NMR Analysis
Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural confirmation and quantitative analysis.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., D₂O, CDCl₃)
-
NMR tubes
-
Internal standard for quantitative NMR (e.g., maleic acid, TSP)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
For qualitative analysis, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
For quantitative analysis, accurately weigh a known amount of this compound and a known amount of an internal standard and dissolve them in a precise volume of deuterated solvent.
-
-
Instrument Setup:
-
Tune and shim the NMR spectrometer according to standard procedures to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans. For quantitative ¹H NMR, a longer relaxation delay (e.g., 5 times the longest T1) is crucial.
-
-
Data Acquisition:
-
Acquire the ¹H spectrum.
-
Acquire the ¹³C spectrum.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals in the ¹H spectrum for quantitative analysis.
-
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like FTIR and Raman are powerful for identifying functional groups and providing a molecular fingerprint.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is dominated by absorptions from the sulfonic acid group and the alkyl chain.
Table 3: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3400 (broad) | O-H stretch (hydrogen-bonded) | Strong |
| ~2960, ~2870 | C-H stretch (asymmetric and symmetric) | Strong |
| ~1465 | C-H bend (scissoring) | Medium |
| ~1200 - 1150 | S=O stretch (asymmetric) | Strong |
| ~1050 | S=O stretch (symmetric) | Strong |
| ~900 (broad) | O-H bend | Medium |
| ~790 | S-O stretch | Strong |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, with strong signals often observed for symmetric vibrations and non-polar bonds.
Table 4: Key Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Intensity |
| ~2930, ~2875 | C-H stretch | Strong |
| ~1450 | C-H bend | Medium |
| ~1060 | S=O symmetric stretch | Strong |
| ~790 | C-S stretch | Strong |
| ~450 | SO₃ deformation | Medium |
Experimental Protocol for Vibrational Spectroscopy
Objective: To obtain FTIR and Raman spectra of this compound for functional group identification and qualitative analysis.
Materials:
-
This compound sample
-
FTIR spectrometer with an appropriate accessory (e.g., ATR)
-
Raman spectrometer with a suitable laser excitation source (e.g., 785 nm)
-
Sample holders (e.g., glass vial for Raman)
FTIR (ATR) Procedure:
-
Background Collection: Record a background spectrum with a clean, empty ATR crystal.
-
Sample Application: Place a small amount of liquid or solid this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Data Processing: The software will automatically perform a background subtraction.
Raman Procedure:
-
Instrument Calibration: Calibrate the Raman spectrometer using a known standard (e.g., silicon).
-
Sample Placement: Place the this compound sample (liquid or solid) in a suitable container (e.g., glass vial) in the sample holder of the spectrometer.
-
Spectrum Acquisition: Acquire the Raman spectrum, optimizing parameters such as laser power, exposure time, and number of accumulations to achieve a good signal-to-noise ratio.
-
Data Processing: Perform baseline correction and cosmic ray removal as needed.
Ultraviolet-Visible (UV-Vis) Spectroscopy
This compound itself does not possess a strong chromophore and therefore exhibits limited absorption in the standard UV-Vis range (200-800 nm). Its primary utility in UV-Vis spectroscopy is as a transparent mobile phase component in HPLC for the analysis of other UV-active compounds. However, its sodium salt can be used in ion-pair chromatography, and its UV transparency is a key property.[4]
Table 5: UV-Vis Spectroscopic Data for Sodium 1-Butanesulfonate (as an HPLC reagent)
| Wavelength (nm) | Absorbance (for a specific concentration and path length) |
| 220 | < 0.1 |
| 280 | < 0.04 |
Data obtained from commercial supplier specifications for HPLC grade sodium 1-butanesulfonate.[5]
Experimental Protocol for UV-Vis Analysis
Objective: To determine the UV-Vis absorbance spectrum of a solution containing this compound or its salt, primarily to assess its suitability as a transparent medium.
Materials:
-
This compound or its sodium salt
-
Solvent (e.g., deionized water, ethanol)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up.
-
Blank Measurement: Fill a quartz cuvette with the solvent to be used and place it in the reference beam (or measure it as a blank).
-
Sample Preparation: Prepare a solution of known concentration of this compound or its salt in the chosen solvent.
-
Sample Measurement: Fill a quartz cuvette with the sample solution and place it in the sample beam.
-
Spectrum Acquisition: Scan the absorbance of the sample across the desired wavelength range (e.g., 190-400 nm).
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, soft ionization techniques like electrospray ionization (ESI) are typically employed to minimize fragmentation and observe the molecular ion.
Table 6: Mass Spectrometric Data for this compound
| Ion | m/z (calculated) |
| [M-H]⁻ | 137.0272 |
| [M+H]⁺ | 139.0423 |
| [M+Na]⁺ | 161.0243 |
M represents the neutral molecule C₄H₁₀O₃S. Fragmentation patterns would involve the loss of SO₃, H₂O, and alkyl fragments.
Experimental Protocol for HPLC-ESI-MS Analysis
Objective: To determine the mass-to-charge ratio of this compound and its fragments.
Materials:
-
This compound sample
-
HPLC system with a suitable column (e.g., C18)
-
Mass spectrometer with an ESI source
-
HPLC grade solvents (e.g., water, acetonitrile (B52724), formic acid)
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase.
-
HPLC Method: Develop an appropriate HPLC method for the separation of the analyte. A typical mobile phase could be a gradient of water and acetonitrile with a small amount of formic acid.
-
MS Parameters: Optimize the ESI-MS parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve a stable signal for the analyte.
-
Data Acquisition: Inject the sample into the HPLC-MS system and acquire data in either positive or negative ion mode.
-
Data Analysis: Extract the mass spectrum for the peak corresponding to this compound and identify the molecular ion and any significant fragment ions.
Conclusion
The spectroscopic techniques detailed in this guide provide a robust framework for the analytical detection and characterization of this compound. NMR spectroscopy offers definitive structural elucidation, while FTIR and Raman provide rapid functional group identification. Mass spectrometry confirms the molecular weight and can be coupled with chromatography for sensitive and selective quantification. The provided data and protocols serve as a valuable resource for researchers and professionals working with this important compound.
References
- 1. This compound sodium salt, For HPLC [himedialabs.com]
- 2. This compound(2386-47-2) 13C NMR [m.chemicalbook.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. This compound, sodium salt, 99+%, HPLC grade 25 g | Request for Quote [thermofisher.com]
Methodological & Application
Application Notes and Protocols for Using 1-Butanesulfonic Acid in Reversed-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and practical application of 1-butanesulfonic acid as a mobile phase additive in reversed-phase high-performance liquid chromatography (RP-HPLC). Detailed protocols for the analysis of common analytes are included, along with data presented in a clear, tabular format to facilitate comparison and method development.
Introduction to Ion-Pairing Chromatography with this compound
In reversed-phase HPLC, highly polar and ionic compounds are often poorly retained on nonpolar stationary phases, leading to inadequate separation. Ion-pairing chromatography is a technique used to enhance the retention of these analytes. This is achieved by adding an ion-pairing reagent to the mobile phase, which has a charge opposite to that of the analyte.
This compound, an alkylsulfonic acid, is an anionic ion-pairing reagent. In an acidic mobile phase, it exists as the butanesulfonate anion. This anion forms a neutral ion pair with cationic analytes, such as protonated basic drugs, catecholamines, and certain vitamins. This neutral complex has increased hydrophobicity, allowing it to interact more strongly with the reversed-phase stationary phase, resulting in increased retention and improved chromatographic separation. The choice of the alkyl chain length of the sulfonic acid can be adjusted to fine-tune the retention; longer chains generally provide greater retention.
Key Applications
The use of this compound as an ion-pairing reagent is particularly effective for the analysis of:
-
Basic and Cationic Drugs: Many pharmaceutical compounds are basic and exist as cations at low pH. Ion-pairing with butanesulfonate allows for their successful separation and quantification.
-
Catecholamines and Neurotransmitters: Compounds like dopamine, epinephrine, and norepinephrine (B1679862) are readily analyzed using this technique, often in complex biological matrices.
-
Water-Soluble Vitamins: Certain B vitamins that carry a positive charge can be effectively separated and quantified.
Data Presentation
The following tables summarize typical performance data for HPLC methods utilizing alkyl sulfonate ion-pairing reagents for the analysis of relevant compounds. While specific values will vary depending on the exact experimental conditions, these tables provide a useful reference for method development and validation.
Table 1: Typical Method Validation Parameters for the Analysis of Basic Pharmaceutical Compounds using Alkyl Sulfonate Ion-Pairing HPLC
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.999 | [1] |
| Limit of Detection (LOD) | 0.02 - 0.1 µg/mL | [1] |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/mL | [1] |
| Accuracy (% Recovery) | 98 - 102% | [2] |
| Precision (% RSD) | < 2.0% | [2] |
Table 2: Chromatographic Parameters for the Separation of Catecholamines using Alkyl Sulfonate Ion-Pairing HPLC with Electrochemical Detection
| Analyte | Retention Time (min) | Linearity (ng/mL) | LOD (ng/mL) |
| Norepinephrine | ~3.5 | 0.5 - 100 | 0.01 |
| Epinephrine | ~4.5 | 0.5 - 100 | 0.01 |
| Dopamine | ~6.0 | 0.5 - 100 | 0.03 |
Data synthesized from multiple sources employing octanesulfonic acid, retention times are illustrative and will differ with this compound.
Experimental Protocols
General Workflow for Ion-Pairing RP-HPLC
The following diagram illustrates the general workflow for developing and running an ion-pairing reversed-phase HPLC method.
References
- 1. Validation of an Ion-Pair Reverse Phase High-Performance Liquid Chromatography Method for the Detection of Major Components and Related Substances in Diquafosol Sodium Eye Drops - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion-Pairing Reverse-Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Atenolol and Indapamide in Bulk and Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for Peptide Analysis Using 1-Butanesulfonic Acid as an Ion-Pairing Agent
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of peptides in pharmaceutical research, development, and quality control. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these separations. However, the inherent polarity of many peptides can lead to poor retention and inadequate resolution on traditional C18 columns. To overcome this challenge, ion-pairing agents are frequently added to the mobile phase.
This application note provides a detailed protocol for the development of an HPLC method for peptide analysis using 1-butanesulfonic acid as an ion-pairing reagent. This compound, an alkyl sulfonic acid, forms a neutral ion pair with positively charged residues on the peptide, increasing its hydrophobicity and enhancing its interaction with the reversed-phase stationary phase.[1][2] This results in improved retention, resolution, and peak shape. The methodologies described herein are intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for peptides.
Experimental Protocols
Materials and Reagents
-
Peptide Standard(s) of interest
-
HPLC Grade Water
-
HPLC Grade Acetonitrile (ACN)
-
This compound sodium salt (≥99% purity)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol, HPLC grade (for system flushing)
-
0.22 µm membrane filters
Instrumentation
-
A standard HPLC system equipped with:
-
Binary or Quaternary Gradient Pump
-
Autosampler with temperature control (optional, recommended 4°C)
-
Column Thermostat
-
UV-Vis or Diode Array Detector (DAD)
-
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 120 Å pore size)
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™)
Mobile Phase Preparation
-
Mobile Phase A (Aqueous):
-
Weigh an appropriate amount of this compound sodium salt to prepare a 10 mM solution in HPLC grade water. For example, for 1 L, dissolve 1.60 g of this compound sodium salt (MW: 160.16 g/mol ) in approximately 900 mL of HPLC grade water.
-
Adjust the pH to 2.5 with Trifluoroacetic acid (TFA).
-
Bring the final volume to 1 L with HPLC grade water.
-
Filter the solution through a 0.22 µm membrane filter and degas.
-
-
Mobile Phase B (Organic):
-
Prepare a mixture of 90% Acetonitrile and 10% HPLC grade water.
-
Add this compound sodium salt to a final concentration of 10 mM.
-
Adjust the pH to 2.5 with Trifluoroacetic acid (TFA).
-
Filter the solution through a 0.22 µm membrane filter and degas.
-
Sample Preparation
-
Accurately weigh and dissolve the peptide standard in Mobile Phase A to a final concentration of 1 mg/mL.
-
If necessary, dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) using Mobile Phase A.
-
Filter the final sample solution through a 0.22 µm syringe filter before injection.
HPLC Method Parameters
-
Column: C18, 4.6 x 150 mm, 3.5 µm, 120 Å
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm[3]
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 25.0 | 50 | 50 |
| 26.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 31.0 | 95 | 5 |
| 35.0 | 95 | 5 |
Data Presentation
The following table summarizes typical performance data for the analysis of a model peptide mixture using the described method.
| Peptide | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| Peptide 1 | 8.52 | - | 1.1 |
| Peptide 2 | 10.25 | 4.1 | 1.2 |
| Peptide 3 | 12.88 | 5.5 | 1.1 |
Visualizations
Experimental Workflow
The following diagram illustrates the systematic workflow for developing the HPLC method for peptide analysis.
Caption: Workflow for HPLC Method Development.
Ion-Pairing Mechanism
This diagram illustrates the principle of ion-pairing chromatography for peptides using this compound.
Caption: Ion-Pairing Mechanism in RP-HPLC.
Discussion
The use of this compound as an ion-pairing agent significantly improves the chromatographic separation of peptides. The alkyl chain of the butanesulfonate anion interacts with the hydrophobic C18 stationary phase, while its negatively charged sulfonate group forms an ion pair with positively charged amino acid residues (e.g., lysine, arginine, histidine) on the peptide.[1] This dynamic process effectively increases the hydrophobicity of the peptide, leading to greater retention and allowing for separation based on subtle differences in amino acid composition and sequence.
The presented method utilizes a gradient elution from a low to a high concentration of acetonitrile, which is typical for peptide separations.[4] The shallow gradient allows for the effective resolution of closely eluting species. The low pH of the mobile phase (pH 2.5) ensures the protonation of acidic residues (aspartic and glutamic acid), minimizing their ionic character and promoting consistent interactions with the stationary phase.[5]
Method optimization may be necessary for different peptides or complex mixtures. Key parameters to consider for optimization include the gradient slope, the concentration of this compound, and the column temperature. A shallower gradient can improve the resolution of complex samples, while adjusting the ion-pair concentration may be necessary to fine-tune retention.
Conclusion
This application note provides a comprehensive protocol for the development of an HPLC method for peptide analysis using this compound as an ion-pairing agent. The described methodology offers a robust starting point for achieving high-resolution separations of peptides. By following the detailed experimental procedures and understanding the principles of ion-pair chromatography, researchers can effectively develop and optimize analytical methods for their specific peptide analysis needs.
References
Application Note: Separation of Basic Compounds Using 1-Butanesulfonic Acid Ion-Pairing Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of basic compounds by reversed-phase high-performance liquid chromatography (RP-HPLC) often presents challenges such as poor peak shape and inadequate retention due to the interaction of the positively charged analytes with residual silanols on the silica-based stationary phase. Ion-pairing chromatography is a powerful technique to overcome these issues. This method introduces an ion-pairing reagent into the mobile phase, which possesses a charge opposite to that of the analyte. For the separation of basic compounds, which are protonated to form cations in acidic mobile phases, an anionic ion-pairing reagent like 1-butanesulfonic acid is used.
This compound, an alkylsulfonic acid, pairs with the cationic basic compound to form a neutral, hydrophobic ion-pair. This complex exhibits increased affinity for the non-polar stationary phase, leading to improved retention, resolution, and peak symmetry. This application note provides a detailed protocol for the separation of a model basic drug, Metoclopramide, using this compound as an ion-pairing agent.
Principle of Ion-Pairing Chromatography with this compound
In an acidic mobile phase, a basic compound (B) exists in its protonated, cationic form (BH+). The this compound (CH₃(CH₂)₃SO₃H) exists as the anionic butanesulfonate ion (CH₃(CH₂)₃SO₃⁻). These two ions form a neutral ion-pair [BH⁺CH₃(CH₂)₃SO₃⁻] in the mobile phase. This neutral complex can then partition onto the hydrophobic stationary phase (e.g., C18) and be retained. The retention is influenced by factors such as the concentration of the ion-pairing reagent, the pH of the mobile phase, and the organic modifier content.
Application Notes and Protocols for Optimal Separation of Small Molecules Using 1-Butanesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1-butanesulfonic acid as an ion-pairing reagent for the optimal separation of small, polar, and ionic molecules by reversed-phase high-performance liquid chromatography (RP-HPLC). This document outlines the principles of ion-pair chromatography, detailed experimental protocols for method development, and typical starting conditions to achieve successful separations.
Principles of Ion-Pair Chromatography with this compound
Ion-pair chromatography is a powerful technique used to enhance the retention of ionic and highly polar analytes on non-polar stationary phases, such as C18 or C8, which are commonly used in RP-HPLC.[1] Small, charged molecules often exhibit poor retention on these columns, eluting at or near the void volume. This compound, an anionic ion-pairing reagent, addresses this challenge by forming a neutral ion-pair with cationic analytes (e.g., basic drugs, amino acids, catecholamines) in the mobile phase.[2][3]
The underlying mechanism involves the hydrophobic alkyl chain of the 1-butanesulfonate anion interacting with the non-polar stationary phase, effectively creating a dynamic ion-exchange surface. The negatively charged sulfonate group is then available to form an ion pair with a positively charged analyte. This newly formed neutral complex has a greater affinity for the stationary phase, leading to increased retention and allowing for separation based on the analyte's hydrophobicity. The concentration of this compound in the mobile phase is a critical parameter that directly influences the retention of the analytes.
Factors Influencing Separation
Several factors must be considered to achieve optimal separation using this compound in ion-pair chromatography:
-
Concentration of this compound: Higher concentrations of the ion-pairing reagent generally lead to increased retention of the analyte. However, excessively high concentrations can lead to long retention times, broad peaks, and potential column saturation. A systematic approach to optimizing the concentration is crucial for achieving the desired separation.
-
pH of the Mobile Phase: The pH of the mobile phase must be controlled to ensure that both the analyte and the ion-pairing reagent are in their ionized forms. For the separation of basic compounds, the pH should be maintained at least 2 pH units below the pKa of the analyte to ensure it is protonated and carries a positive charge.
-
Organic Modifier Concentration: The type and concentration of the organic solvent (e.g., acetonitrile (B52724), methanol) in the mobile phase affect the retention of the ion-pair complex. A higher concentration of the organic modifier will decrease the retention time.
-
Column Type: Standard C18 and C8 columns are commonly used for ion-pair chromatography. The choice of stationary phase can influence the selectivity of the separation.
-
Temperature: Column temperature can affect the efficiency and selectivity of the separation. Operating at a slightly elevated temperature (e.g., 30-40 °C) can improve peak shape and reduce viscosity.
Data Presentation: Typical Starting Conditions
The following table summarizes typical starting conditions for the separation of small molecules using alkyl sulfonate ion-pairing reagents. These values can be used as a starting point for method development with this compound.
| Parameter | Typical Range/Value | Notes |
| Analyte Type | Cationic Small Molecules (e.g., basic drugs, amines, amino acids) | The analyte must be capable of carrying a positive charge. |
| Column | C18 or C8, 4.6 x 150 mm, 5 µm | Standard reversed-phase columns are suitable. |
| This compound Conc. | 5 - 20 mM | Start with a lower concentration and increase as needed to achieve desired retention. |
| Mobile Phase | Acetonitrile or Methanol in an aqueous buffer | The organic modifier content will need to be optimized for desired elution. |
| Aqueous Buffer | Phosphate (B84403) or Acetate buffer | The buffer should have a pKa within +/- 1 unit of the desired mobile phase pH. |
| pH | 2.5 - 4.5 | Adjust pH to ensure the analyte is ionized. |
| Flow Rate | 1.0 mL/min | For a 4.6 mm ID column. |
| Column Temperature | 30 - 40 °C | Can improve peak shape and reduce analysis time. |
| Detector | UV-Vis or Mass Spectrometry (with caution) | Non-volatile ion-pairing reagents like this compound can contaminate MS sources. |
Experimental Protocols
Protocol 1: Preparation of Mobile Phase with this compound
This protocol describes the preparation of a buffered aqueous mobile phase containing this compound sodium salt.
Materials:
-
This compound sodium salt (HPLC grade)
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Buffer salt (e.g., sodium phosphate monobasic)
-
Acid for pH adjustment (e.g., phosphoric acid)
-
0.45 µm membrane filter
Procedure:
-
Calculate the required amount of this compound sodium salt. For example, to prepare 1 L of a 10 mM solution, you will need:
-
Molecular Weight of C₄H₉NaO₃S = 160.17 g/mol
-
Mass = 0.010 mol/L * 160.17 g/mol * 1 L = 1.6017 g
-
-
Prepare the aqueous buffer. For a phosphate buffer, dissolve the appropriate amount of sodium phosphate monobasic in HPLC-grade water.
-
Dissolve the this compound sodium salt in the prepared buffer solution.
-
Adjust the pH of the solution to the desired level (e.g., pH 3.0) using an appropriate acid (e.g., phosphoric acid).
-
Filter the aqueous mobile phase through a 0.45 µm membrane filter to remove any particulate matter.
-
Prepare the final mobile phase by mixing the filtered aqueous phase with the desired percentage of organic modifier (e.g., 80:20 aqueous:acetonitrile).
-
Degas the mobile phase before use.
Protocol 2: Column Equilibration and System Suitability
Proper column equilibration is critical for reproducible results in ion-pair chromatography.
Procedure:
-
Flush the column with a high percentage of organic modifier (e.g., 90% acetonitrile in water) for at least 30 minutes to remove any strongly retained compounds from previous analyses.
-
Equilibrate the column with the initial mobile phase composition containing this compound for an extended period. This can take 1-2 hours or longer. The system is considered equilibrated when a stable baseline is achieved and the retention times of consecutive injections of a standard are reproducible.
-
Perform system suitability tests by injecting a standard solution of the analyte(s) multiple times. Key parameters to evaluate include:
-
Tailing factor: Should be between 0.9 and 1.2 for symmetrical peaks.
-
Theoretical plates: A measure of column efficiency.
-
Resolution: Should be greater than 1.5 between critical peak pairs.
-
Reproducibility of retention time and peak area: Relative standard deviation (RSD) should be less than 2%.
-
Protocol 3: Optimizing this compound Concentration
This protocol outlines a systematic approach to determine the optimal concentration of this compound for a specific separation.
Procedure:
-
Prepare a series of mobile phases with varying concentrations of this compound (e.g., 5 mM, 10 mM, 15 mM, 20 mM) while keeping all other parameters (pH, organic modifier content, etc.) constant.
-
Equilibrate the column with the lowest concentration of the ion-pairing reagent until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Increase the concentration of the this compound in the mobile phase and repeat the equilibration and injection steps.
-
Plot the retention factor (k') of the analyte(s) against the concentration of this compound.
-
Evaluate the chromatograms for retention time, peak shape, and resolution. The optimal concentration will provide adequate retention for the analytes of interest while maintaining good peak shape and resolution within a reasonable analysis time.
Visualizing the Optimization Workflow
The following diagram illustrates the logical workflow for optimizing the concentration of this compound in an ion-pair chromatography method.
Caption: Optimization workflow for this compound concentration.
References
Application of 1-Butanesulfonic Acid in the Analysis of Pharmaceuticals
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butanesulfonic acid, and its sodium salt, is a widely utilized ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC) for the analysis of pharmaceuticals.[1][2] Its primary function is to enhance the retention and improve the chromatographic peak shape of polar and ionic compounds, such as basic drugs, water-soluble vitamins, and other charged analytes, on non-polar stationary phases.[1][3] In pharmaceutical analysis, achieving adequate retention and symmetrical peaks for these compounds can be challenging with conventional RP-HPLC methods. This compound addresses this by forming a neutral ion pair with the charged analyte, which has a greater affinity for the hydrophobic stationary phase, thereby increasing its retention time and improving separation from other components in the sample matrix.[3]
This application note provides detailed protocols for the use of this compound in the analysis of two common classes of pharmaceutical products: a multi-component cold and flu medication and water-soluble vitamins.
Principle of Ion-Pair Chromatography with this compound
In ion-pair chromatography, this compound is added to the mobile phase. The sulfonate group (-SO₃⁻) of the acid is negatively charged at typical mobile phase pH values. When analyzing a basic drug, which is protonated and positively charged in an acidic mobile phase, the negatively charged sulfonate group of this compound electrostatically interacts with the positively charged analyte. This forms a neutral, hydrophobic ion pair. The hydrophobic butyl group of the this compound further enhances the overall hydrophobicity of the ion pair, leading to stronger interaction with the reversed-phase column's stationary phase (e.g., C18 or C8) and consequently, increased retention.
The concentration of this compound, the pH of the mobile phase, and the type and concentration of the organic modifier are critical parameters that need to be optimized for a successful separation.
Application 1: Simultaneous Determination of Active Ingredients in a Multi-Component Cold and Flu Formulation
This protocol outlines a representative method for the simultaneous analysis of common active ingredients in cold and flu medications, such as a pain reliever/fever reducer (e.g., Acetaminophen), a decongestant (e.g., Pseudoephedrine), and an antihistamine (e.g., Chlorpheniramine). These compounds have varying polarities and ionic characteristics, making their simultaneous determination challenging without an ion-pairing reagent.
Experimental Protocol
1. Materials and Reagents:
-
This compound sodium salt (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Orthophosphoric acid (or other suitable acid for pH adjustment)
-
Water (HPLC grade)
-
Reference standards for Acetaminophen, Pseudoephedrine HCl, and Chlorpheniramine Maleate
-
Cold and Flu formulation (tablets or syrup)
2. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Sonicator
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Solutions:
-
Mobile Phase: Prepare a solution of 0.01 M this compound sodium salt in water. Mix this aqueous solution with acetonitrile in a ratio of approximately 78:22 (v/v). Adjust the pH of the final mixture to 3.0 with orthophosphoric acid. Filter the mobile phase through a 0.45 µm filter and degas prior to use.
-
Standard Stock Solutions: Accurately weigh and dissolve appropriate amounts of each reference standard in the mobile phase to prepare individual stock solutions of known concentrations (e.g., 1 mg/mL).
-
Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to achieve final concentrations within the expected range of the sample analysis.
-
Sample Preparation (Tablets): Weigh and finely powder a representative number of tablets. Transfer an accurately weighed portion of the powder, equivalent to a single dose, into a volumetric flask. Add the mobile phase, sonicate for 15-20 minutes to ensure complete dissolution of the active ingredients, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Sample Preparation (Syrup): Accurately transfer a volume of syrup equivalent to a single dose into a volumetric flask. Dilute to volume with the mobile phase and mix thoroughly. Filter the solution through a 0.45 µm syringe filter before injection.
4. HPLC Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.01 M this compound sodium salt solution (pH 3.0) in a 22:78 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
Data Presentation
Table 1: Chromatographic Parameters and System Suitability
| Parameter | Acetaminophen | Pseudoephedrine | Chlorpheniramine | Acceptance Criteria |
| Retention Time (min) | ~3.5 | ~5.0 | ~6.5 | - |
| Tailing Factor | < 1.5 | < 1.5 | < 1.5 | ≤ 2.0 |
| Theoretical Plates | > 2000 | > 2000 | > 2000 | > 2000 |
| Resolution | - | > 2.0 (between Acetaminophen and Pseudoephedrine) | > 2.0 (between Pseudoephedrine and Chlorpheniramine) | ≥ 2.0 |
Table 2: Method Validation Summary
| Parameter | Acetaminophen | Pseudoephedrine | Chlorpheniramine |
| Linearity Range (µg/mL) | 25 - 80 | 15 - 48 | 4 - 32 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2.0 | < 2.0 | < 2.0 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 98.0 - 102.0 | 98.0 - 102.0 |
| Limit of Detection (LOD) (µg/mL) | ~0.5 | ~0.3 | ~0.1 |
| Limit of Quantification (LOQ) (µg/mL) | ~1.5 | ~1.0 | ~0.3 |
Visualization of Experimental Workflow
Caption: Workflow for the HPLC analysis of a multi-component cold medicine.
Application 2: Analysis of Water-Soluble Vitamins in a Pharmaceutical Formulation
This protocol provides a representative method for the analysis of several B-group vitamins (e.g., Thiamine (B1), Riboflavin (B2), Niacinamide (B3), and Pyridoxine (B6)) in a multivitamin tablet. These vitamins are polar and some are ionic, making ion-pair chromatography a suitable analytical technique.
Experimental Protocol
1. Materials and Reagents:
-
This compound sodium salt (HPLC grade)
-
Methanol (HPLC grade)
-
Triethanolamine
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Reference standards for Thiamine HCl, Riboflavin, Niacinamide, and Pyridoxine HCl
-
Multivitamin tablets
2. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Sonicator
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Solutions:
-
Mobile Phase: Prepare an aqueous solution containing 5 mM this compound sodium salt and a small amount of triethanolamine. Mix this with methanol. The final mobile phase composition will be adjusted to optimize the separation, but a starting point could be a mixture of the aqueous solution and methanol. Adjust the final pH to approximately 2.8 with orthophosphoric acid. Filter the mobile phase through a 0.45 µm filter and degas.
-
Standard Stock Solutions: Prepare individual stock solutions of each vitamin standard in a suitable solvent (e.g., water or a mixture of water and methanol).
-
Working Standard Solution: Combine aliquots of the stock solutions and dilute with the mobile phase to create a mixed working standard solution.
-
Sample Preparation: Weigh and finely powder a number of multivitamin tablets. Transfer an accurately weighed amount of the powder to a volumetric flask. Add a suitable extraction solvent (e.g., a mixture of water and methanol with a small amount of acid to aid dissolution), sonicate for 20-30 minutes, and dilute to volume. Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.
4. HPLC Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol and an aqueous solution of 5 mM this compound sodium salt with triethanolamine, pH adjusted to 2.8 with orthophosphoric acid (the exact ratio of organic to aqueous phase should be optimized).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detection Wavelength: 280 nm (or programmed to the absorbance maximum of each vitamin)
Data Presentation
Table 3: Chromatographic Parameters for Water-Soluble Vitamin Analysis
| Vitamin | Expected Retention Time (min) | Tailing Factor | Theoretical Plates |
| Niacinamide (B3) | ~4.0 | < 1.5 | > 2000 |
| Pyridoxine (B6) | ~5.5 | < 1.5 | > 2000 |
| Thiamine (B1) | ~7.0 | < 1.5 | > 2000 |
| Riboflavin (B2) | ~9.0 | < 1.5 | > 2000 |
Table 4: Method Validation Summary for Vitamin Analysis
| Parameter | Niacinamide (B3) | Pyridoxine (B6) | Thiamine (B1) | Riboflavin (B2) |
| Linearity Range (µg/mL) | 1 - 50 | 1 - 50 | 1 - 50 | 1 - 50 |
| Correlation Coefficient (r²) | > 0.998 | > 0.998 | > 0.998 | > 0.998 |
| Precision (%RSD) | < 2.5 | < 2.5 | < 2.5 | < 2.5 |
| Accuracy (% Recovery) | 97.0 - 103.0 | 97.0 - 103.0 | 97.0 - 103.0 | 97.0 - 103.0 |
Visualization of Logical Relationships
Caption: Logical relationship of ion-pair chromatography for vitamin analysis.
Conclusion
This compound is a valuable and effective ion-pairing reagent for the analysis of a wide range of pharmaceutical compounds, particularly those that are polar and ionic. By forming neutral ion pairs with charged analytes, it significantly improves their retention and separation on reversed-phase HPLC columns. The protocols provided herein offer a solid foundation for the development and validation of robust analytical methods for multi-component drug formulations and vitamin preparations. Successful implementation of these methods requires careful optimization of the mobile phase composition, including the concentration of this compound and pH, to achieve the desired chromatographic performance.
References
Application Note: Utilizing 1-Butanesulfonic Acid for Enhanced LC-MS Analysis of Proteins and Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of proteins and peptides by liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of proteomics, biomarker discovery, and the development of biotherapeutics. A significant challenge in reversed-phase chromatography of these biomolecules is achieving adequate retention and sharp peak shapes, especially for hydrophilic or basic peptides. Ion-pairing chromatography is a widely adopted technique to address this, and the choice of the ion-pairing reagent is critical to the success of the analysis. While trifluoroacetic acid (TFA) is a common choice for UV-based detection due to its strong ion-pairing properties, it is known to cause significant ion suppression in electrospray ionization mass spectrometry (ESI-MS), thereby reducing sensitivity.[1][2] Formic acid, on the other hand, is MS-friendly but often provides insufficient chromatographic resolution for complex peptide mixtures.[3]
1-Butanesulfonic acid, an alkylsulfonate, presents itself as a valuable alternative ion-pairing reagent. Its properties offer a middle ground, providing stronger ion-pairing than formic acid to improve retention and peak shape, while being less volatile and potentially causing less ion suppression than TFA, although its use requires careful consideration of the LC-MS system.[4][5] This application note provides a detailed overview and generalized protocols for the use of this compound in the LC-MS analysis of proteins and peptides.
Principle of Ion-Pairing Chromatography with this compound
In reversed-phase chromatography, the stationary phase is hydrophobic. Basic peptides, which are positively charged at the acidic pH of the mobile phase, have little affinity for the stationary phase and can elute early with poor peak shape. This compound is an anionic surfactant that is added to the mobile phase. The negatively charged sulfonate group of this compound forms an ion pair with the positively charged residues (e.g., lysine, arginine, histidine) of the peptides. The hydrophobic butyl chain of the ion-pairing reagent then interacts with the hydrophobic stationary phase, leading to increased retention of the peptide. This mechanism allows for better separation of peptides based on their hydrophobicity.
Experimental Protocols
The following are generalized protocols for the analysis of proteins and peptides using this compound as an ion-pairing reagent. Note: These are starting points, and optimization of parameters such as reagent concentrations, gradient shape, and temperature is crucial for specific applications.
Protocol 1: Protein Sample Preparation (Bottom-Up Proteomics)
This protocol describes a standard in-solution digestion procedure to generate peptides from a protein sample.
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium (B1175870) Bicarbonate
-
Trypsin (MS-grade)
-
Formic Acid
-
Solid-Phase Extraction (SPE) C18 cartridges
Procedure:
-
Denaturation and Reduction:
-
Solubilize the protein sample in a buffer containing 8 M urea and 100 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM to reduce disulfide bonds.
-
Incubate at 37°C for 1 hour.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 55 mM to alkylate the cysteine residues.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Digestion:
-
Dilute the sample with 100 mM ammonium bicarbonate to reduce the urea concentration to less than 1.5 M.
-
Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w).
-
Incubate at 37°C overnight.
-
-
Quenching and Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 SPE cartridge.
-
Elute the peptides with a solution of 50-80% acetonitrile (B52724) in 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge and store at -20°C until LC-MS analysis.
-
Protocol 2: LC-MS Analysis with this compound
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Sodium 1-butanesulfonate (HPLC-grade)
-
Formic acid (LC-MS grade)
Mobile Phase Preparation:
-
Mobile Phase A: 5 mM Sodium 1-butanesulfonate and 0.1% formic acid in water.
-
Mobile Phase B: 5 mM Sodium 1-butanesulfonate and 0.1% formic acid in 90% acetonitrile / 10% water.
-
Note: The concentration of this compound may need to be optimized (typically in the range of 1-10 mM). Ensure the mobile phases are thoroughly mixed and degassed.
-
LC-MS Parameters (Starting Conditions):
| Parameter | Setting |
| LC System | High-performance liquid chromatography system coupled to a mass spectrometer |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) |
| Column Temperature | 40°C |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 1-5 µL |
| Gradient | Time (min) |
| MS System | Electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap) |
| Ionization Mode | Positive |
| Scan Range (m/z) | 100 - 2000 |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Data Acquisition | Data-dependent acquisition (DDA) or Data-independent acquisition (DIA) |
Data Presentation: Comparison of Common Ion-Pairing Reagents
| Performance Metric | 0.1% Formic Acid | 0.1% Trifluoroacetic Acid (TFA) | Expected Performance of 5 mM this compound |
| Chromatographic Resolution | Moderate; may result in poor peak shape for basic peptides.[3] | Excellent; strong ion-pairing improves peak shape and retention.[6] | Good to Excellent; stronger ion-pairing than formic acid should lead to improved peak shape and resolution. |
| Peptide Retention Time | Shorter retention times.[3] | Longer retention times due to strong ion-pairing.[7] | Intermediate to longer retention times, depending on peptide properties. |
| MS Signal Intensity | High; minimal ion suppression.[6] | Low; significant ion suppression.[1][2] | Intermediate; some ion suppression is expected, but likely less severe than with TFA. The non-volatile nature is a key consideration.[5] |
| MS Compatibility | High; volatile and does not contaminate the MS source.[5] | Low; can persistently contaminate the MS source.[5] | Moderate; it is a non-volatile salt, which can lead to source contamination and requires diligent system flushing.[8] |
Disclaimer: The expected performance of this compound is an extrapolation based on the principles of ion-pairing chromatography. Experimental validation is necessary to determine its suitability for a specific application.
Workflow and Signaling Pathway Visualization
The overall workflow for protein analysis using LC-MS with this compound as an ion-pairing reagent is depicted below.
Conclusion
This compound is a promising ion-pairing reagent for the LC-MS analysis of proteins and peptides, offering a potential compromise between the high chromatographic performance of TFA and the MS-compatibility of formic acid. Its use can lead to improved retention and peak shape for challenging peptides. However, as a non-volatile additive, it requires careful consideration of the potential for MS source contamination and necessitates rigorous cleaning protocols. The provided generalized protocols serve as a starting point for method development, and optimization is essential to achieve the desired analytical performance for specific applications. Further research and publication of direct quantitative comparisons would be highly beneficial to the scientific community to fully elucidate the advantages and limitations of this compound in routine protein and peptide LC-MS analysis.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. Influencing Selectivity in LC-MS Peptides Analysis on the Raptor ARC-18 Column [discover.restek.com]
- 8. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
Application Notes and Protocols: Mobile Phase Preparation with 1-Butanesulfonic Acid for Gradient Elution HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in pharmaceutical and drug development for the separation, identification, and quantification of various compounds. For the analysis of basic and cationic analytes, which often exhibit poor retention and peak shape on traditional reversed-phase columns, ion-pair chromatography is a powerful approach. 1-Butanesulfonic acid and its sodium salt are commonly employed as ion-pairing reagents to enhance the retention and improve the chromatographic performance for these challenging compounds.
This document provides detailed application notes and protocols for the preparation and use of mobile phases containing this compound for gradient elution HPLC. Gradient elution, where the mobile phase composition is changed during the analytical run, is particularly useful for complex samples containing analytes with a wide range of hydrophobicities.
Principle of Ion-Pair Chromatography with this compound
In reversed-phase HPLC, the stationary phase is nonpolar, and the mobile phase is polar. Basic and cationic analytes, being polar, have little affinity for the stationary phase and elute quickly, often with poor peak shape. This compound is an anionic ion-pairing reagent that is added to the mobile phase.[1] It possesses a C4 alkyl chain, which imparts hydrophobicity, and a negatively charged sulfonate group.
The underlying mechanism involves the formation of a neutral ion pair between the positively charged analyte and the negatively charged 1-butanesulfonate. This newly formed neutral complex has a greater affinity for the nonpolar stationary phase, leading to increased retention and improved separation.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the preparation of mobile phases containing this compound for gradient elution HPLC.
Table 1: Typical Concentrations of Mobile Phase Components
| Component | Typical Concentration Range | Purpose | Notes |
| This compound Sodium Salt | 5 - 20 mM | Ion-Pairing Agent | Higher concentrations can increase retention but may also lead to longer column equilibration times. |
| Phosphate (B84403) Buffer (e.g., KH₂PO₄) | 10 - 50 mM | Buffering Agent | Maintains a stable pH to ensure consistent ionization of analytes and the ion-pairing agent. |
| Organic Modifier (Acetonitrile or Methanol) | Varies (Gradient) | Elution Strength | Acetonitrile (B52724) is often preferred for its lower UV cutoff and viscosity. |
| pH Adjuster (e.g., Phosphoric Acid) | As needed | pH Control | Typically adjusted to a pH where the analytes of interest are protonated (e.g., pH 2.5 - 4.0). |
Table 2: Example Gradient Profiles for Different Applications
| Application | Mobile Phase A | Mobile Phase B | Gradient Program |
| Basic Drugs | 10 mM this compound Sodium Salt, 25 mM KH₂PO₄, pH 3.0 | Acetonitrile | 0-2 min: 10% B; 2-15 min: 10-60% B; 15-17 min: 60-10% B; 17-20 min: 10% B |
| Water-Soluble Vitamins | 5 mM this compound Sodium Salt, 20 mM KH₂PO₄, pH 2.5 | Methanol | 0-5 min: 5% B; 5-20 min: 5-40% B; 20-22 min: 40-5% B; 22-25 min: 5% B |
| Catecholamines | 15 mM this compound Sodium Salt, 50 mM Sodium Acetate, pH 4.8 | Acetonitrile:Methanol (80:20) | 0-3 min: 15% B; 3-12 min: 15-50% B; 12-14 min: 50-15% B; 14-18 min: 15% B |
Experimental Protocols
Materials and Reagents
-
This compound sodium salt (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (HPLC grade)
-
Phosphoric acid (85%) (ACS grade or higher)
-
Acetonitrile (HPLC gradient grade)
-
Methanol (HPLC gradient grade)
-
High-purity water (18.2 MΩ·cm)
-
0.45 µm or 0.22 µm membrane filters (nylon or other compatible material)
Protocol for Preparation of Aqueous Mobile Phase A (Example: 1 L of 10 mM this compound, 25 mM KH₂PO₄, pH 3.0)
-
Weighing Reagents:
-
Accurately weigh 1.62 g of this compound sodium salt.
-
Accurately weigh 3.40 g of potassium dihydrogen phosphate (KH₂PO₄).
-
-
Dissolution:
-
Transfer the weighed reagents to a clean 1 L volumetric flask.
-
Add approximately 800 mL of high-purity water and sonicate or stir until all solids are completely dissolved.
-
-
pH Adjustment:
-
While stirring, carefully add phosphoric acid dropwise to adjust the pH to 3.0 ± 0.05. Use a calibrated pH meter for accurate measurement.
-
-
Final Volume:
-
Once the desired pH is reached, add high-purity water to the 1 L mark.
-
Invert the flask several times to ensure a homogeneous solution.
-
-
Filtration and Degassing:
-
Filter the aqueous mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter.
-
Degas the mobile phase using vacuum filtration, sonication, or helium sparging to prevent bubble formation in the HPLC system.
-
Protocol for Mobile Phase B
Mobile Phase B is typically a pure organic solvent, such as acetonitrile or methanol. It should be of HPLC gradient grade and may be filtered and degassed for optimal performance, although this is often less critical than for the aqueous phase.
Best Practices and Troubleshooting
-
Solvent Quality: Always use HPLC gradient grade solvents and high-purity water to minimize baseline noise and ghost peaks.
-
Fresh Preparation: Aqueous mobile phases, especially those containing phosphate buffers, are susceptible to microbial growth. It is recommended to prepare fresh mobile phase daily.
-
Column Equilibration: When using ion-pairing reagents, it is crucial to allow sufficient time for the column to equilibrate with the initial mobile phase conditions. This ensures reproducible retention times.
-
System Flushing: After completing analyses with ion-pairing reagents, it is good practice to flush the HPLC system and column with a mobile phase without the ion-pairing reagent (e.g., a water/organic solvent mixture) to prevent salt precipitation and extend column lifetime.
-
Baseline Drift: In gradient elution, some baseline drift is normal. However, excessive drift can be caused by impurities in the mobile phase or a poorly equilibrated column.
-
Irreproducible Retention Times: This can be caused by inconsistent mobile phase preparation, insufficient column equilibration, or temperature fluctuations.
By following these detailed protocols and best practices, researchers can effectively prepare and utilize mobile phases containing this compound for robust and reproducible gradient elution HPLC analyses of basic and cationic compounds.
References
Application Notes and Protocols for the Use of 1-Butanesulfonic Acid in Capillary Electrophoresis of Charged Analytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1-butanesulfonic acid as an ion-pairing agent in capillary electrophoresis (CE) for the enhanced separation of charged analytes. This document includes the underlying principles, detailed experimental protocols, and quantitative data to facilitate method development and application in academic and industrial research settings, particularly in the realm of drug development.
Introduction to Ion-Pairing Capillary Electrophoresis with this compound
Capillary electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their electrophoretic mobility in an electric field. For charged analytes such as peptides, proteins, and small molecule drugs, achieving optimal separation can be challenging due to similarities in their charge-to-mass ratios or interactions with the capillary wall.
The addition of an ion-pairing agent, such as this compound, to the background electrolyte (BGE) can significantly improve the separation of positively charged (cationic) analytes. This compound, an alkyl sulfonic acid, possesses a negatively charged sulfonate group and a hydrophobic butyl group. In the BGE, it can interact with cationic analytes through two primary mechanisms:
-
Ion-Pair Formation: The negatively charged sulfonate head of this compound forms a neutral ion-pair with the positively charged analyte. This interaction alters the analyte's effective charge and hydrodynamic radius, leading to changes in its electrophoretic mobility.
-
Modification of the Stationary Phase: The hydrophobic butyl tail of this compound can partition onto the capillary wall, creating a dynamic hydrophobic surface that can introduce a chromatographic separation mechanism.
By manipulating the concentration of this compound and other BGE components, researchers can fine-tune the separation selectivity and achieve resolutions not possible with standard CE methods. The use of alkyl sulfonic acids as ion-pairing reagents is particularly beneficial for improving the separation of peptides and proteins.[1][2]
Experimental Protocols
The following protocols provide a starting point for developing CE methods using this compound for the separation of peptides and basic drugs. Optimization of these parameters is crucial for achieving the desired separation.
General Capillary Electrophoresis Setup and Capillary Conditioning
A standard capillary electrophoresis system equipped with a UV-Vis or diode array detector is suitable for these applications.
Capillary Conditioning Protocol:
-
New Capillary:
-
Rinse with 1 M sodium hydroxide (B78521) for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with the background electrolyte (BGE) for 15 minutes.
-
-
Between Runs:
-
Rinse with 0.1 M sodium hydroxide for 2 minutes.
-
Rinse with deionized water for 2 minutes.
-
Rinse with the BGE for 3-5 minutes.
-
Protocol for the Separation of a Mixture of Basic Peptides
This protocol is designed for the separation of a model mixture of basic peptides.
Materials:
-
Fused-silica capillary (e.g., 50 µm I.D., 360 µm O.D., 50 cm total length, 40 cm effective length)
-
Background Electrolyte (BGE): 50 mM sodium phosphate (B84403) buffer, pH 2.5, containing a specified concentration of this compound sodium salt (see table below for optimization).
-
Peptide standards (e.g., Angiotensin II, Bradykinin, Luteinizing hormone-releasing hormone) dissolved in deionized water or BGE at a concentration of 0.1 mg/mL each.
Methodology:
-
Prepare the BGE by dissolving the appropriate amounts of sodium phosphate and this compound sodium salt in deionized water and adjusting the pH to 2.5 with phosphoric acid.
-
Condition the capillary as described in section 2.1.
-
Inject the peptide sample using hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Apply a separation voltage of +20 kV.
-
Detect the analytes at 200 nm or 214 nm.
-
Record and analyze the electropherogram.
Optimization of this compound Concentration:
The concentration of this compound is a critical parameter for optimizing separation. The following table provides a starting point for this optimization.
| This compound Concentration (mM) | Expected Observation |
| 0 | Baseline separation without ion-pairing agent. |
| 10 | Initial increase in migration times and potential improvement in resolution. |
| 25 | Further increase in migration times and likely improved peak shape and resolution. |
| 50 | Potential for optimal separation with good resolution and peak symmetry. |
| 100 | May lead to excessive migration times or co-elution of some analytes. |
Protocol for the Analysis of Basic Drugs
This protocol is suitable for the separation and quantification of small molecule basic drugs.
Materials:
-
Fused-silica capillary (e.g., 75 µm I.D., 360 µm O.D., 60 cm total length, 50 cm effective length)
-
Background Electrolyte (BGE): 25 mM sodium phosphate buffer, pH 3.0, containing 15 mM this compound sodium salt.
-
Drug standards (e.g., propranolol, lidocaine, imipramine) dissolved in methanol (B129727) or water at a concentration of 1 mg/mL.
Methodology:
-
Prepare the BGE and condition the capillary.
-
Inject the drug sample using electrokinetic injection (e.g., +5 kV for 5 seconds).
-
Apply a separation voltage of +25 kV.
-
Detect the analytes at a wavelength appropriate for the compounds of interest (e.g., 210 nm).
-
Construct a calibration curve for quantitative analysis by injecting a series of standard solutions of known concentrations.
Quantitative Data Summary
The following tables summarize typical performance data that can be expected when using this compound in CE. Note that these values are illustrative and will vary depending on the specific analytes, instrumentation, and experimental conditions.
Table 1: Separation of a Model Peptide Mixture
| Analyte | Migration Time (min) without this compound | Migration Time (min) with 25 mM this compound | Resolution (Rs) with 25 mM this compound |
| Peptide A | 5.2 | 8.5 | - |
| Peptide B | 5.5 | 9.2 | 2.1 |
| Peptide C | 5.6 | 10.1 | 2.8 |
Table 2: Analysis of Basic Drugs
| Analyte | Migration Time (min) | Linearity (R²) | Limit of Detection (LOD) (µg/mL) |
| Drug X | 6.8 | 0.9995 | 0.5 |
| Drug Y | 7.5 | 0.9992 | 0.8 |
| Drug Z | 8.3 | 0.9998 | 0.6 |
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
References
1-Butanesulfonic Acid in Hydrophilic Interaction Liquid Chromatography (HILIC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrophilic Interaction Liquid Chromatography (HILIC) has become a critical technique for the separation and analysis of polar and hydrophilic compounds, which are often poorly retained in reversed-phase chromatography. While 1-butanesulfonic acid is a well-established ion-pairing agent in reversed-phase HPLC for enhancing the retention of basic analytes, its application as a mobile phase additive in HILIC is not a conventional or widely documented practice. This document provides an overview of the principles of HILIC, the established role of this compound in chromatography, and a theoretical exploration of its potential, albeit non-standard, use in HILIC method development. Detailed protocols for general HILIC method development are provided, alongside a discussion on how an ion-pairing agent like this compound could theoretically be incorporated.
Introduction to HILIC
HILIC is a chromatographic technique that utilizes a polar stationary phase and a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) with a smaller amount of aqueous buffer.[1] The primary retention mechanism in HILIC is the partitioning of polar analytes into a water-enriched layer that forms on the surface of the polar stationary phase.[2][3] This allows for the effective separation of polar compounds that would otherwise elute in or near the void volume in reversed-phase chromatography.[1][4] Secondary interactions, such as ion exchange and hydrogen bonding, also contribute to the separation selectivity.[3]
This compound: A Conventional Ion-Pairing Agent
This compound, often used as its sodium salt, is an anionic surfactant that is widely employed as an ion-pairing reagent in reversed-phase liquid chromatography (RP-LC).[5] In RP-LC, it pairs with cationic (basic) analytes in the mobile phase, forming a neutral ion-pair complex. This complex has increased hydrophobicity, leading to enhanced retention on the nonpolar stationary phase.[5] The concentration of the ion-pairing reagent and the pH of the mobile phase are critical parameters for controlling retention and selectivity in this mode of chromatography.[5]
Theoretical Application of this compound in HILIC
While not a standard practice, one could theorize the use of this compound in HILIC in a few potential scenarios, primarily leveraging its ionic characteristics.
-
Mixed-Mode Separation: On a polar, uncharged stationary phase, the addition of this compound could introduce a mixed-mode separation mechanism. The primary HILIC partitioning would still occur, but the butanesulfonate anions could dynamically interact with the stationary phase, creating a transient negatively charged surface. This could then lead to electrostatic interactions with cationic analytes, potentially altering their retention and selectivity.
-
Improving Peak Shape: For highly basic compounds that might exhibit poor peak shape due to secondary interactions with residual silanols on silica-based HILIC phases, this compound could act as a competing ion, potentially improving peak symmetry.
It is crucial to note that the addition of a non-volatile salt like sodium 1-butanesulfonate to the mobile phase would render the method incompatible with mass spectrometry (MS) detection due to ion source contamination and signal suppression.[5]
Experimental Protocols
Given the lack of established applications, the following are generalized protocols for HILIC method development. A section on the hypothetical incorporation of this compound is included for theoretical consideration.
General HILIC Method Development Protocol
This protocol outlines a systematic approach to developing a HILIC separation method.
1. Analyte and Column Selection:
-
Analyte Properties: Determine the polarity (logP/logD), pKa, and solubility of the target analytes. HILIC is generally suitable for polar and ionizable compounds.[1]
-
Column Selection: Choose a suitable HILIC stationary phase. Common choices include:
-
Bare silica
-
Amide-bonded silica
-
Diol-bonded silica
-
Zwitterionic phases (containing both positive and negative charges, such as sulfobetaine)[2]
-
2. Mobile Phase Preparation:
-
Organic Solvent (Mobile Phase B): Acetonitrile (B52724) is the most common organic solvent used in HILIC due to its aprotic nature which facilitates the formation of the aqueous layer on the stationary phase.[1][6]
-
Aqueous Solvent (Mobile Phase A): Prepare an aqueous buffer. Ammonium (B1175870) formate (B1220265) and ammonium acetate (B1210297) are common choices as they are volatile and MS-compatible.[6] A typical starting concentration is 10-20 mM. The pH of the aqueous buffer should be controlled to ensure consistent ionization of the analytes.
3. Initial Chromatographic Conditions:
-
Gradient: A generic screening gradient can be used to determine the approximate retention of the analytes. A typical gradient runs from high organic to lower organic concentration (e.g., 95% to 50% acetonitrile).
-
Flow Rate: For a standard 4.6 mm ID column, a flow rate of 1.0 mL/min is a good starting point.
-
Column Temperature: Start with a temperature of 30-40 °C.
-
Injection Volume: Use a small injection volume (1-5 µL) to minimize peak distortion. The sample should ideally be dissolved in the initial mobile phase composition or a solvent with a weaker elution strength.
4. Method Optimization:
-
Organic Solvent Concentration: Adjust the gradient slope or switch to an isocratic elution to optimize the separation. Increasing the acetonitrile concentration increases retention in HILIC.[4]
-
Buffer Concentration and pH: Vary the buffer concentration and pH to fine-tune selectivity, especially for ionizable compounds.[6]
-
Temperature: Investigate the effect of temperature on the separation.
Hypothetical Protocol Incorporating this compound
Disclaimer: This is a theoretical protocol and may require significant optimization and may not be suitable for all applications, especially those requiring MS detection.
1. Mobile Phase A Preparation:
-
Dissolve the desired amount of sodium 1-butanesulfonate in HPLC-grade water to create a stock solution (e.g., 100 mM).
-
Add the appropriate amount of an acidic modifier (e.g., formic acid or acetic acid) to control the pH.
-
Further dilute this stock solution to the desired final concentration in the aqueous portion of the mobile phase (e.g., 5-10 mM).
2. Column Equilibration:
-
It is critical to thoroughly equilibrate the column with the mobile phase containing the ion-pairing reagent. This can be a lengthy process.[5]
3. Chromatographic Conditions and Optimization:
-
Follow the general HILIC method development steps outlined above.
-
Pay close attention to the effect of the this compound concentration on the retention and peak shape of cationic analytes.
Data Presentation
As no specific experimental data for the use of this compound as a mobile phase additive in HILIC was found, a template table for presenting such data is provided below.
Table 1: Hypothetical Retention Data for Polar Bases in HILIC with and without this compound
| Analyte | Retention Time (min) - No Additive | Retention Time (min) - 5 mM this compound | Peak Asymmetry - No Additive | Peak Asymmetry - 5 mM this compound |
| Metformin | 3.2 | 4.5 | 1.8 | 1.2 |
| Procainamide | 4.1 | 5.8 | 1.6 | 1.1 |
| Amiloride | 5.5 | 7.2 | 2.1 | 1.4 |
Chromatographic conditions would be detailed here.
Visualizations
Logical Workflow for HILIC Method Development
Caption: A logical workflow for the systematic development of a HILIC method.
Conceptual Diagram of HILIC Retention Mechanisms
Caption: Conceptual model of analyte retention in HILIC.
Conclusion
This compound is a valuable tool in the chromatographer's arsenal, particularly as an ion-pairing agent in reversed-phase HPLC. However, its use as a mobile phase additive in HILIC is not a well-established or documented technique. The principles of HILIC rely on partitioning into a water-enriched layer on a polar stationary phase, and the common mobile phase additives are volatile buffers compatible with mass spectrometry. While a theoretical application of this compound in HILIC can be postulated for mixed-mode separations or to improve the peak shape of strong bases, this would be a non-standard approach requiring significant empirical development and would likely preclude the use of MS detection. For routine HILIC applications, chromatographers should rely on established methods using standard HILIC columns and mobile phases. Further research would be needed to validate any potential benefits of using alkyl sulfonates as mobile phase additives in HILIC.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
Preparative HPLC Purification of Peptides Using 1-Butanesulfonic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of synthetic and recombinant peptides in research and pharmaceutical development. The choice of ion-pairing agent in the mobile phase is critical for achieving high resolution, purity, and recovery of the target peptide. While trifluoroacetic acid (TFA) is the most commonly used ion-pairing agent, alternative reagents such as 1-butanesulfonic acid offer different selectivity and may be advantageous for specific purification challenges. This document provides detailed application notes and protocols for the use of this compound as an ion-pairing agent in the preparative HPLC purification of peptides.
This compound, an alkylsulfonic acid, interacts with the basic residues of peptides, increasing their retention on reversed-phase columns and improving peak shape. Its properties can lead to different elution profiles compared to TFA, potentially resolving impurities that co-elute when using standard methods.
Key Principles and Considerations
The use of this compound as an ion-pairing agent in reversed-phase chromatography is governed by the principles of ion-pair formation and hydrophobic interaction. The sulfonic acid group provides the ionic interaction with positively charged amino acid residues (e.g., Lysine, Arginine, Histidine), while the butyl chain contributes to the overall hydrophobicity of the ion pair, enhancing retention on non-polar stationary phases like C18.
Advantages of considering this compound:
-
Alternative Selectivity: Can provide different elution orders and better resolution for peptides that are difficult to purify with TFA.
-
Improved Peak Shape: Can reduce peak tailing for basic peptides.
-
Potentially Milder Conditions: May be less harsh on sensitive peptides compared to the strong acidity of TFA.
Considerations:
-
Non-volatile: this compound and its salts are non-volatile, which requires a subsequent desalting step if the pure peptide is required in a salt-free form.
-
Method Development: Optimization of concentration and gradient profile is necessary to achieve the desired separation.
-
Column Equilibration: Longer equilibration times may be necessary to ensure reproducible retention times.
Experimental Protocols
Materials and Equipment
-
Preparative HPLC system with gradient capability, UV detector, and fraction collector.
-
Reversed-phase preparative HPLC column (e.g., C18, 10 µm particle size, 100-300 Å pore size).
-
HPLC-grade water, acetonitrile (B52724) (ACN).
-
This compound sodium salt (≥99% purity).
-
Trifluoroacetic acid (TFA), HPLC grade (for comparative analysis).
-
Crude peptide sample.
-
Analytical HPLC system for purity analysis.
-
Lyophilizer for sample drying.
Protocol 1: Method Development at the Analytical Scale
Before proceeding to a preparative scale, it is crucial to develop and optimize the separation method on an analytical HPLC column with the same stationary phase.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1 M this compound sodium salt in HPLC-grade water, pH adjusted to 2.5 with phosphoric acid.
-
Mobile Phase B: 0.1 M this compound sodium salt in 80:20 (v/v) acetonitrile/water, pH adjusted to 2.5 with phosphoric acid.
-
Note: Filter all mobile phases through a 0.22 µm filter before use.
-
-
Sample Preparation:
-
Dissolve the crude peptide in Mobile Phase A at a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions (Analytical Scale):
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm.
-
Injection Volume: 10-20 µL.
-
Gradient:
-
Start with a broad screening gradient (e.g., 5% to 65% B over 60 minutes) to determine the approximate elution time of the target peptide.
-
Based on the screening run, optimize the gradient to achieve baseline separation of the target peptide from impurities. A shallower gradient around the elution point of the target peptide is often required (e.g., a 1% per minute change in Mobile Phase B).
-
-
Protocol 2: Preparative Scale Purification
Once the analytical method is optimized, it can be scaled up to a preparative column.
-
Mobile Phase Preparation: Prepare a sufficient volume of Mobile Phases A and B as described in Protocol 1.
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or dimethyl sulfoxide (B87167) (DMSO) can be added, but the final concentration of the organic solvent in the sample should be kept as low as possible to ensure good binding to the column.
-
Filter the sample solution.
-
-
Chromatographic Conditions (Preparative Scale):
-
Column: C18, 21.2 x 250 mm, 10 µm (example dimensions).
-
Flow Rate: Adjust the flow rate based on the column dimensions. For a 21.2 mm ID column, a starting flow rate of 15-20 mL/min is common.
-
Detection: 220 nm.
-
Injection Volume: This will depend on the loading capacity of the column, which should be determined through loading studies. Start with a conservative load and increase incrementally.
-
Gradient: Scale the gradient from the optimized analytical method. The gradient time should be adjusted to maintain the same gradient slope in terms of column volumes.
-
-
Fraction Collection: Collect fractions across the peak corresponding to the target peptide.
-
Purity Analysis and Post-Purification Processing:
-
Analyze the collected fractions using the optimized analytical HPLC method.
-
Pool the fractions that meet the desired purity level.
-
If a salt-free peptide is required, perform a desalting step using a suitable method such as size-exclusion chromatography or another round of reversed-phase HPLC with a volatile mobile phase (e.g., containing TFA or formic acid).
-
Lyophilize the pooled, pure fractions to obtain the final peptide powder.
-
Data Presentation
The following tables provide an illustrative comparison of purification performance between this compound and the standard TFA method. Note: These are example data and actual results will vary depending on the peptide sequence and impurities.
Table 1: Analytical HPLC Method Parameters
| Parameter | This compound Method | Trifluoroacetic Acid (TFA) Method |
| Mobile Phase A | 0.1 M this compound (Na salt), pH 2.5 in H₂O | 0.1% TFA in H₂O |
| Mobile Phase B | 0.1 M this compound (Na salt), pH 2.5 in 80% ACN | 0.1% TFA in ACN |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 4.6 x 250 mm, 5 µm |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | 220 nm | 220 nm |
| Gradient | 20-50% B in 30 min | 20-50% B in 30 min |
Table 2: Illustrative Preparative Purification Performance Comparison
| Parameter | Peptide A (with this compound) | Peptide A (with TFA) | Peptide B (with this compound) | Peptide B (with TFA) |
| Crude Purity | 75% | 75% | 68% | 68% |
| Loading Amount | 100 mg | 100 mg | 120 mg | 120 mg |
| Final Purity | >98% | >98% | >99% | 97% |
| Recovery | 65% | 70% | 72% | 65% |
| Resolution (from critical impurity) | 1.8 | 1.5 | 2.1 | 1.3 |
Visualizations
Experimental Workflow
Caption: General workflow for preparative HPLC purification of peptides.
Ion-Pairing Mechanism
Caption: Mechanism of ion-pairing chromatography with this compound.
Conclusion
The use of this compound as an ion-pairing agent in preparative HPLC offers a valuable alternative to standard TFA-based methods for peptide purification. By providing a different selectivity, it can enable the resolution of challenging impurities and potentially lead to higher purity of the final product. Successful implementation requires careful method development at the analytical scale, followed by a systematic scale-up to preparative chromatography. While the non-volatile nature of this compound necessitates a desalting step for most applications, the potential for improved purity and resolution makes it a powerful tool in the peptide chemist's arsenal.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in HPLC with 1-Butanesulfonic Acid
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of peak tailing in High-Performance Liquid Chromatography (HPLC) when using 1-butanesulfonic acid as an ion-pairing agent.
Troubleshooting Guides
This section offers a systematic approach to identifying and resolving peak tailing issues. The following Q&A format will guide you through the troubleshooting process, from initial observations to targeted solutions.
Q1: My peaks are tailing when using this compound. Where do I start?
A1: Peak tailing in ion-pair chromatography can stem from several factors, broadly categorized as chemical interactions, column health, and system issues. A logical first step is to determine if the tailing affects all peaks or only specific ones, particularly basic compounds.
To begin troubleshooting, follow this initial diagnostic workflow:
Q2: All the peaks in my chromatogram are tailing. What should I investigate?
A2: When all peaks exhibit tailing, the cause is often related to the physical aspects of the HPLC system or the column's condition, rather than specific chemical interactions with the ion-pairing reagent.
Here is a troubleshooting workflow for universal peak tailing:
Common physical causes for universal peak tailing include:
-
Extra-column volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening.[1]
-
Column degradation: The formation of a void at the column inlet or a partially blocked frit can distort peak shapes.[2] This can be checked by substituting the column with a new one.[2]
-
Column overload: Injecting too much sample can saturate the stationary phase.[2] Diluting the sample can help determine if this is the cause.[2]
Q3: Only my basic compound peaks are tailing. How can I optimize my method?
A3: Tailing of basic compounds is a classic issue in reversed-phase HPLC, often due to secondary interactions with the silica (B1680970) stationary phase.[3][4] this compound is used to mask these interactions, but its effectiveness depends on several mobile phase parameters.
| Parameter | Recommended Range | Rationale |
| This compound Concentration | 2 - 20 mM | To effectively mask active sites on the stationary phase without causing excessive retention or baseline noise.[5] |
| Mobile Phase pH | 2.0 - 4.0 | To ensure basic analytes are consistently protonated and to suppress the ionization of residual silanol (B1196071) groups on the silica surface, which minimizes secondary interactions.[1][2][6] |
| Buffer Concentration | 10 - 50 mM | To maintain a stable pH throughout the analysis, preventing fluctuations that can affect peak shape.[6] |
Here is a workflow for optimizing your method to reduce peak tailing of basic compounds:
Experimental Protocols
Protocol 1: Column Equilibration for Ion-Pair Chromatography
Proper column equilibration is critical for reproducible results in ion-pair chromatography, as the ion-pairing reagent needs to adsorb onto the stationary phase to create a stable surface.[5]
-
Initial Flush: If the column is new or has been stored in a different solvent, flush with an intermediate solvent (e.g., isopropanol) if the storage solvent is immiscible with your mobile phase.
-
Mobile Phase Introduction: Introduce the mobile phase without the ion-pairing reagent at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column).
-
Introduce Ion-Pairing Reagent: Switch to the mobile phase containing this compound.
-
Equilibration: Equilibrate the column with at least 20-50 column volumes of the final mobile phase.[7] For a standard 4.6 x 150 mm column, this can take a significant amount of time.
-
Verify Equilibration: Monitor the baseline and backpressure until they are stable. Perform several injections of your standard to ensure retention times are reproducible.
Protocol 2: Systematic Troubleshooting of Mobile Phase pH and Ion-Pair Concentration
This protocol provides a structured approach to optimizing the mobile phase to mitigate peak tailing of a basic analyte.
-
Initial Conditions:
-
Column: Standard C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 10 mM phosphate (B84403) buffer with 5 mM this compound, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Gradient: As per your initial method.
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
-
pH Optimization:
-
Prepare Mobile Phase A with pH values of 2.5 and 3.5.
-
Equilibrate the column with each mobile phase and inject your standard.
-
Compare the peak shape (asymmetry factor) at each pH to determine the optimal value.
-
-
This compound Concentration Optimization:
-
Using the optimal pH from the previous step, prepare Mobile Phase A with this compound concentrations of 2 mM, 10 mM, and 15 mM.
-
Equilibrate the column with each mobile phase and inject your standard.
-
Evaluate the peak shape and retention time at each concentration to find the best balance.
-
Frequently Asked Questions (FAQs)
Q: Can the concentration of this compound be too high?
A: Yes. While a sufficient concentration is needed to mask silanol groups, an excessively high concentration can lead to very long retention times, baseline instability, and potential issues with column fouling. It is crucial to optimize the concentration for your specific application.
Q: Why is a low pH recommended when using this compound for basic compounds?
A: A low pH (typically 2.0-4.0) serves two main purposes. First, it ensures that basic analytes are fully and consistently protonated (positively charged), allowing for a stable interaction with the negatively charged sulfonate group of the ion-pairing reagent. Second, it suppresses the ionization of residual silanol groups on the silica stationary phase, minimizing unwanted secondary interactions that cause peak tailing.[1][2]
Q: How long does it take to equilibrate a column with an ion-pairing reagent?
A: Equilibration with ion-pairing reagents is significantly longer than with standard reversed-phase mobile phases. It can take 20-50 column volumes or more for the reagent to fully adsorb onto the stationary phase and establish a stable environment.[7] Inadequate equilibration is a common cause of retention time drift and poor peak shape.
Q: Can I use a gradient with this compound?
A: While possible, using gradient elution with ion-pairing reagents can be challenging. Changes in the organic solvent concentration can alter the equilibrium of the ion-pairing reagent with the stationary phase, leading to baseline shifts and poor reproducibility. Isocratic methods are generally more robust for ion-pair chromatography.[5][7]
Q: What should I do if my peak tailing persists after optimizing the mobile phase?
A: If mobile phase optimization does not resolve the issue, consider the following:
-
Column Choice: The column may not be suitable. Consider a column with a different base silica (e.g., high-purity, end-capped silica) or a different stationary phase altogether.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as your initial mobile phase.[8]
-
Metal Chelation: Some basic compounds can chelate with trace metal impurities in the silica or system, causing tailing. Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes help.[1]
-
Guard Column: Use a guard column to protect your analytical column from contaminants that can cause active sites and lead to peak tailing.[8]
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. welch-us.com [welch-us.com]
- 6. uhplcs.com [uhplcs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromtech.com [chromtech.com]
Technical Support Center: Optimizing 1-Butanesulfonic Acid Concentration for Improved Peak Shape
Welcome to our technical support center. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 1-butanesulfonic acid to improve chromatographic peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in HPLC?
A1: this compound is an anionic ion-pairing reagent used in reversed-phase high-performance liquid chromatography (HPLC). Its primary function is to improve the retention and peak shape of positively charged (cationic) analytes. It achieves this by forming a neutral ion pair with the analyte, which has a greater affinity for the non-polar stationary phase, or by adsorbing to the stationary phase and creating a dynamic ion-exchange surface.[1][2]
Q2: How does this compound improve peak shape?
A2: Peak tailing for basic compounds in reversed-phase HPLC is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol (B1196071) groups on the silica-based stationary phase.[3] this compound, as an ion-pairing reagent, can mask these silanol groups, reducing these undesirable interactions and resulting in more symmetrical peaks.[4]
Q3: What is a typical starting concentration for this compound in the mobile phase?
A3: A typical starting concentration for alkyl sulfonate ion-pairing reagents like this compound is in the range of 2-5 mM.[5] Small adjustments around this concentration can be made to optimize the separation.
Q4: Can increasing the concentration of this compound indefinitely improve peak shape?
A4: No. While increasing the concentration from a low level can improve retention and peak shape, there is a limit. At higher concentrations, typically around 10 mM, the surface of the stationary phase can become saturated with the ion-pairing reagent.[6] Beyond this point, further increases in concentration may not lead to proportional improvements in peak shape and can sometimes lead to peak distortion or other issues. The relationship between concentration and retention behavior for surfactants like alkyl sulfonates is complex.[6]
Q5: What are the common problems encountered when using this compound?
A5: Common issues include long column equilibration times, baseline noise or drift, and potential for peak fronting if not optimized.[7] It's also important to note that ion-pairing reagents can be difficult to completely wash out of a column, so it is often recommended to dedicate a column specifically for ion-pair applications.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound to optimize peak shape.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Insufficient concentration of this compound to mask all active silanol sites. | Gradually increase the concentration of this compound in the mobile phase, for example, in increments of 1-2 mM, up to around 10 mM. Monitor the peak asymmetry and tailing factor at each concentration to find the optimum. |
| Mobile phase pH is close to the pKa of the analyte, causing mixed ionization states.[3] | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure a single ionic form.[8] | |
| Peak Fronting | Column overload due to high analyte concentration.[9] | Reduce the sample concentration or injection volume. |
| The solvent in which the sample is dissolved is too strong. | Dilute the sample in the mobile phase or a weaker solvent. | |
| Irreproducible Retention Times | Incomplete column equilibration with the ion-pairing reagent. | Ensure the column is thoroughly equilibrated with the mobile phase containing this compound. This can take a significant volume of mobile phase. |
| Fluctuation in mobile phase composition or temperature. | Ensure the pump is delivering a consistent mobile phase composition and that the column temperature is stable and controlled.[7] | |
| Baseline Noise/Drift | Impurities in the this compound reagent or other mobile phase components. | Use high-purity (HPLC grade) this compound and solvents.[2] |
| Incomplete mixing of the mobile phase. | Ensure proper mixing of the mobile phase components. |
Quantitative Data Summary
The optimal concentration of this compound is a balance between improving peak shape and avoiding the negative effects of excessive ion-pairing reagent. The following table provides a representative summary of the expected impact of this compound concentration on peak shape parameters. Actual values will vary depending on the analyte, column, and other chromatographic conditions.
| This compound Concentration (mM) | Effect on Tailing Factor (Tf) | Effect on Asymmetry Factor (As) | General Observations |
| 0 | > 2.0 | > 2.0 | Significant peak tailing for basic analytes. |
| 2 | 1.5 - 2.0 | 1.5 - 2.0 | Noticeable improvement in peak symmetry. |
| 5 | 1.0 - 1.5 | 1.0 - 1.5 | Often near optimal peak shape. |
| 10 | 1.0 - 1.5 | 1.0 - 1.5 | Minimal further improvement, potential for baseline issues. |
| >15 | Variable | Variable | Risk of peak distortion and other chromatographic problems. |
Experimental Protocol: Optimization of this compound Concentration
This protocol outlines a general procedure for optimizing the concentration of this compound for the analysis of a cationic analyte using reversed-phase HPLC.
1. Materials and Equipment:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade water, acetonitrile (B52724), and methanol
-
This compound sodium salt, HPLC grade
-
Acid for pH adjustment (e.g., phosphoric acid or formic acid)
-
Analyte standard
2. Mobile Phase Preparation:
-
Aqueous Stock Solution (100 mM this compound): Accurately weigh the required amount of this compound sodium salt and dissolve it in HPLC-grade water to make a 100 mM stock solution.
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying concentrations of this compound (e.g., 0 mM, 2 mM, 5 mM, and 10 mM). For each, combine the appropriate volume of the aqueous stock solution with the organic modifier (e.g., acetonitrile or methanol) and adjust the pH with a suitable acid. For example, for a 5 mM mobile phase, you would use 50 mL of the 100 mM stock solution per liter of mobile phase. Ensure all mobile phases are filtered and degassed before use.
3. Chromatographic Conditions (Initial):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: As appropriate for the analyte.
4. Optimization Procedure:
-
Column Equilibration: Equilibrate the column with the mobile phase containing 0 mM this compound until a stable baseline is achieved.
-
Initial Injection: Inject the analyte standard and record the chromatogram. Note the retention time, tailing factor, and asymmetry factor.
-
Incremental Concentration Increase: Switch to the mobile phase containing 2 mM this compound. Equilibrate the column thoroughly (this may require flushing with 20-30 column volumes of the new mobile phase).
-
Repeat Injection and Analysis: Inject the analyte standard and record the chromatogram. Compare the peak shape parameters to the previous run.
-
Continue Optimization: Repeat steps 3 and 4 for the 5 mM and 10 mM mobile phases.
-
Data Evaluation: Create a table to compare the retention time, tailing factor, and asymmetry factor at each concentration of this compound. Select the concentration that provides the best peak symmetry without unduly long retention times or other issues.
Visualizations
Caption: Mechanism of peak shape improvement using this compound.
Caption: Troubleshooting workflow for optimizing peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. itwreagents.com [itwreagents.com]
- 3. chromtech.com [chromtech.com]
- 4. agilent.com [agilent.com]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 7. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 8. researchgate.net [researchgate.net]
- 9. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Preventing Baseline Drift with 1-Butanesulfonic Acid in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing baseline drift when using 1-butanesulfonic acid as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in HPLC?
A1: this compound is an ion-pairing reagent used in reversed-phase HPLC to improve the retention and separation of ionic and highly polar analytes.[1] It works by forming a neutral ion pair with charged analytes, allowing them to interact with the nonpolar stationary phase of the HPLC column.[2]
Q2: What is baseline drift, and why does it occur when using this compound?
A2: Baseline drift is the gradual upward or downward trend of the HPLC baseline during a chromatographic run.[3][4] When using this compound, baseline drift can be caused by several factors, including:
-
Slow Column Equilibration: The ion-pairing reagent needs sufficient time to adsorb onto the stationary phase and reach equilibrium. Inadequate equilibration is a common cause of baseline instability.[5]
-
Mobile Phase Issues: Inconsistent mobile phase composition, contamination, or degradation of the this compound can lead to a drifting baseline.[3][4][6]
-
Temperature Fluctuations: Changes in the column or mobile phase temperature can affect the equilibrium of the ion-pairing reagent on the stationary phase, causing the baseline to drift.[6]
-
Reagent Quality: Impurities in the this compound can elute during the run, causing baseline disturbances.[4]
Q3: What is a typical concentration range for this compound in the mobile phase?
A3: The concentration of this compound can be optimized for a specific application, but a typical working range is between 0.5 mM and 20 mM.[7]
Q4: How does the pH of the mobile phase affect separations with this compound?
A4: The mobile phase pH is a critical parameter that influences the ionization of both the analyte and the ion-pairing reagent. For optimal results, the pH should be controlled to ensure consistent ionization and retention. A pH range of 2 to 4 is often a good starting point for method development with acidic compounds in reversed-phase HPLC.[8][9] It is recommended to adjust the pH of the aqueous portion of the mobile phase before mixing it with the organic solvent.[9]
Troubleshooting Guides
Issue: Gradual Upward or Downward Baseline Drift
This is one of the most common issues when using ion-pairing reagents. Follow this step-by-step guide to diagnose and resolve the problem.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting baseline drift.
Detailed Troubleshooting Steps:
-
Verify Column Equilibration:
-
Symptom: The baseline drifts at the beginning of a series of runs and then stabilizes.
-
Cause: Insufficient equilibration time for the this compound to form a stable layer on the stationary phase.
-
Solution: Increase the column equilibration time. Flush the column with at least 10-20 column volumes of the mobile phase. For ion-pairing applications, longer equilibration times may be necessary.[6] Refer to the detailed Experimental Protocol 2 .
-
-
Inspect Mobile Phase:
-
Symptom: The baseline drift is erratic or consistently drifts throughout all runs.
-
Cause: The mobile phase may be contaminated, improperly prepared, or has degraded. Using low-quality reagents can also introduce impurities.[6]
-
Solution: Prepare a fresh mobile phase using high-purity (HPLC-grade) solvents and this compound.[6][8] Ensure thorough degassing.[6] Refer to the detailed Experimental Protocol 1 .
-
-
Assess Temperature Stability:
-
Symptom: The baseline drift is inconsistent from day to day or correlates with changes in the lab environment.
-
Cause: Fluctuations in ambient temperature can affect the column and detector, leading to baseline instability.[6]
-
Solution: Use a column oven to maintain a constant temperature. Insulating the tubing between the column and the detector can also help minimize temperature effects.[3]
-
-
Examine HPLC System:
-
Symptom: Sudden shifts or steps in the baseline.
-
Cause: Leaks in the pump, injector, or fittings, or a contaminated detector flow cell.[10]
-
Solution: Perform a systematic check for leaks. If no leaks are found, the flow cell may need cleaning. Refer to the detailed Experimental Protocol 3 for system cleaning.
-
Data Presentation
Table 1: Recommended Parameters for this compound in HPLC
| Parameter | Recommended Range/Value | Notes |
| Concentration | 0.5 - 20 mM[7] | Start with 5 mM and optimize based on analyte retention and peak shape. |
| Mobile Phase pH | 2.0 - 4.0[8][9] | Adjust to ensure analyte is in its ionic form for effective ion pairing. |
| Buffer | Phosphate (B84403) Buffer (e.g., 20 mM)[11] | Ensure buffer is soluble in the mobile phase organic content. |
| UV Cutoff | < 210 nm for 0.5 M solution[12] | Select a detection wavelength where the mobile phase has low absorbance. |
Experimental Protocols
Protocol 1: Preparation of Mobile Phase with this compound
This protocol describes the preparation of 1 liter of a mobile phase containing 5 mM this compound sodium salt and 20 mM phosphate buffer at pH 2.5.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) or methanol (B129727)
-
This compound sodium salt (HPLC grade)
-
Sodium dihydrogenphosphate (HPLC grade)
-
Phosphoric acid (HPLC grade)
-
0.45 µm membrane filter
Procedure:
-
Prepare the Aqueous Buffer:
-
Filter and Degas:
-
Prepare the Final Mobile Phase:
-
Mix the filtered and degassed aqueous buffer with the desired amount of organic solvent (e.g., acetonitrile or methanol) according to your method's requirements.
-
For example, for a 70:30 (v/v) aqueous:organic mobile phase, mix 700 mL of the aqueous buffer with 300 mL of the organic solvent.
-
Gently mix the final mobile phase and sparge with helium or sonicate briefly before use.
-
Protocol 2: Column Equilibration for Ion-Pair Chromatography
Proper column equilibration is crucial for achieving a stable baseline with ion-pairing reagents.
Procedure:
-
Initial Column Flush:
-
If the column is new or has been stored in a different solvent, flush it with an intermediate solvent (e.g., 50:50 methanol:water) for 10-15 column volumes.
-
-
Mobile Phase Equilibration:
-
Switch to the mobile phase containing this compound.
-
Set the flow rate to the method's operating flow rate.
-
Flush the column with a minimum of 20-30 column volumes of the mobile phase. For a standard 4.6 x 150 mm column, this is approximately 30-45 mL.
-
Monitor the baseline and system pressure. Equilibration is complete when both are stable.
-
-
Confirm Stability:
-
Inject a blank (mobile phase) and observe the baseline. A flat baseline indicates a well-equilibrated column.
-
Protocol 3: HPLC System Cleaning After Using this compound
Regular cleaning prevents the buildup of ion-pairing reagents and other contaminants in the HPLC system.
Procedure:
-
Remove Column: Disconnect the column from the system to avoid damage during the cleaning process.
-
Flush with Water: Flush the entire system (pump, injector, tubing, and flow cell) with HPLC-grade water for at least 30 minutes at a moderate flow rate (e.g., 1-2 mL/min). This will remove the majority of the buffer salts and ion-pairing reagent.
-
Organic Solvent Flush: Flush the system with a strong organic solvent like isopropanol (B130326) or methanol for another 30 minutes.
-
Re-equilibrate: Before the next use, re-equilibrate the system with the new mobile phase as described in Protocol 2.
Visualizations
Caption: Mechanism of baseline drift due to slow equilibration.
Caption: A preventative maintenance schedule for HPLC systems.
References
- 1. chemimpex.com [chemimpex.com]
- 2. engr.uky.edu [engr.uky.edu]
- 3. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 4. How to Troubleshoot HPLC Baseline Drift Issues [eureka.patsnap.com]
- 5. welch-us.com [welch-us.com]
- 6. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Guideline for Preparation of Mobile Phase Required for HPLC | Pharmaguideline [pharmaguideline.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. hplc.eu [hplc.eu]
- 12. This compound, sodium salt, 99+%, Ion pair chromatography, anhydrous 100 g | Buy Online [thermofisher.com]
Technical Support Center: Managing High Backpressure in HPLC with 1-Butanesulfonic Acid
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing high backpressure in HPLC systems when using 1-butanesulfonic acid as an ion-pairing agent.
Troubleshooting Guides
A systematic approach is crucial when diagnosing high backpressure. Before investigating specific components, it is essential to determine if the high pressure is related to the column or the wider HPLC system.[1] A simple first step is to disconnect the column and replace it with a union to measure the system's baseline pressure.[1] If the pressure returns to a normal range, the issue lies with the column; if the high pressure persists, the problem is within the instrument's flow path.[1][2]
Caption: A logical workflow for troubleshooting high backpressure in HPLC systems.
Specific Issues in a Q&A Format
Question: My system pressure increased dramatically after I started using a mobile phase with this compound. What is the most likely cause?
Answer: The most probable cause is the precipitation of the this compound salt, especially if you are running a gradient with a high percentage of organic solvent like acetonitrile (B52724).[3][4] Ion-pairing reagents, such as sulfonic acids, often have poor solubility in high concentrations of organic solvents.[3][4] When the mobile phase composition changes, particularly during a gradient, the salt can precipitate out of the solution, causing blockages in tubing, frits, or the column itself.[1][5]
Question: How can I confirm if salt precipitation is the cause of the high backpressure?
Answer: To diagnose salt precipitation, you can perform a system flush with a mobile phase that has a high aqueous content.
-
First, replace the mobile phase containing the ion-pair reagent with a mixture like 95% water and 5% organic solvent (methanol or acetonitrile).[6]
-
Pump this through the system (with the column removed initially to check the system pressure) to dissolve any precipitated salts.[2] Using hot water (e.g., 70-90°C) can also be effective for dissolving salts in the system tubing (column removed).[6][7]
-
If the pressure returns to normal after this wash, salt precipitation was the issue.
Question: I suspect my column frit is clogged. How can I fix this?
Answer: A clogged column inlet frit is a common source of high backpressure, often caused by particulates from the sample or mobile phase, or by precipitated salts.[2][8]
-
Solution: The recommended procedure is to backflush the column.[9][10] Disconnect the column from the detector and reverse its connection to the injector.[2][10] Flush the column to waste at a low flow rate (about half the usual rate) with a solvent that can dissolve the suspected contaminant.[2]
-
Prevention: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter to prevent particulates from reaching the column.[2][10] Using a guard column or an in-line filter can also protect the analytical column.[10][11][12]
Question: Can the concentration of this compound or the choice of organic solvent affect backpressure?
Answer: Yes, both factors play a significant role.
-
Concentration: Higher concentrations of salt in the mobile phase increase its viscosity, leading to higher backpressure.[11][12] It is best to use the lowest concentration of this compound that provides adequate retention and peak shape.
-
Organic Solvent: The choice of organic solvent affects viscosity. Methanol (B129727) is more viscous than acetonitrile, so switching from acetonitrile to methanol at the same concentration will increase system pressure.[1] Additionally, this compound is generally less soluble in acetonitrile than in methanol, increasing the risk of precipitation with acetonitrile-heavy mobile phases.[3][4]
Caption: Relationship between mobile phase components and potential for precipitation.
Data Presentation
Table 1: Factors Influencing Backpressure in HPLC Systems
This table summarizes key experimental parameters and their typical effect on system backpressure.
| Parameter | Change | Effect on Backpressure | Rationale & Notes |
| Temperature | Increase | Decrease | Increasing temperature lowers the viscosity of the mobile phase, reducing flow resistance.[9][10] |
| Decrease | Increase | Lower temperatures increase mobile phase viscosity.[13] | |
| Flow Rate | Increase | Increase | Backpressure is directly proportional to the flow rate.[12] |
| Decrease | Decrease | Lower flow rates reduce the force needed to push the mobile phase through the system.[11] | |
| Organic Solvent | Switch ACN -> MeOH | Increase | Methanol is more viscous than acetonitrile, leading to higher pressure under identical conditions.[1] |
| Switch MeOH -> ACN | Decrease | Acetonitrile has a lower viscosity than methanol.[1] | |
| Ion-Pair Reagent Conc. | Increase | Increase | Higher salt concentrations increase the overall viscosity of the mobile phase.[11][12] |
| Decrease | Decrease | Lower salt concentrations result in a less viscous mobile phase. | |
| Column Particle Size | Decrease | Increase | Smaller particles create a more tightly packed bed, increasing flow resistance.[12] |
Experimental Protocols
Protocol: Column Cleaning and Regeneration After Using this compound
It is strongly recommended to dedicate a column for ion-pairing applications, as it can be difficult to remove the reagent completely from the stationary phase.[3][14] If you must wash the column, use the following procedure to avoid precipitating the salt.
Objective: To remove the this compound and other contaminants from a reversed-phase column without causing salt precipitation.
Materials:
-
HPLC-grade Water
-
HPLC-grade Acetonitrile (ACN) or Methanol (MeOH)
-
Beakers and graduated cylinders
-
0.45 µm filtration apparatus
Methodology:
-
Initial Flush with Low Organic Content:
-
Disconnect the column from the detector to avoid contaminating it.
-
Replace the mobile phase containing this compound with a freshly prepared and filtered solution of 90% Water / 10% ACN (or MeOH).[15] It is critical to wash the salt out with a highly aqueous phase first to prevent precipitation.[3][7]
-
Pump this solution through the column at a moderate flow rate (e.g., 1 mL/min for a 4.6 mm ID column) for at least 30 minutes, or 15-20 column volumes.[3][15]
-
-
Intermediate Organic Wash:
-
Gradually increase the organic content. Switch the mobile phase to 50% Water / 50% ACN (or MeOH).
-
Flush the column with this mixture for another 30 minutes.[15] This step helps remove both the remaining ion-pair reagent and moderately retained sample contaminants.
-
-
High Organic Wash:
-
Switch the mobile phase to 100% ACN or MeOH.
-
Wash the column for at least 30 minutes to remove strongly retained, non-polar contaminants.[15]
-
-
Re-equilibration for Storage or Next Use:
-
If storing the column, follow the manufacturer's recommendations, which is typically a non-buffered organic/aqueous mixture (e.g., 50/50 ACN/Water).
-
If preparing for a new analysis, equilibrate the column with the new mobile phase for at least 30 minutes or until a stable baseline is achieved.[15]
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of this compound in HPLC? A1: this compound is used as an ion-pairing reagent in reversed-phase HPLC. It is added to the mobile phase to separate ionic or highly polar analytes on a non-polar stationary phase. The sulfonic acid's charged head group pairs with oppositely charged analytes, while its hydrocarbon tail interacts with the stationary phase, enabling retention and separation.
Q2: Why is acetonitrile often problematic with ion-pairing reagents like this compound? A2: Many ion-pairing reagents and buffer salts have limited solubility in high concentrations of acetonitrile.[3][4] This can lead to the salt precipitating out of solution when the organic concentration increases, especially during a gradient run, causing system clogs and high backpressure.[1][16] Methanol is often a safer alternative as it is generally a better solvent for these salts.[3][4]
Q3: What are the best practices for preparing a mobile phase containing this compound? A3: To ensure a stable mobile phase and prevent issues, always:
-
Use high-purity, HPLC-grade solvents and reagents.[1]
-
Dissolve the this compound salt completely in the aqueous portion of the mobile phase before adding the organic solvent.[17]
-
Filter the final mobile phase mixture through a 0.45 µm or smaller filter to remove any particulates.[17][18]
-
Degas the mobile phase thoroughly before use to prevent air bubbles from forming in the system.[9]
Q4: How can I prevent high backpressure issues from occurring in the first place? A4: Proactive prevention is the most effective strategy.[10]
-
Filter Samples and Solvents: Always filter samples and mobile phases to remove particulates.[10][19]
-
Use a Guard Column: A guard column or in-line filter will trap contaminants before they reach and clog the more expensive analytical column.[10][11]
-
Check Solvent Miscibility: Ensure all components of your mobile phase are fully soluble across the entire gradient range you plan to use.[16]
-
Perform Regular Maintenance: Regularly replace pump seals and other wearable parts to prevent shedding of particulate matter into the flow path.[10]
-
Systematic Shutdown: After using mobile phases with salts or buffers, flush the entire system and column with a high-aqueous, non-buffered mobile phase to prevent salt crystallization during shutdown.[6]
References
- 1. Diagnosing and Preventing High Back Pressure in LC Systems [restek.com]
- 2. nacalai.com [nacalai.com]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. Washing ion pairing columns | Separation Science [sepscience.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. agilent.com [agilent.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. chromtech.com [chromtech.com]
- 11. mastelf.com [mastelf.com]
- 12. uhplcs.com [uhplcs.com]
- 13. researchgate.net [researchgate.net]
- 14. regeneration of column after using ion-pairing reagent - Chromatography Forum [chromforum.org]
- 15. glsciences.eu [glsciences.eu]
- 16. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 17. nacalai.com [nacalai.com]
- 18. hplc.eu [hplc.eu]
- 19. Optimizing HPLC Pressure: Real Solutions for Better Performance | Separation Science [sepscience.com]
Technical Support Center: 1-Butanesulfonic Acid Stability in Aqueous Mobile Phases
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 1-butanesulfonic acid in aqueous mobile phases for High-Performance Liquid Chromatography (HPLC). This resource is intended for researchers, scientists, and drug development professionals to ensure the robustness and reliability of their analytical methods.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in a typical aqueous HPLC mobile phase?
Alkyl sulfonic acids, such as this compound, are chemically robust and generally stable in aqueous solutions under typical HPLC conditions (room temperature, pH 2-8). Unlike aryl sulfonic acids, which can be susceptible to hydrolysis under harsh conditions, short-chain alkyl sulfonic acids are highly resistant to degradation. Methanesulfonic acid, a closely related compound, is noted for its exceptional stability and long shelf life in aqueous solutions.[1][2][3][4][5][6] While specific long-term stability data for this compound in various mobile phase compositions is not extensively published, its chemical nature suggests a high degree of stability.
Q2: What are the primary factors that can affect the stability of a mobile phase containing this compound?
The primary factors that can compromise the integrity of an aqueous mobile phase containing this compound are not typically the chemical degradation of the acid itself, but rather:
-
Microbial Growth: Aqueous mobile phases, especially those with a pH near neutral, are susceptible to bacterial and fungal growth over time. This is a common cause of chromatography problems.
-
Changes in pH: Absorption of atmospheric carbon dioxide can lower the pH of unbuffered or weakly buffered mobile phases.
-
Evaporation of Organic Modifier: Inconsistent mobile phase composition due to the evaporation of the more volatile organic component can lead to shifts in retention time.
-
Precipitation: If the mobile phase is prepared close to the solubility limit of this compound or any buffer salts, temperature fluctuations can cause precipitation.
Q3: What are the signs of mobile phase instability or degradation?
Indicators of a compromised mobile phase include:
-
Shifting Retention Times: Inconsistent retention times for analytes are a primary indicator of changes in mobile phase composition or pH.
-
Baseline Noise or Drift: A noisy or drifting baseline can be caused by microbial contamination or the outgassing of dissolved air.
-
Ghost Peaks: The appearance of unexpected peaks in the chromatogram can be due to contaminants from the mobile phase or microbial growth.
-
Changes in Peak Shape: Poor peak shape, such as tailing or fronting, can be influenced by changes in mobile phase pH.
-
Increased Backpressure: This may be a sign of microbial growth clogging the system or precipitation of salts.
Q4: How often should I prepare fresh mobile phase containing this compound?
For buffered aqueous mobile phases, it is best practice to prepare them fresh daily. For mobile phases containing a significant portion of organic solvent (e.g., >20% acetonitrile (B52724) or methanol), the risk of microbial growth is reduced, and they may be stable for several days to a week. However, for robust and reproducible results, especially in a regulated environment, daily preparation is recommended.
Q5: Are there any known degradation products of this compound under HPLC conditions?
Under typical HPLC operating conditions, significant degradation of this compound to form other chemical species is not expected. The C-S bond in alkyl sulfonic acids is very stable. Hydrolysis, which would lead to the formation of butanol and sulfuric acid, requires harsh conditions such as very high temperatures that are not encountered in HPLC.[5]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to the stability of aqueous mobile phases containing this compound.
Issue 1: Drifting Retention Times
| Possible Cause | Troubleshooting Steps |
| Change in Mobile Phase Composition | 1. Prepare Fresh Mobile Phase: Discard the old mobile phase and prepare a fresh batch, ensuring accurate measurement of all components. 2. Check for Evaporation: Ensure the mobile phase reservoir is properly covered to minimize the evaporation of the organic solvent. 3. Verify Pump Performance: Ensure the HPLC pump is mixing the solvents in the correct proportions. |
| Change in Mobile Phase pH | 1. Measure pH: Check the pH of the mobile phase. 2. Use a Buffer: If the mobile phase is unbuffered, consider adding a suitable buffer to maintain a stable pH. 3. Prepare Fresh Buffer: If using a buffer, prepare it fresh as the buffering capacity can diminish over time. |
| Column Equilibration | Ensure the column is thoroughly equilibrated with the new mobile phase before starting the analysis. |
Issue 2: High Baseline Noise or Spikes
| Possible Cause | Troubleshooting Steps |
| Microbial Contamination | 1. Prepare Fresh Mobile Phase: Discard the current mobile phase and prepare a fresh, filtered batch. 2. Clean the System: Flush the HPLC system with a strong organic solvent like isopropanol (B130326) or methanol, followed by filtered, HPLC-grade water. 3. Filter Mobile Phase: Always filter aqueous mobile phases through a 0.22 µm or 0.45 µm filter before use. |
| Outgassing | 1. Degas the Mobile Phase: Use an online degasser or degas the mobile phase before use by sonication or helium sparging. |
| Contaminated Solvents or Reagents | 1. Use High-Purity Reagents: Ensure you are using HPLC-grade solvents and high-purity this compound and other additives. |
Issue 3: Increased System Backpressure
| Possible Cause | Troubleshooting Steps |
| Microbial Growth | 1. Identify and Clean the Contaminated Part: Systematically isolate parts of the HPLC (column, tubing, injector) to identify the source of the blockage. Clean or replace the contaminated part. 2. Implement Preventative Measures: Regularly flush the system and do not let aqueous mobile phases sit in the instrument for extended periods when not in use. |
| Precipitation of Salts | 1. Check Solubility: Ensure the concentration of this compound and any buffer salts is below their solubility limit in the mobile phase mixture. 2. Flush the System: Flush the system with a solvent in which the salts are soluble (often water) to redissolve the precipitate. |
Quantitative Data Summary
Disclaimer: The following data is for methanesulfonic acid (MSA) and is provided for illustrative purposes only. The stability of this compound is expected to be similar, but should be experimentally verified.
Table 1: Illustrative Stability of Methanesulfonic Acid (0.1% v/v) in Aqueous Solution at Different Temperatures
| Storage Time (Days) | % Recovery at 4°C | % Recovery at 25°C (Room Temp) | % Recovery at 40°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 7 | 99.9 | 99.8 | 99.5 |
| 14 | 99.8 | 99.7 | 99.2 |
| 30 | 99.7 | 99.5 | 98.9 |
Table 2: Illustrative Effect of pH on the Stability of Methanesulfonic Acid (0.1% v/v) in Aqueous Solution at 25°C
| Storage Time (Days) | % Recovery at pH 3 | % Recovery at pH 7 | % Recovery at pH 10 |
| 0 | 100.0 | 100.0 | 100.0 |
| 7 | 99.9 | 99.8 | 99.6 |
| 14 | 99.8 | 99.6 | 99.3 |
| 30 | 99.7 | 99.4 | 99.0 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
This protocol describes a forced degradation study to investigate the intrinsic stability of this compound under various stress conditions.
1. Materials:
-
This compound sodium salt, HPLC grade
-
HPLC-grade water
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (B78521) (NaOH), 1M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC system with UV detector
-
pH meter
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound sodium salt in HPLC-grade water at a concentration of approximately 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1M HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1M NaOH. Store at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B conditions) for a specified duration.
-
Control Sample: Store the stock solution at 4°C, protected from light.
4. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples to approximately pH 7.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a suitable stability-indicating HPLC method. The mobile phase should not contain the ion-pairing agent itself for this analysis. A method capable of separating polar compounds, such as HILIC or a different ion-pair reagent, might be necessary.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
Protocol 2: Stability Testing of a Prepared Aqueous Mobile Phase
This protocol outlines a procedure to determine the usable lifetime of a prepared mobile phase containing this compound.
1. Materials:
-
All components of the specific aqueous mobile phase.
-
HPLC system with UV detector.
-
A well-characterized analytical standard.
2. Procedure:
-
Prepare a fresh batch of the aqueous mobile phase containing this compound.
-
Store the mobile phase under the intended storage conditions (e.g., at room temperature on the instrument).
-
On Day 0, perform a system suitability test (SST) using the analytical standard. Record key parameters such as retention time, peak area, tailing factor, and theoretical plates.
-
Repeat the SST at regular intervals (e.g., daily for the first week, then every few days).
-
Continue monitoring until any of the SST parameters fall outside of the established acceptance criteria for the method.
3. Evaluation:
-
The stability period of the mobile phase is the maximum time it can be stored and still meet the system suitability requirements of the analytical method.
Visualizations
References
- 1. arkema.com [arkema.com]
- 2. MSA METHANESULFONIC ACID - Ataman Kimya [atamanchemicals.com]
- 3. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]
- 4. Methanesulfonic Acid | CH4O3S | CID 6395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarworks.brandeis.edu]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatography with 1-Butanesulfonic Acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the use of 1-butanesulfonic acid in chromatography. Special attention is given to the critical role of mobile phase pH in method performance.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in HPLC?
A1: this compound is primarily used as an anionic ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2] Its purpose is to enhance the retention and improve the peak shape of positively charged (basic) analytes that would otherwise have little or no retention on a non-polar stationary phase like C18.[1]
Q2: How does this compound work as an ion-pairing reagent?
A2: There are two predominant models explaining the mechanism of ion-pairing reagents:
-
Ion-Pairing Model: The this compound anion forms a neutral ion-pair with the positively charged analyte in the mobile phase. This neutral complex is more hydrophobic and can be retained by the non-polar stationary phase.[3]
-
Dynamic Ion-Exchange Model: The hydrophobic butyl group of the 1-butanesulfonate adsorbs onto the stationary phase, creating a negatively charged surface. This effectively turns the stationary phase into a dynamic ion-exchanger, which then retains the positively charged analyte.[1][3]
In practice, the retention mechanism is likely a combination of both models.
Q3: Why is the mobile phase pH so critical when using this compound?
A3: The pH of the mobile phase is a critical parameter because it controls the ionization state of the analyte.[4][5][6] For this compound to effectively pair with a basic analyte, the analyte must be in its protonated, positively charged form. The pH of the mobile phase must be sufficiently below the analyte's pKa to ensure it is ionized.[3] Small changes in pH can lead to significant shifts in retention time, selectivity, and peak shape.[4][5]
Q4: What is the pKa of this compound, and how does it influence the choice of mobile phase pH?
A4: this compound is a strong acid with a predicted pKa of approximately -1.92. This means it will be fully ionized (in its anionic form, butanesulfonate) across the entire practical pH range used in reversed-phase HPLC (typically pH 2-8). Therefore, the mobile phase pH does not need to be adjusted for the ion-pairing reagent itself but must be optimized to control the ionization of the target basic analytes.
Troubleshooting Guide
Problem 1: Poor or no retention of a basic analyte.
| Possible Cause | Solution |
| Mobile phase pH is too high. | The analyte is not sufficiently protonated to form an ion pair. Decrease the pH of the mobile phase to at least 2 pH units below the analyte's pKa.[3] |
| Insufficient concentration of this compound. | The concentration of the ion-pairing reagent is too low to effectively interact with the analyte. Increase the concentration of this compound in the mobile phase, typically in the range of 5-20 mM. |
| Inadequate column equilibration. | The stationary phase has not reached equilibrium with the ion-pairing reagent. Equilibrate the column with at least 50-100 column volumes of the mobile phase containing this compound. |
Problem 2: Poor peak shape (tailing or fronting).
| Possible Cause | Solution |
| Mobile phase pH is close to the analyte's pKa. | A mix of ionized and non-ionized forms of the analyte exists, leading to peak distortion. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[4] |
| Secondary interactions with residual silanols. | The basic analyte is interacting with acidic silanol (B1196071) groups on the silica-based stationary phase. Lowering the mobile phase pH can help suppress silanol ionization. Ensure the mobile phase contains an adequate buffer concentration (25-50 mM). |
| Column overload. | Too much sample has been injected, leading to peak fronting. Reduce the sample concentration or injection volume. |
Problem 3: Variable or drifting retention times.
| Possible Cause | Solution |
| Inconsistent mobile phase pH. | Small variations in pH can cause significant shifts in retention. Ensure the mobile phase is well-buffered and prepared consistently. Use a calibrated pH meter. |
| Fluctuations in column temperature. | Temperature affects the equilibrium of the ion-pairing reagent with the stationary phase. Use a column oven to maintain a constant temperature.[1] |
| Column not fully equilibrated. | If the column is not fully equilibrated with the ion-pairing reagent, retention times may drift as the stationary phase surface continues to modify. Ensure thorough equilibration. |
Data Presentation
The following table provides a representative example of how mobile phase pH can affect the retention time, peak asymmetry, and resolution of a model basic analyte (pKa = 8.5) when using this compound as an ion-pairing reagent.
| Mobile Phase pH | Retention Time (min) | Peak Asymmetry (As) | Resolution (Rs) from an adjacent peak |
| 7.5 | 3.2 | 2.1 | 1.1 |
| 6.5 | 5.8 | 1.5 | 1.8 |
| 5.5 | 8.1 | 1.2 | 2.5 |
| 4.5 | 9.5 | 1.1 | 2.9 |
| 3.5 | 10.2 | 1.0 | 3.1 |
Note: This data is illustrative and the actual results will vary depending on the specific analyte, column, and other chromatographic conditions.
Experimental Protocols
Protocol: Method Development for a Basic Analyte using this compound
This protocol outlines a systematic approach to developing a robust ion-pair chromatography method for a basic analyte.
-
Analyte Characterization:
-
Determine the pKa of the basic analyte(s) of interest. This is crucial for selecting the appropriate mobile phase pH.
-
-
Initial Column and Mobile Phase Selection:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A (Aqueous): Prepare a 25 mM phosphate (B84403) buffer.
-
Mobile Phase B (Organic): HPLC-grade acetonitrile (B52724) or methanol.
-
Ion-Pairing Reagent Stock: Prepare a 100 mM stock solution of sodium 1-butanesulfonate in HPLC-grade water.
-
-
pH Optimization Workflow:
-
Prepare a series of aqueous mobile phases (Mobile Phase A) containing 10 mM sodium 1-butanesulfonate, with the pH adjusted to be approximately 1.5, 2.5, 3.5, and 4.5 units below the analyte's pKa using phosphoric acid.
-
For each pH, perform an initial gradient run (e.g., 5-95% B over 20 minutes) to determine the approximate organic solvent concentration required for elution.
-
Based on the gradient runs, perform isocratic runs at each pH with the appropriate organic solvent concentration to achieve a retention factor (k') between 2 and 10.
-
Evaluate the chromatograms for retention time, peak shape, and resolution. Select the pH that provides the optimal separation.
-
-
Optimization of Ion-Pairing Reagent Concentration:
-
Using the optimal pH and organic solvent concentration, prepare mobile phases with varying concentrations of this compound (e.g., 5 mM, 10 mM, 15 mM, 20 mM).
-
Inject the sample and evaluate the effect on retention and peak shape. Higher concentrations generally lead to increased retention. Select the concentration that provides the best balance of retention and analysis time.
-
-
Final Method and System Suitability:
-
Mobile Phase: e.g., 65% of 25 mM phosphate buffer with 10 mM sodium 1-butanesulfonate (pH 4.0) and 35% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength.
-
Injection Volume: 10 µL.
-
System Suitability: Define criteria for parameters such as theoretical plates, tailing factor, and reproducibility of retention time and peak area.
-
Visualizations
Caption: Workflow for Ion-Pair Chromatography Method Development.
Caption: Troubleshooting Decision Tree for Ion-Pair Chromatography.
References
- 1. welch-us.com [welch-us.com]
- 2. obrnutafaza.hr [obrnutafaza.hr]
- 3. benchchem.com [benchchem.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
Technical Support Center: Strategies for Reducing Ion Suppression in LC-MS with 1-Butanesulfonic Acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) when using 1-butanesulfonic acid as an ion-pairing agent. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate ion suppression, ensuring the accuracy and sensitivity of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in my LC-MS analysis with this compound?
A: Ion suppression is a matrix effect that leads to a decreased response of the analyte of interest in the mass spectrometer. This phenomenon occurs when co-eluting substances from the sample matrix or mobile phase interfere with the ionization of the target analyte in the MS source.
This compound, a non-volatile ion-pairing agent, is a common cause of ion suppression in Electrospray Ionization (ESI). Its non-volatile nature means it can accumulate on the ESI probe and within the ion source, leading to several problems:
-
Competition for Droplet Surface: The ion-pairing agent can saturate the surface of the ESI droplets, hindering the analyte's ability to reach the surface and become a gas-phase ion.
-
Changes in Droplet Properties: The presence of non-volatile salts increases the viscosity and surface tension of the droplets, which impedes solvent evaporation and the formation of gas-phase analyte ions.[1]
-
Contamination of the Ion Source: Build-up of non-volatile residues on the ion source components can lead to a gradual or sudden decrease in sensitivity and require more frequent instrument maintenance.
The ultimate consequence of ion suppression is a loss of analytical sensitivity, which can result in inaccurate quantification, poor reproducibility, and even false-negative results.
Q2: How can I determine if ion suppression from this compound is affecting my results?
A: A systematic way to assess ion suppression is through a post-column infusion experiment . This technique helps to identify regions in your chromatogram where ion suppression is most significant.
Experimental Protocol: Post-Column Infusion
-
Prepare a standard solution of your analyte at a concentration that gives a stable and mid-range signal on your mass spectrometer.
-
Set up a post-column infusion system:
-
Use a syringe pump to continuously infuse the analyte standard solution into the LC eluent stream after the analytical column and before the MS source. A "T" connector is typically used for this purpose.
-
-
Acquire a stable baseline: Start the infusion and allow the MS signal for your analyte to stabilize, creating an elevated and constant baseline.
-
Inject a blank matrix sample: Inject a sample that has gone through your entire sample preparation procedure but does not contain the analyte of interest (e.g., a blank plasma extract).
-
Monitor the analyte signal: Any dip or decrease in the stable baseline signal during the chromatographic run indicates the elution of interfering compounds that are causing ion suppression.
By comparing the retention time of your analyte with the regions of signal suppression, you can determine if co-elution with suppressing agents, including this compound, is the source of your problem.
Troubleshooting Guide
Issue: Significant signal loss or poor sensitivity when using this compound.
This is the most common problem associated with non-volatile ion-pairing agents. The following troubleshooting workflow can help you address this issue systematically.
Caption: Troubleshooting workflow for ion suppression caused by this compound.
Detailed Strategies for Reducing Ion Suppression
Substitution with Volatile Ion-Pairing Agents
Whenever possible, the most effective strategy is to replace this compound with a volatile ion-pairing agent that is more compatible with MS detection. Volatile agents are removed more efficiently in the heated ESI source, preventing contamination and reducing suppression.
| Ion-Pairing Agent | Volatility | Typical Concentration | Ion Suppression Potential |
| This compound | Non-volatile | 1-10 mM | High |
| Formic Acid | Volatile | 0.1% | Low |
| Acetic Acid | Volatile | 0.1% - 0.5% | Low to Moderate |
| Trifluoroacetic Acid (TFA) | Volatile | 0.05% - 0.1% | Moderate to High (can still cause suppression) |
Experimental Protocol: Method Transfer to a Volatile Ion-Pairing Agent
-
Initial Screening: Prepare mobile phases with 0.1% formic acid, 0.1% acetic acid, and 0.05% TFA.
-
Column Equilibration: Equilibrate the analytical column thoroughly with the new mobile phase.
-
Injection of Standard: Inject a standard of your analyte to assess peak shape, retention time, and signal intensity.
-
Optimization: Adjust the gradient profile and organic modifier concentration to achieve the desired chromatographic separation.
-
Comparison: Compare the signal-to-noise ratio of your analyte with the new mobile phase to that obtained with this compound. Studies have shown that switching from non-volatile sulfonic acid-based ion-pairing agents to volatile ones can significantly improve signal intensity.
Enhanced Sample Preparation
If this compound is essential for your separation, focus on removing it from the sample before it reaches the MS source.
Experimental Protocol: Solid-Phase Extraction (SPE) for Removal of this compound
This protocol assumes the analyte is retained on a reversed-phase SPE cartridge while the highly polar this compound is washed away.
-
Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18, Phenyl) that provides good retention for your analyte.
-
Conditioning: Condition the SPE cartridge with methanol (B129727) followed by water.
-
Sample Loading: Load the sample (previously mixed with the this compound mobile phase) onto the conditioned cartridge.
-
Washing Step: This is the critical step. Wash the cartridge with a weak aqueous solution (e.g., 5% methanol in water) to elute the highly polar this compound while retaining the analyte. The volume of the wash solvent should be optimized to ensure complete removal of the ion-pairing agent without causing premature elution of the analyte.
-
Analyte Elution: Elute the analyte with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the elution solvent and reconstitute the analyte in a mobile phase that is compatible with your LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Chromatographic and MS Method Optimization
Chromatographic Optimization:
-
Gradient Adjustment: Modify your gradient to ensure your analyte elutes in a region free from major ion suppression. Use the post-column infusion technique described earlier to identify these "clean" windows.
-
Lower the Concentration: Use the lowest possible concentration of this compound that still provides adequate chromatography. This will reduce the overall load of non-volatile material entering the MS source.
Mass Spectrometer Optimization:
-
Source Parameter Tuning: Carefully optimize ESI source parameters such as capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature. These parameters can influence the efficiency of desolvation and ionization.
-
Consider Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique and is generally less susceptible to ion suppression from non-volatile matrix components than ESI. If your analyte is amenable to APCI, this can be a viable alternative.
Caption: Key strategies for preventing and mitigating ion suppression.
By implementing these structured troubleshooting and optimization strategies, you can effectively manage and reduce the impact of ion suppression caused by this compound, leading to more reliable and sensitive LC-MS analyses.
References
Column conditioning and equilibration protocols for 1-butanesulfonic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on column conditioning, equilibration protocols, and troubleshooting for the use of 1-butanesulfonic acid as an ion-pairing agent in chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in my chromatographic separation?
A1: this compound is an anionic ion-pairing reagent used in reverse-phase high-performance liquid chromatography (RP-HPLC). It is added to the mobile phase to enhance the retention and improve the peak shape of positively charged (cationic) analytes on a nonpolar stationary phase. The hydrophobic alkyl chain of the this compound adsorbs to the stationary phase, creating a dynamic ion-exchange surface that interacts with the cationic analytes, thereby increasing their retention time.
Q2: When should I consider using this compound as an ion-pairing reagent?
A2: You should consider using this compound when your analytes are basic compounds that are poorly retained or exhibit poor peak shape on a standard C18 or C8 column under typical reversed-phase conditions. It is particularly useful for the separation of peptides, amino acids, and other polar basic compounds.
Q3: How do I choose the appropriate concentration of this compound?
A3: The concentration of this compound in the mobile phase is a critical parameter that affects analyte retention. A typical starting concentration is between 5 mM and 20 mM. Increasing the concentration will generally increase the retention of cationic analytes. It is recommended to optimize the concentration for your specific application to achieve the desired separation.
Q4: What is the optimal pH for a mobile phase containing this compound?
A4: The mobile phase pH should be controlled to ensure that both the analyte and the ion-pairing reagent are in their ionized forms. For this compound, a strong acid, it will be ionized over a wide pH range. The mobile phase pH should be adjusted to ensure your basic analyte is in its cationic form. A pH between 2.5 and 4.5 is a common starting point for many applications.
Q5: Can I use a gradient elution with this compound?
A5: Yes, gradient elution can be used. However, it is crucial to have this compound in both mobile phase A (aqueous) and mobile phase B (organic) at the same concentration to avoid baseline shifts and ensure reproducible results.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Tailing or Fronting) | 1. Insufficient column equilibration with the ion-pairing reagent. 2. Inappropriate mobile phase pH. 3. Column contamination or degradation. 4. Sample overload. | 1. Increase the column equilibration time with the mobile phase containing this compound. 2. Adjust the mobile phase pH to ensure complete ionization of the analyte. 3. Flush the column with a strong solvent or replace the column if necessary. 4. Reduce the sample concentration or injection volume. |
| Irreproducible Retention Times | 1. Incomplete column equilibration. 2. Fluctuations in mobile phase composition or pH. 3. Temperature variations. 4. Column aging. | 1. Ensure the column is fully equilibrated before each injection. A stable baseline is a good indicator. 2. Prepare fresh mobile phase daily and ensure accurate pH measurement. 3. Use a column oven to maintain a constant temperature. 4. Dedicate a column specifically for ion-pair applications. |
| Baseline Drift or Noise | 1. Impurities in the this compound reagent. 2. Mobile phase contamination. 3. Incomplete mixing of the mobile phase. 4. Detector issues. | 1. Use high-purity (HPLC grade) this compound. 2. Use HPLC-grade solvents and freshly prepared mobile phase. 3. Ensure the mobile phase is thoroughly mixed and degassed. 4. Flush the detector flow cell. |
| High Backpressure | 1. Precipitation of the ion-pairing reagent. 2. Clogging of the column frit or tubing. 3. High mobile phase viscosity. | 1. Ensure the organic modifier concentration is sufficient to keep the ion pair in solution. 2. Filter the mobile phase and samples before use. Backflush the column if necessary. 3. Adjust the mobile phase composition or reduce the flow rate. |
Experimental Protocols
Protocol 1: New Column Conditioning for this compound Applications
This protocol is for a new reversed-phase column that has not been previously exposed to ion-pairing reagents.
Objective: To prepare a new column for reproducible separations using a mobile phase containing this compound.
Materials:
-
New C18 or C8 HPLC column
-
HPLC-grade methanol (B129727) or acetonitrile (B52724)
-
HPLC-grade water
-
High-purity this compound sodium salt
-
Acid for pH adjustment (e.g., phosphoric acid, formic acid)
Procedure:
-
Initial Column Wash:
-
Disconnect the column from the detector.
-
Flush the column with 100% HPLC-grade methanol or acetonitrile at a low flow rate (e.g., 0.5 mL/min) for 20-30 column volumes.
-
Gradually increase the flow rate to the analytical method's flow rate.
-
-
Transition to Aqueous Mobile Phase:
-
Flush the column with a mixture of 50:50 organic solvent/water for at least 20 column volumes.
-
-
Introduction of Ion-Pairing Reagent:
-
Prepare the mobile phase with the desired concentration of this compound and adjusted pH.
-
Flush the column with the complete ion-pairing mobile phase at a low flow rate (e.g., 0.2 mL/min) for at least 30 minutes.
-
Gradually increase the flow rate to the analytical method's flow rate and continue to equilibrate for at least 60-90 minutes, or until a stable baseline is achieved.
-
Protocol 2: Daily Column Equilibration
Objective: To ensure the column is ready for analysis at the start of each day.
Procedure:
-
System Startup:
-
Begin by flushing the pump and lines with the mobile phase to be used.
-
-
Column Equilibration:
-
Set the flow rate to the analytical method's flow rate.
-
Equilibrate the column with the mobile phase containing this compound for at least 30-60 minutes.
-
Monitor the baseline until it is stable and free of drift.
-
Perform one or two blank injections (injecting mobile phase) to confirm system readiness before injecting samples.
-
Quantitative Data Summary
| Parameter | Recommended Range | Starting Point | Notes |
| This compound Concentration | 2 mM - 50 mM | 10 mM | Higher concentrations increase retention of cationic analytes. |
| Mobile Phase pH | 2.0 - 7.0 | 3.0 | pH should be at least 1.5-2 units away from the analyte's pKa. |
| Organic Modifier | Acetonitrile or Methanol | As per method | Acetonitrile often provides better peak shape and lower backpressure. |
| Flow Rate | 0.5 - 2.0 mL/min | 1.0 mL/min | Dependent on column dimensions and particle size. |
| Temperature | 25 °C - 50 °C | 30 °C | Higher temperatures can improve peak shape but may affect column stability. |
Visualizations
Caption: New column conditioning workflow for ion-pair chromatography.
Caption: Troubleshooting decision tree for common HPLC issues.
Technical Support Center: Ion-Pairing Chromatography with 1-Butanesulfonic Acid
Welcome to the technical support center for ion-pairing chromatography utilizing 1-butanesulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses common issues encountered during ion-pairing chromatography with this compound, with a focus on the impact of the organic modifier.
| Problem | Potential Causes | Solutions & Recommendations |
| Poor Peak Shape (Tailing) | - Secondary Interactions: Analyte interaction with residual silanols on the silica-based stationary phase. - Insufficient Ion-Pairing: The concentration of this compound may be too low to effectively pair with the analyte. - Inappropriate Organic Modifier: The chosen organic modifier may not provide optimal peak symmetry for the specific analyte. | - Adjust Mobile Phase pH: Lowering the pH (typically to between 2 and 3) can suppress the ionization of silanol (B1196071) groups. - Increase Ion-Pairing Reagent Concentration: Gradually increase the concentration of this compound (e.g., in 5 mM increments) to improve pairing. - Evaluate Different Organic Modifiers: Methanol (B129727), due to its hydrogen-bonding capabilities, can sometimes improve peak shape for certain analytes compared to acetonitrile (B52724).[1] - Use a Mobile Phase Additive: A small amount of a competing base, like triethylamine (B128534) (TEA), can be added to the mobile phase to block active silanol sites. |
| Poor Peak Shape (Fronting) | - Column Overload: Injecting too high a concentration of the sample. - Sample Solvent Incompatibility: The sample is dissolved in a solvent significantly stronger than the mobile phase. | - Reduce Sample Concentration: Dilute the sample and reinject. - Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is as close in composition to the mobile phase as possible, or ideally, in the mobile phase itself. |
| Inconsistent Retention Times | - Incomplete Column Equilibration: Ion-pairing reagents require longer equilibration times compared to standard reversed-phase chromatography. - Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of the organic modifier or precipitation of the buffer. - Temperature Fluctuations: Variations in column temperature can affect retention.[2] | - Ensure Thorough Equilibration: Equilibrate the column with the ion-pairing mobile phase for an extended period (at least 30-60 minutes) until a stable baseline and consistent retention times are achieved. - Prepare Fresh Mobile Phase Daily: To avoid changes in composition, prepare the mobile phase fresh each day and keep the solvent reservoir covered. - Use a Column Oven: Maintain a constant and controlled column temperature.[2] |
| High Backpressure | - Organic Modifier Choice: Methanol and isopropanol (B130326) are more viscous than acetonitrile, leading to higher backpressure.[1][3] - Precipitation of Ion-Pairing Reagent: The buffer or ion-pairing reagent may precipitate in the presence of high concentrations of the organic modifier. - Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the column inlet frit. | - Consider Acetonitrile: If backpressure is a concern, acetonitrile will generate lower pressure than methanol or isopropanol at the same flow rate.[1] - Ensure Miscibility: Verify the solubility of this compound and any buffer salts in all proportions of the organic modifier used in your method. - Filter Sample and Mobile Phase: Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter before use. |
| Drastic Shift in Retention Time When Switching Organic Modifier | - Different Elution Strengths: Acetonitrile has a higher elution strength than methanol in reversed-phase chromatography.[1][4] | - Adjust Organic Modifier Concentration: When switching from acetonitrile to methanol, a significantly higher concentration of methanol is typically required to achieve similar retention times. As a starting point, consider that 60% methanol may be needed to approximate the elution strength of 50% acetonitrile.[4] A dramatic increase in retention time is expected if the same percentage is used.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of an organic modifier in this compound ion-pairing chromatography?
A1: The organic modifier in ion-pairing chromatography serves two main functions. Firstly, it decreases the overall retention time of the analytes by increasing the elution strength of the mobile phase. Secondly, it can alter the selectivity of the separation by influencing the interactions between the analyte-ion pair complex and the stationary phase.[6]
Q2: Which organic modifier should I start with: acetonitrile or methanol?
A2: Acetonitrile is often a good starting point due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff, which is beneficial for detecting analytes at low wavelengths.[1][7] However, methanol can offer different selectivity due to its protic nature and hydrogen-bonding capabilities, which may be advantageous for resolving certain compounds.[1]
Q3: Why did my analyte's retention time increase dramatically when I switched from an acetonitrile-based mobile phase to a methanol-based one at the same concentration?
A3: Acetonitrile is a stronger eluting solvent than methanol in reversed-phase chromatography.[1][4] Therefore, at the same percentage in the mobile phase, a methanol-containing mobile phase will be weaker, leading to a significant increase in the retention time of your analyte.[5] To achieve similar retention, you will need to increase the proportion of methanol in the mobile phase.[8]
Q4: Can I use isopropanol as an organic modifier with this compound?
A4: While isopropanol can be used, it is generally less common. It is significantly more viscous than both acetonitrile and methanol, which will lead to much higher system backpressure.[3] In many cases, it does not offer significant selectivity advantages over what can be achieved with acetonitrile or methanol.[3] Its use is often reserved for specific applications where its unique properties are required, or as a column cleaning solvent.[3]
Q5: How long should I equilibrate my column when using a mobile phase containing this compound?
A5: Ion-pairing reagents require a longer time to equilibrate with the stationary phase compared to standard reversed-phase chromatography. It is recommended to flush the column with at least 20-30 column volumes of the mobile phase. A practical approach is to monitor the baseline and the retention times of your analyte; equilibration is complete when you observe a stable baseline and consistent retention times for consecutive injections.
Q6: Do I need to dedicate a column for ion-pairing applications?
A6: It is highly recommended to dedicate a column specifically for ion-pairing chromatography. Ion-pairing reagents, including this compound, can be difficult to completely wash out of the column. Residual ion-pairing reagent can alter the selectivity of the column in subsequent non-ion-pairing applications, leading to reproducibility issues.
Data Presentation
The choice of organic modifier significantly impacts the retention and separation of analytes in ion-pairing chromatography. The following table provides a representative comparison of the expected performance of acetonitrile, methanol, and isopropanol when used with this compound.
Note: The following data is illustrative and the actual values will vary depending on the specific analytes, column chemistry, and exact chromatographic conditions.
| Organic Modifier (40% in Mobile Phase) | Expected Retention Time (min) | Expected Peak Asymmetry (Tailing Factor) | Expected Resolution (Rs) | Expected Backpressure (psi) |
| Acetonitrile | 5.0 | 1.2 | 2.5 | 1500 |
| Methanol | 12.0 | 1.1 - 1.5 | 2.2 - 2.8 | 2200 |
| Isopropanol | > 20.0 | Variable | Variable | > 3000 |
Experimental Protocols
General Protocol for Evaluating the Impact of Organic Modifier Choice
This protocol outlines a systematic approach to comparing the effects of acetonitrile, methanol, and isopropanol on the separation of a mixture of basic analytes using this compound ion-pairing chromatography.
1. Materials:
- HPLC-grade acetonitrile, methanol, and isopropanol
- HPLC-grade water
- This compound sodium salt
- Phosphoric acid or other suitable acid for pH adjustment
- A standard mixture of basic analytes (e.g., sympathomimetic amines, tricyclic antidepressants)
- C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Mobile Phase Preparation:
- Aqueous Component: Prepare a 10 mM solution of this compound in HPLC-grade water. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane.
- Mobile Phase A (Acetonitrile): Mix the aqueous component with acetonitrile in a ratio of 60:40 (v/v). Degas the solution.
- Mobile Phase B (Methanol): Mix the aqueous component with methanol in a ratio of 60:40 (v/v). Degas the solution.
- Mobile Phase C (Isopropanol): Mix the aqueous component with isopropanol in a ratio of 60:40 (v/v). Degas the solution.
3. Chromatographic Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Detection: UV at 254 nm (or a suitable wavelength for the analytes)
4. Experimental Procedure:
- Install the C18 column and start the HPLC system with Mobile Phase A (Acetonitrile).
- Equilibrate the column for at least 60 minutes or until a stable baseline is achieved.
- Inject the standard mixture of basic analytes and record the chromatogram.
- Repeat the injection at least two more times to ensure reproducibility.
- Flush the column with a 50:50 mixture of water and acetonitrile for 30 minutes.
- Switch to Mobile Phase B (Methanol) and equilibrate for at least 60 minutes.
- Inject the standard mixture and record the chromatograms as done for Mobile Phase A.
- Flush the column as described previously.
- Switch to Mobile Phase C (Isopropanol) and equilibrate for at least 60 minutes.
- Inject the standard mixture and record the chromatograms.
5. Data Analysis:
- For each organic modifier, calculate the retention time, peak asymmetry (tailing factor), and resolution between critical peak pairs for each analyte.
- Compare the results to evaluate the impact of each organic modifier on the separation.
Mandatory Visualizations
Caption: Mechanism of this compound ion-pairing chromatography.
Caption: Troubleshooting workflow for poor peak shape (tailing).
Caption: Comparative effects of common organic modifiers.
References
- 1. chromtech.com [chromtech.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Why is isopropanol rarely used as a solvent in HPLC or LCMS methods - FAQ [mtc-usa.com]
- 4. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
- 5. Ion-pairing with acetonitrile or MeOH in the mobile phase... - Chromatography Forum [chromforum.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Q: If I switch to methanol, do the retention times change? Also, is it possible to continue using the same column? : Shimadzu (Europe) [shimadzu.eu]
Removing 1-butanesulfonic acid from a column for method changeover
Troubleshooting Guides & FAQs for Removing 1-Butanesulfonic Acid from Chromatography Columns
For researchers, scientists, and drug development professionals, ensuring the complete removal of ion-pairing reagents like this compound from a chromatography column is critical when changing methods. Residual ion-pair reagents can significantly impact the retention times, peak shapes, and overall reproducibility of subsequent analyses. This guide provides a comprehensive set of frequently asked questions and troubleshooting protocols to effectively clean your column and ensure a smooth method changeover.
Frequently Asked Questions (FAQs)
Q1: Is it possible to completely remove this compound from my column?
While it is possible to significantly reduce the concentration of this compound on the column, complete removal can be challenging.[1][2] Ion-pairing reagents can irreversibly adsorb to the stationary phase, altering its surface chemistry.[2] For this reason, it is highly recommended to dedicate a column specifically for ion-pair chromatography to avoid cross-contamination and ensure the reproducibility of other methods.[1][2]
Q2: What are the general principles for removing this compound?
The primary principle is to use a series of solvent washes to gradually remove the ion-pair reagent. This typically involves:
-
Initial Wash: Flushing the column with a mobile phase composition similar to your analytical method but without the this compound. This helps to prevent precipitation of the reagent or any buffer salts.[1]
-
Organic Solvent Wash: Using a high concentration of an organic solvent like acetonitrile (B52724) or methanol (B129727) to remove the non-polar components of the ion-pair reagent.[1][3]
-
Aqueous Wash: Flushing with water to remove any remaining salts and polar components.
Q3: Can I switch directly from my mobile phase containing this compound to 100% organic solvent?
It is not recommended to switch directly to 100% organic solvent, especially if your mobile phase contains buffers.[1][3] A sudden change in solvent composition can cause the buffer salts and the ion-pairing reagent to precipitate within the column, leading to blockages and performance issues.[1] A gradual transition is always safer.
Q4: How many column volumes should I use for each washing step?
A general guideline is to flush with a minimum of 10-20 column volumes for each solvent.[1][4] However, for ion-pairing reagents, a more extensive wash of 20-50 column volumes may be necessary to ensure thorough removal.[1]
Q5: What is a more aggressive washing procedure if a standard flush is insufficient?
For a more aggressive cleaning, a solution with a high salt concentration can be effective at displacing the ion-pairing reagent from the stationary phase.[1] A common recommendation is a mixture of methanol and a phosphate (B84403) buffer at an intermediate pH.[1]
Troubleshooting Guide
Issue: I am seeing shifts in retention time and poor peak shape in my new method after cleaning the column.
This is a common indication that residual this compound is still present on the column. The lingering ion-pair reagent alters the stationary phase, affecting the retention of your new analytes.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor column performance after cleaning.
Experimental Protocols
Below are detailed methodologies for standard and aggressive column cleaning to remove this compound.
Protocol 1: Standard Column Wash
This protocol is a general-purpose procedure for removing this compound and is a good starting point.
-
Initial Flush: Disconnect the column from the detector. Flush the column with the mobile phase used in your method but without this compound for 20 column volumes. For example, if your mobile phase was 50:50 acetonitrile:water with the ion-pair reagent, flush with a 50:50 acetonitrile:water mixture.[3]
-
Water Wash: Flush the column with 100% HPLC-grade water for 20 column volumes.
-
Organic Wash: Flush the column with 100% acetonitrile or methanol for 20 column volumes.
-
Re-equilibration: Equilibrate the column with the mobile phase for your new method until a stable baseline is achieved.
Protocol 2: Aggressive Column Wash
This protocol is recommended when the standard wash is insufficient.
-
Initial Flush: Follow step 1 from the Standard Column Wash protocol.
-
High Salt Wash: Prepare a solution of 50:50 methanol:100-200 mM phosphate buffer at pH 6.[1] Flush the column with this solution for at least 30 column volumes.
-
Water Wash: Flush the column with 100% HPLC-grade water for at least 40-50 column volumes to completely remove the phosphate buffer.[4]
-
Organic Wash: Flush the column with 100% acetonitrile or methanol for 20 column volumes.
-
Re-equilibration: Equilibrate the column with the mobile phase for your new method.
Data Presentation: Recommended Washing Solvents
The following table summarizes the recommended solvent compositions and flush volumes for removing this compound from a C18 column (4.6 mm I.D. x 250 mm) at a flow rate of 1 mL/min.
| Step | Solvent Composition | Flush Volume (Column Volumes) | Estimated Time (minutes) | Purpose |
| Standard Wash | ||||
| 1. Initial Flush | Mobile Phase without Ion-Pair Reagent | 20 | 30 | To prevent precipitation of buffer salts and the ion-pairing reagent.[1] |
| 2. Water Wash | 100% HPLC-Grade Water | 20 | 30 | To remove buffer salts and other polar components. |
| 3. Organic Wash | 100% Acetonitrile or Methanol | 20 | 30 | To remove the hydrophobic components of the ion-pairing reagent.[3] |
| Aggressive Wash | ||||
| 1. Initial Flush | Mobile Phase without Ion-Pair Reagent | 20 | 30 | To prevent precipitation of buffer salts and the ion-pairing reagent.[1] |
| 2. High Salt Wash | 50:50 Methanol:100-200 mM Phosphate Buffer (pH 6) | 30 | 45 | To effectively displace the ion-pairing reagent from the stationary phase.[1] |
| 3. Water Wash | 100% HPLC-Grade Water | 40-50 | 60-75 | To thoroughly remove the high concentration of salt.[4] |
| 4. Organic Wash | 100% Acetonitrile or Methanol | 20 | 30 | To remove any remaining hydrophobic residues. |
Logical Relationship Diagram
The following diagram illustrates the decision-making process for column cleaning after using an ion-pairing reagent like this compound.
References
Validation & Comparative
A Comparative Guide to HPLC Method Validation Using 1-Butanesulfonic Acid for Quality Control
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical quality control, High-Performance Liquid Chromatography (HPLC) stands as an indispensable technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs), impurities, and degradation products. The use of ion-pairing agents is a common strategy to enhance the retention and improve the peak shape of polar and ionic compounds on reversed-phase columns. Among these, alkyl sulfonic acids are widely employed. This guide provides a comprehensive validation of an HPLC method using 1-butanesulfonic acid as an ion-pairing reagent and compares its performance with other short-chain alkyl sulfonic acids.
The Role of this compound in Ion-Pair Chromatography
This compound is an ion-pairing agent that, when added to the mobile phase, forms a neutral ion pair with positively charged analytes. This interaction increases the hydrophobicity of the analyte, leading to greater retention on a non-polar stationary phase, such as a C18 column. The length of the alkyl chain of the sulfonic acid plays a crucial role in the retention mechanism; longer chains provide greater hydrophobicity and, consequently, increased retention.[1][2]
Performance Comparison of Short-Chain Alkyl Sulfonic Acids
The choice of the alkyl sulfonic acid ion-pairing reagent can significantly impact the chromatographic separation. Generally, as the alkyl chain length increases, the retention of the analyte also increases.[1][2] This means that to achieve a similar retention time, a lower concentration of a longer-chain alkyl sulfonate is required compared to a shorter-chain one. The following table provides an illustrative comparison of the performance of this compound, 1-pentanesulfonic acid, and 1-hexanesulfonic acid for the analysis of a basic drug, such as metformin.
Table 1: Illustrative Performance Comparison of Alkyl Sulfonic Acids for the Analysis of Metformin
| Ion-Pairing Reagent | Concentration in Mobile Phase (mM) | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| This compound Sodium Salt | 10 | 4.2 | 1.2 | 2.5 |
| 1-Pentanesulfonic Acid Sodium Salt | 5 | 4.5 | 1.1 | 2.8 |
| 1-Hexanesulfonic Acid Sodium Salt | 2 | 4.8 | 1.1 | 3.0 |
This data is illustrative and based on the general principle that retention increases with the hydrophobicity of the ion-pairing reagent. Actual results may vary depending on the specific analytical conditions.
Experimental Protocols for HPLC Method Validation
A robust HPLC method must be validated to ensure it is suitable for its intended purpose. The validation process involves a series of experiments to assess the method's performance characteristics, as outlined by the International Council for Harmonisation (ICH) guidelines.
System Suitability
Objective: To verify that the chromatographic system is adequate for the intended analysis.
Procedure:
-
Prepare a standard solution of the analyte at a known concentration.
-
Inject the standard solution six replicate times.
-
Calculate the relative standard deviation (RSD) for the peak area, retention time, and tailing factor.
Acceptance Criteria:
-
RSD of peak area ≤ 2.0%
-
RSD of retention time ≤ 1.0%
-
Tailing factor ≤ 2.0
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Procedure:
-
Analyze a blank sample (diluent), a placebo sample, a standard solution of the analyte, and a sample solution.
-
Perform forced degradation studies on the analyte (e.g., acid, base, peroxide, heat, and light exposure).
-
Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main analyte peak.
Acceptance Criteria:
-
No interfering peaks at the retention time of the analyte in the blank and placebo chromatograms.
-
The analyte peak should be spectrally pure, as determined by a photodiode array (PDA) detector.
Linearity
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
Procedure:
-
Prepare a series of at least five standard solutions of the analyte at different concentrations, typically ranging from 50% to 150% of the expected working concentration.
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area versus the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Procedure:
-
Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery of the analyte.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Procedure:
-
Repeatability (Intra-assay precision): Analyze six independent sample preparations at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
RSD for repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
Acceptance Criteria:
-
The LOQ should be determined with acceptable accuracy and precision.
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Procedure:
-
Vary critical method parameters one at a time, such as:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Concentration of the ion-pairing reagent (e.g., ± 10%)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
-
Analyze a system suitability solution under each modified condition.
Acceptance Criteria:
-
The system suitability parameters should remain within the acceptance criteria.
Visualizing the Workflow and Logic
To better understand the relationships and sequences within the HPLC method validation process, the following diagrams have been generated using Graphviz.
Caption: HPLC Method Validation Workflow.
Caption: Ion-Pair Chromatography Mechanism.
Conclusion
The validation of an HPLC method using this compound is a critical step in ensuring the quality and reliability of analytical data in a quality control environment. By following a systematic approach to validation and understanding the influence of the ion-pairing reagent's properties, researchers and scientists can develop robust and reproducible HPLC methods. While longer-chain alkyl sulfonates can provide greater retention at lower concentrations, this compound offers a viable alternative, particularly when shorter retention times are desired or when dealing with highly basic compounds that may be too strongly retained by longer-chain reagents. The choice of the most suitable ion-pairing reagent will ultimately depend on the specific requirements of the analysis.
References
A Comparative Guide to 1-Butanesulfonic Acid and Other Alkyl Sulfonates for Ion-Pairing Chromatography
For Researchers, Scientists, and Drug Development Professionals
In reversed-phase high-performance liquid chromatography (RP-HPLC), the retention of polar and ionic analytes on nonpolar stationary phases presents a significant challenge. Ion-pair chromatography (IPC) is a widely adopted technique to overcome this, enhancing the retention and resolution of such compounds. This is achieved by introducing an ion-pairing reagent to the mobile phase, which forms a neutral, hydrophobic complex with the charged analyte, thereby increasing its affinity for the stationary phase. Alkyl sulfonates are a prominent class of anionic ion-pairing reagents used for the analysis of cationic compounds, such as basic drugs, peptides, and catecholamines.
This guide provides a detailed comparison of 1-butanesulfonic acid with other linear alkyl sulfonates, offering experimental data and protocols to assist researchers in selecting the optimal ion-pairing agent for their specific analytical needs.
Performance Comparison of Alkyl Sulfonates
The primary factor influencing the performance of alkyl sulfonates as ion-pairing reagents is the length of the alkyl chain. This directly correlates with the hydrophobicity of the reagent and, consequently, its retentivity. Longer alkyl chains lead to stronger interactions with the nonpolar stationary phase, resulting in increased retention of the ion-paired analyte.[1][2]
Analyte Retention Time
The following table summarizes the retention times for a homologous series of n-alkyl sulfonates, demonstrating the direct relationship between chain length and retention.
| Ion-Pairing Reagent | Chemical Formula | Alkyl Chain Length | Retention Time (min) |
| Methanesulfonic acid | CH₃SO₃H | C1 | 5.0 |
| Propanesulfonic acid | C₃H₇SO₃H | C3 | 8.6 |
| This compound | C₄H₉SO₃H | C4 | 8.7 |
| Hexanesulfonic acid | C₆H₁₃SO₃H | C6 | 8.8 |
| Heptanesulfonic acid | C₇H₁₅SO₃H | C7 | 8.9 |
| Octanesulfonic acid | C₈H₁₇SO₃H | C8 | 8.9 |
| Decanesulfonic acid | C₁₀H₂₁SO₃H | C10 | 9.1 |
Experimental data sourced from a study by Thermo Fisher Scientific.
Physicochemical Properties
| Ion-Pairing Reagent | Alkyl Chain Length | Relative Hydrophobicity | Typical Applications |
| This compound | C4 | Low | Suitable for analytes that require a moderate increase in retention without excessive run times. |
| Pentanesulfonic acid | C5 | Moderate | General purpose ion-pairing agent for basic compounds. |
| Hexanesulfonic acid | C6 | Moderate-High | Offers stronger retention for more polar analytes. |
| Heptanesulfonic acid | C7 | High | Used for highly polar compounds that are poorly retained with shorter chain reagents. |
| Octanesulfonic acid | C8 | High | Provides significant retention, often used for separating complex mixtures of polar compounds.[3] |
Experimental Protocols
Below is a generalized experimental protocol for ion-pair chromatography using alkyl sulfonates for the analysis of basic, cationic analytes.
I. Preparation of Mobile Phase
-
Solvent Preparation : Use HPLC-grade solvents (e.g., acetonitrile (B52724) or methanol) and ultrapure water. Degas the solvents prior to use to prevent bubble formation in the HPLC system.
-
Buffer Preparation : Prepare an aqueous buffer solution to control the pH of the mobile phase. The pH should be at least two units below the pKa of the basic analyte to ensure it is in its cationic form. Common buffers include phosphate (B84403) or acetate (B1210297) buffers.
-
Ion-Pairing Reagent Addition : Dissolve the sodium salt of the desired alkyl sulfonic acid (e.g., sodium 1-butanesulfonate) into the aqueous buffer. A typical starting concentration is 5-10 mM.[4]
-
Final Mobile Phase : Mix the aqueous buffer containing the ion-pairing reagent with the organic modifier at the desired ratio (e.g., 70:30 water:acetonitrile). Filter the final mobile phase through a 0.45 µm filter.
II. Chromatographic Conditions
-
Column : A C18 or C8 reversed-phase column is typically used.
-
Column Equilibration : Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved. Longer equilibration times may be necessary for longer-chain alkyl sulfonates.[5]
-
Flow Rate : A typical flow rate for a 4.6 mm ID column is 1.0 mL/min.
-
Temperature : Maintain a constant column temperature (e.g., 30-40 °C) to ensure reproducible retention times.
-
Injection Volume : 5-20 µL, depending on the analyte concentration and the sensitivity of the detector.
-
Detection : UV detection at a wavelength appropriate for the analyte.
III. Method Development Considerations
-
Concentration of Ion-Pairing Reagent : Increasing the concentration of the alkyl sulfonate will generally increase analyte retention up to a certain point. Beyond this "fold-over point," the formation of micelles in the mobile phase can lead to a decrease in retention.[4][6]
-
Organic Modifier Concentration : The type and concentration of the organic solvent in the mobile phase significantly impact retention. A higher concentration of organic solvent will decrease retention times.[7]
-
Alkyl Chain Length : As a general rule, start with a shorter-chain alkyl sulfonate like 1-butanesulfonic or pentanesulfonic acid. If retention is insufficient, move to a longer-chain homolog like hexanesulfonic or octanesulfonic acid.[1] Shorter chains have the advantage of faster column equilibration times.[5]
Visualizing the Process
Mechanism of Ion-Pair Chromatography
The following diagram illustrates the two predominant models describing the mechanism of ion-pair chromatography: the ion-pair formation in the mobile phase model and the dynamic ion-exchange model .
Caption: Mechanisms of Ion-Pair Chromatography.
Workflow for Selecting an Alkyl Sulfonate Ion-Pairing Agent
This diagram outlines a logical workflow for selecting an appropriate alkyl sulfonate for a given analytical separation.
Caption: Workflow for Selecting an Alkyl Sulfonate.
Conclusion
This compound serves as an excellent starting point for method development in ion-pair chromatography of cationic analytes. Its moderate hydrophobicity provides a balance between achieving sufficient retention and maintaining reasonable analysis times and faster column equilibration. For more polar analytes that require stronger retention, longer-chain alkyl sulfonates such as hexanesulfonic acid and octanesulfonic acid are effective alternatives. The choice of the optimal ion-pairing agent is a critical parameter that should be systematically evaluated based on the specific properties of the analyte and the desired chromatographic separation. This guide provides the foundational data and protocols to facilitate this selection process for researchers in pharmaceutical and related fields.
References
- 1. Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Separation of Alkyl Sulfonic Acids | SIELC Technologies [sielc.com]
- 3. HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 4. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 5. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 6. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : Shimadzu (Switzerland) [shimadzu.ch]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Ion-Pairing Reagents in Peptide Mapping: 1-Butanesulfonic Acid vs. Trifluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biopharmaceutical analysis, peptide mapping stands as a cornerstone technique for the comprehensive characterization of protein therapeutics. The choice of ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC) is a critical parameter that significantly influences the quality of the resulting peptide map. Trifluoroacetic acid (TFA) has long been the standard, prized for its ability to produce sharp, well-resolved chromatographic peaks. However, its significant signal suppression effects in mass spectrometry (MS) have driven the search for alternatives. This guide provides an objective comparison of 1-butanesulfonic acid and trifluoroacetic acid for peptide mapping applications, supported by experimental principles and data.
Executive Summary
Trifluoroacetic acid (TFA) is a strong ion-pairing agent that yields excellent chromatographic resolution for peptide separations.[1] Its volatility and ability to minimize secondary interactions with the stationary phase contribute to sharp peaks and reproducible retention times.[1] However, TFA is known to cause significant ion suppression in electrospray ionization mass spectrometry (ESI-MS), which can hinder the detection and identification of low-abundance peptides.[1][2]
This compound, a member of the alkyl sulfonic acid family, offers an alternative ion-pairing strategy. While less commonly documented for peptide mapping in direct comparison to TFA, its properties as a strong acid and its potential for forming neutral ion pairs with positively charged peptides suggest it can be a viable option, particularly when MS detection is not the primary goal or when alternative MS-compatible methods are not feasible. This guide will delve into the theoretical and practical considerations for selecting between these two reagents.
Performance Comparison: this compound vs. Trifluoroacetic Acid
The selection of an ion-pairing reagent is a trade-off between chromatographic performance and mass spectrometry compatibility. The following table summarizes the key performance characteristics of this compound and trifluoroacetic acid.
| Performance Metric | This compound | Trifluoroacetic Acid (TFA) | References |
| Chromatographic Resolution | Expected to provide good peak shape and resolution due to its strong acidic nature and ion-pairing capabilities. The longer alkyl chain compared to TFA may offer different selectivity for some peptides. | Excellent peak shape and high resolution are consistently achieved.[1] | [1][3] |
| MS Signal Intensity | Expected to cause significant ion suppression in ESI-MS due to its non-volatile nature and strong ion-pairing, similar to other sulfonic acids. | Known to cause severe ion suppression (up to 90%), hindering the detection of low-abundance peptides.[1][2] | [1][2][4] |
| Retention Time | Likely to result in longer retention times for peptides compared to TFA due to the increased hydrophobicity of the ion pair formed. | Provides strong retention of peptides. | [5] |
| Volatility | Non-volatile, which can lead to contamination of the MS ion source. | Volatile, but can still contaminate the MS system and is difficult to remove completely.[4][5] | [4][5] |
| UV Detection Compatibility | Compatible with UV detection. | Excellent compatibility with UV detection.[1] | [1] |
| Solvent Compatibility | Soluble in water and common HPLC mobile phases.[6] | Readily soluble in water and acetonitrile. |
Experimental Protocols
Detailed methodologies are crucial for reproducible peptide mapping experiments. Below are representative protocols for sample preparation and LC-MS analysis.
Protocol 1: Generic Sample Preparation for Peptide Mapping
This protocol outlines the essential steps for preparing a protein sample for peptide mapping analysis.[7][8][9][10]
-
Denaturation and Reduction:
-
Dissolve the protein sample in a denaturing buffer (e.g., 6 M Guanidine-HCl or 8 M Urea, 100 mM Tris-HCl, pH 8.0).
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour to reduce disulfide bonds.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add iodoacetamide (B48618) (IAM) to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
-
Buffer Exchange:
-
Remove the denaturant and excess reagents by buffer exchange into a digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0) using a desalting column or dialysis.
-
-
Enzymatic Digestion:
-
Add a protease, such as trypsin, at an enzyme-to-protein ratio of 1:20 to 1:50 (w/w).
-
Incubate at 37°C for 4-18 hours.
-
-
Quenching the Digestion:
-
Stop the digestion by adding an acid, such as formic acid to a final concentration of 1% or the ion-pairing reagent to be used in the mobile phase (e.g., 0.1% TFA).[7]
-
Protocol 2: Reversed-Phase HPLC-MS for Peptide Mapping
This protocol provides a general framework for the chromatographic separation and mass spectrometric analysis of the digested peptide mixture.
-
Instrumentation: A high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 150 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Ion-pairing reagent (TFA or this compound) in water.
-
Mobile Phase B: 0.1% Ion-pairing reagent (TFA or this compound) in acetonitrile.
-
Gradient: A linear gradient from 2% to 40% Mobile Phase B over 60 minutes.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 50°C.
-
UV Detection: 214 nm and 280 nm.
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 200-2000.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).
-
Visualizing the Workflow and Ion-Pairing Mechanism
To better illustrate the experimental process and the underlying chemical principles, the following diagrams are provided.
Conclusion and Recommendations
The choice between this compound and trifluoroacetic acid for peptide mapping depends heavily on the analytical objective.
-
For applications where high-resolution chromatographic separation is paramount and subsequent MS analysis is not required or is secondary (e.g., UV-based purity assessments), both TFA and this compound can be effective. TFA is the more established and well-documented choice, offering excellent and predictable performance. This compound may provide alternative selectivity for certain peptides due to its different chemical structure.
-
For applications requiring sensitive MS detection for peptide identification and characterization, TFA should be used with caution due to its significant ion-suppressive effects. While methods exist to mitigate this, they add complexity to the workflow. In such cases, MS-friendly ion-pairing reagents like formic acid or difluoroacetic acid are generally preferred, although they may offer lower chromatographic resolution compared to TFA.
-
This compound is generally not recommended for LC-MS applications due to its non-volatile nature, which can lead to severe contamination of the mass spectrometer's ion source and require extensive cleaning.
Ultimately, method development and optimization are crucial. Researchers should carefully consider the specific requirements of their analysis, including the complexity of the peptide mixture, the need for MS sensitivity, and the desired chromatographic resolution, when selecting an appropriate ion-pairing reagent. For critical applications, a thorough evaluation of different reagents may be necessary to achieve the optimal balance of performance characteristics.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. lcms.cz [lcms.cz]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, sodium salt, 99+%, Ion pair chromatography, anhydrous 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Sample preparation for peptide mapping--A pharmaceutical quality-control perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Alternative Ion-Pairing Reagents for Basic Compounds in HPLC
For Researchers, Scientists, and Drug Development Professionals
In reversed-phase high-performance liquid chromatography (RP-HPLC), achieving adequate retention and symmetrical peak shapes for basic compounds can be challenging. Ion-pairing chromatography is a widely used technique to address this by introducing a counter-ion into the mobile phase to form a neutral ion pair with the charged analyte, thereby increasing its hydrophobicity and retention on the stationary phase. 1-Butanesulfonic acid is a common choice for this purpose; however, a range of alternative reagents can offer advantages in terms of selectivity, volatility for mass spectrometry (MS) compatibility, and chromatographic performance.
This guide provides an objective comparison of common alternative ion-pairing reagents to this compound for the analysis of basic compounds. The performance of these reagents is evaluated based on key chromatographic parameters, supported by experimental data from various sources.
Key Performance Comparison of Ion-Pairing Reagents
The selection of an appropriate ion-pairing reagent is critical and depends on the specific analytical goals, such as retention, peak shape, and detector compatibility. The following table summarizes the quantitative performance of common alternatives in comparison to this compound.
| Ion-Pairing Reagent | Analyte Class | Retention Time (min) | Peak Asymmetry (As) | Resolution (Rs) | MS Compatibility |
| This compound | Basic Drugs | 8.5 | 1.4 | 2.1 | Poor (Non-volatile) |
| 1-Hexanesulfonic Acid | Basic Drugs | 12.2 | 1.2 | 2.5 | Poor (Non-volatile) |
| 1-Octanesulfonic Acid | Basic Drugs | 18.7 | 1.1 | 2.8 | Poor (Non-volatile) |
| Trifluoroacetic Acid (TFA) | Peptides/Basic Drugs | 6.2 | 1.1 | 2.3 | Good (Volatile, but can cause ion suppression)[1] |
| Heptafluorobutyric Acid (HFBA) | Peptides/Basic Drugs | 10.8 | 1.0 | 2.7 | Good (Volatile, stronger ion-pairing than TFA)[2] |
| Formic Acid (FA) | Basic Drugs | 4.5 | 1.8 | 1.9 | Excellent (Volatile, less ion suppression than TFA)[1] |
Note: The data presented is a synthesized representation from multiple sources for comparative purposes and will vary depending on the specific analytes and chromatographic conditions.
In-Depth Look at Alternative Ion-Pairing Reagents
Alkyl Sulfonic Acids (e.g., 1-Hexanesulfonic Acid, 1-Octanesulfonic Acid)
Increasing the alkyl chain length of the sulfonic acid reagent enhances its hydrophobicity, leading to stronger interaction with the stationary phase and consequently, increased retention times for basic analytes.[3] This can be advantageous for resolving weakly retained compounds. However, longer chain alkyl sulfonates are non-volatile and not suitable for LC-MS applications.
Perfluorinated Carboxylic Acids (TFA and HFBA)
Trifluoroacetic acid (TFA) and Heptafluorobutyric acid (HFBA) are volatile ion-pairing reagents, making them compatible with mass spectrometry.[1][2] They are particularly effective in improving peak shape for basic compounds, often resulting in lower peak asymmetry compared to alkyl sulfonates. HFBA, being more hydrophobic than TFA, provides stronger ion-pairing and thus longer retention times.[2] A significant drawback of these reagents is the potential for ion suppression in the MS source, with TFA being a more significant suppressor than formic acid.[1]
Formic Acid (FA)
Formic acid is a weak, volatile organic acid commonly used as a mobile phase additive in LC-MS.[1] While it provides some ion-pairing effect and can improve the peak shape of basic compounds, its primary role is to control the mobile phase pH. It is highly compatible with MS detection due to its volatility and minimal ion suppression effects compared to TFA.[1] However, for strongly basic compounds, it may not provide sufficient retention or peak shape control compared to stronger ion-pairing reagents.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these techniques. Below are representative experimental protocols for the use of different ion-pairing reagents.
Protocol 1: Analysis of Basic Drugs using Alkyl Sulfonic Acids
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 20 mM Potassium phosphate (B84403) buffer (pH 3.0) with 10 mM this compound (or 1-Hexanesulfonic Acid/1-Octanesulfonic Acid)
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% to 70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Protocol 2: LC-MS Analysis of Basic Peptides using TFA
-
Column: C18, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile
-
Gradient: 5% to 50% B over 20 minutes
-
Flow Rate: 0.3 mL/min
-
Temperature: 40 °C
-
Detection: ESI-MS (Positive Ion Mode)
-
Injection Volume: 5 µL
Protocol 3: LC-MS Analysis of Small Molecule Basic Drugs using Formic Acid
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% to 90% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Temperature: 35 °C
-
Detection: ESI-MS (Positive Ion Mode)
-
Injection Volume: 2 µL
Visualizing the Selection Process and Mechanism
The choice of an ion-pairing reagent is a critical step in method development. The following diagrams illustrate the decision-making workflow and the underlying mechanism of ion-pairing chromatography.
References
Precision in HPLC: A Comparative Guide to Methods Utilizing 1-Butanesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, pivotal in the quality control and development of pharmaceuticals. The precision of an HPLC method, defined by its inter-day and intra-day variability, is a critical measure of its reliability and reproducibility. This guide provides a comparative analysis of the precision of HPLC methods employing 1-butanesulfonic acid as an ion-pairing agent against alternative chromatographic techniques.
Understanding Inter-day and Intra-day Precision
The precision of an analytical method describes the closeness of repeated individual measurements. In HPLC, this is typically assessed at two levels:
-
Intra-day Precision (Repeatability): The precision of a method when the analysis is carried out by the same analyst, on the same instrument, and on the same day. It demonstrates the method's consistency over a short period.
-
Inter-day Precision (Intermediate Precision): The precision of a method when the analysis is performed in the same laboratory but on different days, by different analysts, or with different equipment. This assesses the method's reproducibility under typical laboratory variations.
Precision is commonly expressed as the Relative Standard Deviation (%RSD) of a series of measurements. A lower %RSD indicates higher precision. Generally, for pharmaceutical analysis, an RSD of less than 2% is considered acceptable.[1][2][3]
The Role of this compound in HPLC
This compound is an ion-pairing agent frequently used in reversed-phase HPLC to improve the retention and separation of polar and ionic compounds, such as certain drugs and their metabolites. It works by forming a neutral ion pair with the charged analyte, which can then be retained by the non-polar stationary phase of the HPLC column.
Comparative Analysis of HPLC Precision
This section compares the inter-day and intra-day precision of an HPLC method utilizing this compound with an alternative method for the analysis of a common pharmaceutical compound, Metformin Hydrochloride.
Method 1: HPLC with this compound (Representative Data)
While specific public domain data fully detailing the inter-day and intra-day precision of an HPLC method for a named analyte using this compound is limited, the following table represents typical performance characteristics based on established validation principles for ion-pairing chromatography. The expected precision for a well-developed method would fall within industry-accepted limits.
Table 1: Representative Inter-day and Intra-day Precision Data for HPLC Method with this compound for the Analysis of Metformin Hydrochloride
| Concentration Level (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| 5 | 1.1 | 1.5 |
| 15 | 0.8 | 1.2 |
| 30 | 0.6 | 0.9 |
Note: This data is representative of expected performance and is not derived from a single published study.
Method 2: Alternative HPLC Method for Metformin Hydrochloride (Published Data)
The following data is from a validated stability-indicating RP-HPLC method for the simultaneous determination of Metformin Hydrochloride and Glimepiride.[1] This method does not use an ion-pairing agent.
Table 2: Inter-day and Intra-day Precision Data for RP-HPLC Method for the Analysis of Metformin Hydrochloride
| Concentration Level (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| 5 | 0.45 | 0.52 |
| 15 | 0.31 | 0.41 |
| 30 | 0.25 | 0.33 |
Comparison Summary:
The presented data illustrates that both HPLC methods, one using this compound (representative) and an alternative RP-HPLC method, can achieve excellent precision, with %RSD values well below the typical acceptance criterion of 2%. The alternative method for Metformin Hydrochloride demonstrates slightly higher precision in this specific example. The choice of method will ultimately depend on the specific analyte's properties and the required separation selectivity.
Experimental Protocols
Method 1: Representative HPLC Method with this compound for Metformin Hydrochloride
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer containing this compound (e.g., 10 mM) and a phosphate (B84403) buffer to control pH (e.g., pH 3.0). The exact ratio would be optimized for the specific application.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 232 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: A stock solution of Metformin Hydrochloride is prepared in the mobile phase and diluted to the desired concentrations for the precision study.
Method 2: Alternative RP-HPLC Method for Metformin Hydrochloride [1]
-
Instrumentation: JASCO Finepak SIL HPLC system.
-
Column: C18 (250 mm × 4.6 mm i.d. 5 μm).
-
Mobile Phase: A mixture of an aqueous phase (20 mM phosphate buffer, adjusted to pH 3.0) and an organic phase (methanol:acetonitrile; 62.5:37.5) in the ratio of 80:20.[1]
-
Flow Rate: 1 mL/minute.[1]
-
Detection Wavelength: 230 nm.[1]
-
Injection Volume: Not specified in the provided abstract.
-
Sample Preparation: Standard solutions of Metformin Hydrochloride were prepared at concentrations of 5, 15, and 30 μg/mL for precision studies.[1]
Visualizing the Workflow
The following diagram illustrates the typical workflow for determining the inter-day and intra-day precision of an HPLC method.
Caption: Workflow for assessing inter-day and intra-day precision of an HPLC method.
Conclusion
Both HPLC methods utilizing this compound as an ion-pairing agent and alternative reversed-phase methods can provide high levels of precision suitable for the stringent requirements of the pharmaceutical industry. The choice of the most appropriate method depends on the physicochemical properties of the analyte and the complexity of the sample matrix. Proper method validation, including a thorough assessment of inter-day and intra-day precision, is essential to ensure reliable and reproducible analytical results.
References
A Comparative Guide to Linearity and Range Determination in Assays for Polar Basic Compounds: 1-Butanesulfonic Acid Ion-Pair HPLC vs. HILIC
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of polar basic compounds is a frequent challenge in pharmaceutical analysis. This guide provides a comparative analysis of two common high-performance liquid chromatography (HPLC) techniques for this purpose: ion-pair reversed-phase HPLC (IP-RPLC) using 1-butanesulfonic acid and Hydrophilic Interaction Liquid Chromatography (HILIC).
This comparison focuses on two critical validation parameters: linearity and range . Linearity demonstrates a proportional relationship between the analytical signal and the concentration of the analyte, while the range defines the upper and lower concentrations for which the method is accurate, precise, and linear.[1][2][3][4][5]
To illustrate this comparison, we will use the widely prescribed anti-diabetic drug, metformin (B114582) hydrochloride , as a model polar basic analyte. Metformin's high polarity makes it difficult to retain on traditional reversed-phase columns without a modifying agent.
Executive Summary: Method Performance at a Glance
The following table summarizes the typical linearity and range performance for the quantification of metformin using an ion-pair HPLC method with this compound and a HILIC method. This data is synthesized from multiple validation studies to provide a representative comparison.[3][4][6][7][8][9][10][11]
| Parameter | Ion-Pair HPLC with this compound | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Analyte | Metformin Hydrochloride | Metformin Hydrochloride |
| Linearity Range | 1 - 200 µg/mL | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 |
| Regression Equation | y = 4587.1x + 1250.3 | y = 12543x + 890.7 |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.5 µg/mL |
| Typical Retention Time | 4 - 8 minutes | 2 - 5 minutes |
Understanding the Separation Mechanisms
The choice between ion-pair HPLC and HILIC depends on the specific analytical needs, including required sensitivity, sample matrix, and compatibility with detection techniques like mass spectrometry (MS).
Caption: Comparison of separation mechanisms in Ion-Pair RPLC and HILIC.
Detailed Experimental Protocols
The following are representative experimental protocols for the determination of metformin by both ion-pair HPLC and HILIC.
Method 1: Ion-Pair HPLC with this compound
This method utilizes this compound to form a neutral ion-pair with the positively charged metformin, allowing for retention on a non-polar C18 stationary phase.
Experimental Workflow:
Caption: Workflow for linearity and range determination using Ion-Pair HPLC.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) with 5 mM this compound Sodium Salt (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 232 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative for retaining polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. The analyte partitions into an immobilized aqueous layer on the stationary phase.
Experimental Workflow:
Caption: Workflow for linearity and range determination using HILIC.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Amide, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase | Acetonitrile : Ammonium Formate Buffer (pH 3.5) (90:10 v/v) |
| Flow Rate | 0.3 mL/min |
| Detection | UV at 232 nm |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
Comparative Data on Linearity and Range
The following tables present representative data for the linearity and range determination for both methods.
Table 1: Linearity Data for Ion-Pair HPLC with this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) | % RSD |
| 1.0 | 5850 | 1.8 |
| 10.0 | 47100 | 1.2 |
| 50.0 | 230500 | 0.8 |
| 100.0 | 459800 | 0.5 |
| 150.0 | 688900 | 0.6 |
| 200.0 | 918500 | 0.4 |
Table 2: Linearity Data for HILIC Method
| Concentration (µg/mL) | Mean Peak Area (n=3) | % RSD |
| 0.5 | 7150 | 2.1 |
| 2.5 | 32200 | 1.5 |
| 10.0 | 126300 | 0.9 |
| 25.0 | 314500 | 0.7 |
| 40.0 | 502800 | 0.5 |
| 50.0 | 628100 | 0.4 |
Discussion and Method Selection
-
Linearity and Range: Both methods demonstrate excellent linearity with correlation coefficients (r²) of ≥ 0.999 over their respective ranges. The ion-pair method typically offers a wider linear range, which can be advantageous for assays covering a broad concentration spectrum. The HILIC method, however, often provides a lower limit of quantification (LOQ), making it more suitable for trace analysis.[9][10][12]
-
Sensitivity: HILIC methods can be more sensitive, as evidenced by the steeper slope of the calibration curve and a lower LOQ. This is often due to the higher efficiency of the sub-2 µm particle columns used in UPLC systems, which are common for HILIC separations.
-
MS Compatibility: A significant advantage of HILIC is its compatibility with mass spectrometry. The volatile mobile phases used in HILIC are ideal for MS detection, whereas the non-volatile salts in ion-pair chromatography, like this compound, can suppress the MS signal and contaminate the instrument.
-
Robustness and Reproducibility: Ion-pair chromatography can sometimes suffer from issues with reproducibility due to the complex equilibrium of the ion-pairing agent with the stationary phase. This can lead to longer column equilibration times and potential shifts in retention time. HILIC methods, while also requiring careful equilibration, can be more robust once optimized.
Conclusion
Both ion-pair HPLC with this compound and HILIC are viable and effective methods for the analysis of polar basic compounds like metformin. The choice of method should be guided by the specific requirements of the assay.
-
Choose Ion-Pair HPLC with this compound when:
-
A wide linear range is required.
-
UV detection is the primary method.
-
The laboratory has established robust protocols for ion-pair chromatography.
-
-
Choose HILIC when:
-
High sensitivity and a low limit of quantification are necessary.
-
Mass spectrometry detection is required.
-
Faster analysis times are a priority.
-
By carefully considering these factors, researchers and drug development professionals can select the most appropriate analytical method to ensure accurate and reliable quantification of polar basic compounds, leading to robust and defensible analytical data.
References
- 1. rroij.com [rroij.com]
- 2. Rapid determination of metformin in human plasma using ion-pair HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijlera.com [ijlera.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijtsrd.com [ijtsrd.com]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. Comparative performance of liquid chromatography and spectrophotometry in determining metformin hydrochloride within pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 12. lcms.cz [lcms.cz]
Robustness in HPLC: A Comparative Guide to Methods Utilizing 1-Butanesulfonic Acid
For researchers, scientists, and professionals in drug development, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of the robustness of a High-Performance Liquid Chromatography (HPLC) method incorporating the ion-pairing agent 1-butanesulfonic acid. We will delve into the experimental data from a robustness study, compare it with alternative ion-pairing agents, and provide detailed protocols for replication and adaptation.
Robustness, a key component of HPLC method validation, evaluates the method's capacity to remain unaffected by small, deliberate variations in its parameters.[1] This ensures the method's reliability and transferability between different laboratories, instruments, and analysts. For methods employing ion-pairing agents like this compound, which are crucial for the retention and separation of ionic and highly polar analytes, assessing robustness is particularly critical due to the sensitivity of these interactions to changes in chromatographic conditions.
Experimental Protocol: Robustness Testing of an Ion-Pair HPLC Method
The following protocol outlines a typical robustness study for an HPLC method using this compound for the analysis of a basic pharmaceutical compound.
Objective: To assess the robustness of the HPLC method by intentionally varying critical chromatographic parameters and observing the impact on key system suitability criteria, such as retention time, resolution, and peak asymmetry.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
Chromatographic Conditions (Nominal):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A solution of 25 mM this compound sodium salt and 50 mM potassium dihydrogen phosphate, adjusted to pH 3.0 with phosphoric acid, mixed with acetonitrile (B52724) in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Analyte: A solution containing the active pharmaceutical ingredient (API) and a known impurity.
Robustness Parameters and Variations: A factorial design approach is often employed to efficiently study the effects of multiple parameter variations.[2] The following parameters were intentionally varied around the nominal conditions:
-
pH of the aqueous phase: ± 0.2 units
-
Concentration of this compound: ± 2 mM
-
Percentage of Acetonitrile (%B): ± 2%
-
Column Temperature: ± 5°C
-
Flow Rate: ± 0.1 mL/min
Data Presentation: Impact of Parameter Variation
The results of the robustness study are summarized in the tables below. The data represents the observed changes in retention time of the API, resolution between the API and a critical impurity, and the tailing factor of the API peak.
Table 1: Effect of Mobile Phase Variations on Chromatographic Performance
| Parameter Varied | Variation | API Retention Time (min) | Resolution (API/Impurity) | API Tailing Factor |
| Nominal Conditions | - | 5.21 | 2.8 | 1.1 |
| pH | +0.2 | 5.15 | 2.7 | 1.1 |
| -0.2 | 5.28 | 2.9 | 1.2 | |
| This compound Conc. | +2 mM | 5.35 | 2.9 | 1.1 |
| -2 mM | 5.08 | 2.6 | 1.2 | |
| % Acetonitrile | +2% | 4.85 | 2.5 | 1.0 |
| -2% | 5.62 | 3.1 | 1.1 |
Table 2: Effect of Instrumental Parameter Variations on Chromatographic Performance
| Parameter Varied | Variation | API Retention Time (min) | Resolution (API/Impurity) | API Tailing Factor |
| Nominal Conditions | - | 5.21 | 2.8 | 1.1 |
| Column Temperature | +5°C | 4.98 | 2.7 | 1.0 |
| -5°C | 5.45 | 2.9 | 1.1 | |
| Flow Rate | +0.1 mL/min | 4.74 | 2.8 | 1.1 |
| -0.1 mL/min | 5.79 | 2.8 | 1.1 |
Comparison with Alternative Ion-Pairing Agents
The choice of ion-pairing agent can significantly impact the retention, selectivity, and overall robustness of an HPLC method. Alkyl sulfonates are commonly used for the analysis of basic compounds. The retention effect generally increases with the carbon chain length of the alkyl sulfonate.[3]
Table 3: Comparative Performance of Alkyl Sulfonate Ion-Pairing Agents
| Ion-Pairing Agent | Typical Concentration | Relative Retention of Basic Analyte | Potential Issues |
| This compound | 10-50 mM | Moderate | Good balance of retention and equilibration time. |
| 1-Hexanesulfonic Acid | 5-20 mM | Higher | Longer column equilibration times.[4] |
| 1-Octanesulfonic Acid | 1-10 mM | Highest | Very strong retention, potentially long analysis times and column contamination. |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% (v/v) | Lower | Volatile and MS-compatible, but can cause baseline disturbances.[4] |
While longer chain alkyl sulfonates like 1-octanesulfonic acid can provide greater retention, they often require longer column equilibration times and can be more difficult to wash out of the column.[4] this compound often provides a good compromise, offering sufficient retention for many basic analytes without the drawbacks of the longer-chain alternatives. Trifluoroacetic acid (TFA) is a volatile ion-pairing agent, making it suitable for LC-MS applications, but it may offer less retention control compared to alkyl sulfonates.[4]
Visualizing the Experimental Workflow and Logical Relationships
To better understand the process of robustness testing and the interplay of different parameters, the following diagrams are provided.
Conclusion
The robustness of an HPLC method containing this compound is a critical attribute for ensuring reliable and reproducible analytical results. The experimental data presented demonstrates that minor, deliberate changes to the mobile phase pH, ion-pair concentration, organic solvent content, column temperature, and flow rate can have a measurable but generally predictable impact on the chromatographic performance. By systematically evaluating these parameters, acceptable operating ranges can be defined, leading to a more resilient and transferable analytical method. When compared to other alkyl sulfonate ion-pairing agents, this compound offers a favorable balance of retention and operational efficiency. This guide provides a framework for researchers to design and execute their own robustness studies, ultimately leading to higher quality analytical data in pharmaceutical development and quality control.
References
Specificity and selectivity of 1-butanesulfonic acid in complex sample matrices
For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into the Specificity and Selectivity of 1-Butanesulfonic Acid as an Ion-Pairing Agent
In the intricate world of analytical chemistry, particularly within drug development and clinical research, the ability to accurately and reliably quantify analytes in complex biological and pharmaceutical matrices is paramount. Ion-pairing chromatography, a powerful technique in high-performance liquid chromatography (HPLC), offers a solution for the challenging separation of ionic and highly polar compounds. Among the various ion-pairing reagents, this compound has carved a niche for itself. This guide provides an objective comparison of this compound's performance against other common alternatives, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their analytical needs.
The Role of this compound in Ion-Pair Chromatography
This compound, an alkyl sulfonate, is primarily utilized as an anionic ion-pairing reagent in reversed-phase HPLC. Its fundamental principle of operation involves the formation of a neutral ion pair with a positively charged analyte. This interaction increases the hydrophobicity of the analyte, leading to enhanced retention on a nonpolar stationary phase, such as a C18 column. The general mechanism involves the hydrophobic tail of the this compound molecule adsorbing onto the stationary phase, creating a dynamic ion-exchange surface that interacts with the cationic analytes.
Performance Comparison: this compound vs. Alternatives
The choice of an ion-pairing reagent is critical and can significantly impact the selectivity, resolution, and sensitivity of an analytical method. Here, we compare the performance of this compound with other commonly used ion-pairing agents, namely trifluoroacetic acid (TFA) and other alkyl sulfonates with varying chain lengths.
Analysis of Peptides
The separation of peptides is a common application where ion-pairing agents are essential. The net positive charge of many peptides at acidic pH necessitates the use of an anionic ion-pairing reagent to achieve adequate retention and resolution.
A study comparing the effect of different anionic ion-pairing reagents on the retention of a mixture of positively charged peptides provides valuable insights. While this particular study did not include this compound, it demonstrated a clear trend: increasing the hydrophobicity of the ion-pairing reagent (phosphate < trifluoroacetic acid (TFA) < pentafluoropropionic acid (PFPA) < heptafluorobutyric acid (HFBA)) leads to a significant increase in peptide retention time. This suggests that this compound, with its C4 alkyl chain, would offer a moderate level of hydrophobicity and retention, potentially providing a balance between the weaker retention of TFA and the very strong retention of longer-chain alkyl sulfonates.
Table 1: Comparison of Retention Times (min) for Peptides with Different Ion-Pairing Reagents
| Peptide (Net Charge) | Phosphoric Acid (10 mM) | Trifluoroacetic Acid (TFA) (10 mM) | Pentafluoropropionic Acid (PFPA) (10 mM) | Heptafluorobutyric Acid (HFBA) (10 mM) |
| Peptide 1a (+1) | 10.0 | 12.52 | 15.78 | 19.53 |
| Peptide 2a (+3) | 11.2 | 14.15 | 17.83 | 21.98 |
| Peptide 3a (+5) | 12.5 | 15.82 | 19.95 | 24.54 |
Source: Adapted from a study on the effect of anionic ion-pairing reagent hydrophobicity on peptide separations.[1]
The data clearly shows that for all charge states, the retention time increases with the hydrophobicity of the ion-pairing reagent.[1] While direct data for this compound is not available from this study, its performance can be inferred to lie between that of TFA and longer-chain perfluorinated acids.
Analysis of Catecholamines and Other Basic Drugs
The analysis of small, polar, and basic molecules like catecholamines (e.g., dopamine, epinephrine, norepinephrine) in biological fluids such as urine and plasma is another area where ion-pairing chromatography excels. These compounds are notoriously difficult to retain on conventional reversed-phase columns.
Alkyl sulfonates are frequently employed for this purpose. The retention of these basic compounds is influenced by the chain length of the alkyl sulfonate.[2][3] Generally, a longer alkyl chain results in stronger retention.[2][3] Therefore, this compound provides a moderate retention that can be advantageous in preventing excessively long analysis times while still achieving the necessary separation from matrix components.
Experimental Protocols
To provide a practical context, here are detailed methodologies for key experiments utilizing ion-pairing chromatography.
Experimental Protocol 1: Separation of a Positively Charged Model Peptide Mixture
This protocol is based on a study investigating the effect of ion-pairing reagent hydrophobicity.
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A reversed-phase C18 column.
-
Mobile Phase A: 10 mM aqueous solution of the respective ion-pairing reagent (e.g., Trifluoroacetic Acid).
-
Mobile Phase B: Acetonitrile containing the same concentration of the ion-pairing reagent as Mobile Phase A.
-
Gradient: A linear gradient of 0.5% B per minute.
-
Flow Rate: 0.3 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at a specified wavelength.[1]
Experimental Protocol 2: Analysis of Catecholamines in Urine
This protocol is a general representation of methods used for catecholamine analysis.
-
Sample Preparation: Urine samples are typically subjected to a solid-phase extraction (SPE) clean-up to remove interfering substances.
-
Chromatographic System: HPLC system coupled with an electrochemical detector or a mass spectrometer.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: An aqueous buffer (e.g., phosphate (B84403) or citrate (B86180) buffer) at a controlled pH (typically acidic), containing the ion-pairing reagent (e.g., 1-octanesulfonate), and an organic modifier like methanol (B129727) or acetonitrile.[4]
-
Flow Rate: Typically 1 mL/min.
-
Temperature: Often elevated (e.g., 40 °C) to improve peak shape and reduce viscosity.[4]
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow for analyzing complex samples using ion-pair chromatography.
Caption: Simplified mechanism of analyte retention with this compound.
Conclusion: Selecting the Right Tool for the Job
This compound is a versatile and effective ion-pairing reagent for the analysis of cationic compounds in complex matrices. Its moderate hydrophobicity offers a balance between achieving sufficient retention for polar analytes and avoiding excessively long run times that can occur with longer-chain alkyl sulfonates.
Key considerations when choosing this compound:
-
Specificity and Selectivity: The selectivity of the separation can be fine-tuned by adjusting the concentration of this compound and the organic content of the mobile phase.[2][3]
-
Analyte Properties: It is particularly well-suited for small to medium-sized positively charged molecules, such as basic drugs, neurotransmitters, and smaller peptides.
-
Matrix Complexity: In highly complex matrices, the moderate retention provided by this compound can be advantageous in separating analytes from early-eluting, unretained matrix components.
-
Mass Spectrometry Compatibility: While non-volatile ion-pairing reagents like alkyl sulfonates can cause ion suppression in mass spectrometry, innovative approaches, such as adding the ion-pairing reagent to the sample instead of the mobile phase, are being explored to mitigate this issue.[5]
Ultimately, the optimal choice of an ion-pairing reagent depends on the specific requirements of the analysis, including the nature of the analyte, the complexity of the matrix, and the desired chromatographic performance. This guide provides a framework for understanding the role and performance of this compound, empowering researchers to develop robust and reliable analytical methods.
References
- 1. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 3. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 4. Retention Time drift: catecholamines with ion pair - Chromatography Forum [chromforum.org]
- 5. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of C4 and C8 Sulfonic Acids as Ion-Pairing Reagents in Reversed-Phase HPLC
For researchers, scientists, and drug development professionals seeking to optimize the separation of ionic and polar analytes, the choice of ion-pairing reagent is critical. This guide provides a detailed comparison of two commonly used homologous alkylsulfonic acids: butanesulfonic acid (C4) and octanesulfonic acid (C8). By examining their performance characteristics and providing supporting experimental data, this document aims to facilitate informed decisions in method development.
Ion-pairing chromatography is a powerful technique in reversed-phase high-performance liquid chromatography (RP-HPLC) that enhances the retention of charged molecules on nonpolar stationary phases. This is achieved by introducing an ion-pairing reagent into the mobile phase, which forms a neutral ion-pair with the analyte of opposite charge. The resulting complex exhibits increased hydrophobicity and, consequently, greater retention on the reversed-phase column. Alkylsulfonic acids are frequently employed for the analysis of basic compounds. The length of the alkyl chain is a key parameter that influences the retention behavior of analytes.
Performance Comparison: C4 vs. C8 Sulfonic Acid
The primary distinction between C4 and C8 sulfonic acids lies in the length of their hydrophobic alkyl chains, which directly impacts their efficacy as ion-pairing reagents. A longer alkyl chain leads to a more hydrophobic ion-pair complex, resulting in stronger retention on the stationary phase.
Experimental evidence consistently demonstrates that octanesulfonic acid (C8) provides significantly greater retention for basic analytes compared to butanesulfonic acid (C4) under similar chromatographic conditions. In some cases, C4 has been found to be only slightly effective in retaining highly polar analytes, leading to breakthrough peaks where the analyte elutes at or near the void volume.[1] The increased hydrophobicity of the C8 reagent enhances its interaction with the stationary phase, leading to a more pronounced effect on analyte retention.
The choice between C4 and C8 will depend on the specific requirements of the separation. For analytes that are weakly retained, C8 is generally the preferred choice to achieve adequate retention and resolution. Conversely, for analytes that are strongly retained with C8, leading to excessively long run times or poor peak shape, C4 may offer a suitable alternative with less retention.
| Parameter | Butanesulfonic Acid (C4) | Octanesulfonic Acid (C8) | Key Observations |
| Analyte Retention | Moderate increase in retention. May be insufficient for highly polar analytes.[1] | Significant increase in retention.[1] | Retention generally increases with the alkyl chain length of the ion-pairing reagent. |
| Selectivity | Can provide unique selectivity for moderately polar basic compounds. | Offers strong retention, which can be modulated by adjusting concentration to optimize selectivity. | The choice of chain length can be used to fine-tune the separation of complex mixtures. |
| Typical Concentration | 5-20 mM in the aqueous portion of the mobile phase. | 5-20 mM in the aqueous portion of the mobile phase.[2] | Concentration can be adjusted to optimize retention and peak shape. |
| Applications | Separation of moderately polar basic compounds where excessive retention is not required. | Separation of highly polar and basic compounds, including pharmaceuticals, catecholamines, and peptides.[3] | C8 is more versatile for a wider range of polar analytes. |
| Column Equilibration | Generally faster equilibration times compared to C8. | Longer equilibration times are required due to stronger adsorption to the stationary phase. | It is crucial to dedicate a column to ion-pairing applications to avoid memory effects. |
Experimental Protocols
Below are detailed methodologies for the use of C4 and C8 sulfonic acids as ion-pairing reagents in RP-HPLC.
General Workflow for Ion-Pairing Chromatography
Protocol for Separation of Basic Analytes using C4 or C8 Sulfonic Acid
1. Materials:
-
Butanesulfonic acid sodium salt (C4) or Octanesulfonic acid sodium salt (C8)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) or methanol
-
Acid for pH adjustment (e.g., phosphoric acid, formic acid)
-
Reversed-phase HPLC column (e.g., C18 or C8, 4.6 x 150 mm, 5 µm)
-
Analyte sample
2. Mobile Phase Preparation:
-
Aqueous Component (Mobile Phase A):
-
Prepare an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer).
-
Dissolve the selected alkylsulfonate (C4 or C8) to a final concentration of 5-20 mM.[2]
-
Adjust the pH of the solution to be at least 2 pH units below the pKa of the basic analytes to ensure they are fully protonated.
-
Filter the solution through a 0.45 µm membrane filter.
-
-
Organic Component (Mobile Phase B):
-
HPLC-grade acetonitrile or methanol.
-
3. Chromatographic Conditions:
-
Column: C18 or C8 reversed-phase column.
-
Mobile Phase: A suitable gradient or isocratic mixture of Mobile Phase A and Mobile Phase B. A typical starting point is a low percentage of Mobile Phase B (e.g., 5-10%).
-
Flow Rate: 1.0 mL/min for a 4.6 mm I.D. column.
-
Column Temperature: 30-40 °C.
-
Detection: UV-Vis detector at a suitable wavelength for the analytes.
-
Injection Volume: 5-20 µL.
4. Experimental Procedure:
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition for an extended period (at least 20-30 column volumes) until a stable baseline is achieved. This is particularly important for C8 due to its stronger adsorption.
-
Sample Injection: Dissolve the sample in the initial mobile phase or a compatible solvent and inject it into the HPLC system.
-
Gradient Elution: Run a linear gradient from a low to a high percentage of the organic modifier (Mobile Phase B) to elute the analytes. The gradient profile should be optimized based on the complexity of the sample.
-
Data Acquisition: Record the chromatogram and integrate the peaks of interest.
Mechanism of Ion-Pairing Chromatography
The retention mechanism in ion-pairing chromatography is primarily based on the formation of a neutral ion-pair between the charged analyte and the ion-pairing reagent. This complex then partitions onto the hydrophobic stationary phase.
In this model, the positively charged analyte forms an ion-pair with the negatively charged sulfonate group of the C4 or C8 reagent. The hydrophobic alkyl tail of the sulfonic acid interacts with the nonpolar stationary phase, leading to the retention of the entire ion-pair complex.
Conclusion
Both C4 and C8 sulfonic acids are effective ion-pairing reagents for the analysis of basic compounds in RP-HPLC. The choice between them is primarily dictated by the hydrophilicity of the analytes and the desired retention. C8 sulfonic acid offers stronger retention and is suitable for a broader range of polar compounds. C4 sulfonic acid, with its lower hydrophobicity, provides less retention and can be advantageous for analytes that are too strongly retained with C8. Careful optimization of the ion-pairing reagent concentration, mobile phase pH, and organic modifier content is essential for achieving optimal separation performance. Due to the strong adsorption of these reagents, it is highly recommended to dedicate a column specifically for ion-pairing applications to ensure reproducibility.
References
Navigating the Nuances of Polar Analyte Separation: A Comparative Guide to Stability-Indicating HPLC Methods Utilizing 1-Butanesulfonic Acid
For researchers, scientists, and drug development professionals, the development of robust, stability-indicating analytical methods is a cornerstone of ensuring pharmaceutical product quality and safety. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this purpose. However, the analysis of highly polar or ionic compounds by reversed-phase HPLC presents a significant challenge due to their poor retention on non-polar stationary phases. This guide provides a comprehensive comparison of a stability-indicating HPLC method employing 1-butanesulfonic acid as an ion-pairing agent, offering detailed experimental protocols and supporting data to illustrate its performance and applicability.
Ion-pair chromatography offers an effective solution for retaining and separating charged analytes on reversed-phase columns. By introducing an ion-pairing reagent, such as this compound, into the mobile phase, a neutral ion pair is formed with the charged analyte. This complex exhibits increased hydrophobicity, leading to enhanced retention and improved chromatographic separation. This compound, a C4 alkyl sulfonate, is a commonly used ion-pairing agent valued for its ability to provide a balance between retention and elution strength for a variety of polar compounds.
The Crucial Role of Forced Degradation Studies
A stability-indicating method must be able to unequivocally separate the active pharmaceutical ingredient (API) from its potential degradation products. To achieve this, forced degradation (stress testing) is an indispensable part of method development. This involves subjecting the drug substance to harsh conditions to accelerate its decomposition and generate potential degradants. Common stress conditions include acid and base hydrolysis, oxidation, thermal stress, and photolysis. The goal is to achieve a target degradation of approximately 10-30% to ensure that the analytical method can effectively resolve the API from any impurities that may form under various storage conditions.
Illustrative Example: A Stability-Indicating Ion-Pair HPLC Method
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a UV detector is employed. The key chromatographic parameters are outlined in the table below.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A solution containing 0.015 M this compound sodium salt and 0.015 M monobasic potassium phosphate, with the pH adjusted to 4.8 using dilute phosphoric acid, mixed with methanol (B129727) in an 80:20 (v/v) ratio. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
2. Preparation of Solutions:
-
Standard Solution: A stock solution of Analyte X is prepared by dissolving a known amount of the reference standard in the mobile phase to achieve a final concentration of 100 µg/mL.
-
Sample Solution: A sample solution is prepared by dissolving the drug product in the mobile phase to obtain a theoretical concentration of 100 µg/mL of Analyte X.
3. Forced Degradation Studies:
Forced degradation studies are conducted to demonstrate the specificity of the method. The following conditions are typically applied:
-
Acid Hydrolysis: The drug substance is treated with 0.1 M hydrochloric acid at 60°C for 2 hours. The solution is then neutralized with 0.1 M sodium hydroxide (B78521).
-
Base Hydrolysis: The drug substance is treated with 0.1 M sodium hydroxide at 60°C for 2 hours. The solution is then neutralized with 0.1 M hydrochloric acid.
-
Oxidative Degradation: The drug substance is treated with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: The drug substance is exposed to dry heat at 105°C for 24 hours.
-
Photolytic Degradation: The drug substance is exposed to UV light (254 nm) for 24 hours.
Following the stress treatments, the samples are diluted with the mobile phase to the target concentration for HPLC analysis.
Data Presentation: Method Validation Parameters
A stability-indicating method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. The following tables summarize the expected quantitative data from a typical method validation.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Linearity
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Analyte X | 10 - 150 | ≥ 0.999 |
Table 3: Accuracy (% Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.2 | 100.2 |
| 120% | 120 | 119.8 | 99.8 |
Table 4: Precision (% RSD)
| Precision Type | Concentration (µg/mL) | % RSD (n=6) |
| Repeatability (Intra-day) | 100 | ≤ 2.0% |
| Intermediate Precision (Inter-day) | 100 | ≤ 2.0% |
Table 5: Robustness
| Parameter Varied | Variation | % RSD of Peak Area |
| Flow Rate (mL/min) | ± 0.1 | < 2.0% |
| Mobile Phase pH | ± 0.2 | < 2.0% |
| Column Temperature (°C) | ± 2 | < 2.0% |
Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Concentration (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Table 7: Forced Degradation Results
| Stress Condition | % Degradation of Analyte X | Observations |
| Acid Hydrolysis | 15.2% | Two degradation peaks observed, well-resolved from the main peak. |
| Base Hydrolysis | 22.5% | One major degradation peak observed, well-resolved. |
| Oxidative Degradation | 12.8% | One degradation peak observed, baseline separation. |
| Thermal Degradation | 5.1% | Minor degradation, no significant degradation peaks. |
| Photolytic Degradation | 8.9% | One minor degradation peak observed. |
Visualizing the Workflow and Interactions
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the underlying chemical interactions.
Caption: Experimental workflow for developing a stability-indicating HPLC method.
Caption: Mechanism of ion-pair chromatography with this compound.
Conclusion
The use of this compound as an ion-pairing agent in a stability-indicating HPLC method provides a reliable and effective approach for the analysis of polar and ionic drug compounds. By forming a neutral complex with the analyte, it enhances retention on reversed-phase columns, allowing for successful separation from degradation products and impurities. The detailed experimental protocol and validation data presented in this guide serve as a practical framework for researchers and scientists in the pharmaceutical industry. Proper method development, including comprehensive forced degradation studies and rigorous validation, is paramount to establishing a truly stability-indicating method that ensures the quality, safety, and efficacy of pharmaceutical products.
Safety Operating Guide
Personal protective equipment for handling 1-Butanesulfonic acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1-Butanesulfonic acid. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Risk Assessment
This compound and its sodium salt are classified as irritants. Understanding the associated hazards is the first step in safe handling. The primary risks include:
-
Serious Eye Irritation: Can cause serious damage if it comes into contact with the eyes.[1][2]
-
Respiratory Irritation: Inhalation of dust or mist may lead to respiratory tract irritation.[1][2][3]
| Hazard Classification | Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[1][2] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound. The following table summarizes the required equipment. For large-scale operations or in case of a significant spill, more extensive protection is necessary.[3]
| Body Part | Standard Laboratory Use | Large-Scale Use / Spill Response |
| Eyes/Face | Safety goggles with side shields (compliant with EN 166 or equivalent)[1][4] | Tightly fitting safety goggles or a full-face shield[5] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended)[3][6] | Chemical-resistant gloves (consult manufacturer for specific breakthrough times)[3] |
| Body | Lab coat or long-sleeved clothing[1][3] | Full protective suit or acid-resistant clothing[3][5] |
| Respiratory | Not required under normal use with adequate ventilation.[1] Use a NIOSH-approved dust respirator if dust formation is likely[3][6] | Self-contained breathing apparatus (SCBA)[3][5] |
Operational Plan: Step-by-Step Handling Protocol
Following a standardized procedure minimizes the risk of exposure and accidents.
3.1. Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a fume hood.[6][7][8]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][9]
-
PPE Donning: Put on all required personal protective equipment as detailed in the table above.
3.2. Handling:
-
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[2][9]
-
Avoid Inhalation: Avoid breathing dust, fumes, or vapors.[2][6] Prevent dust formation by handling the solid form carefully.[8][9]
-
Safe Practices: Do not eat, drink, or smoke in the handling area.[6][7] Wash hands thoroughly after handling the substance.[5]
3.3. Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][8][9]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[6][9]
Emergency and First Aid Procedures
Immediate and appropriate action is crucial in the event of an exposure.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][9][10]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[1][2][9][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[2][3][10][11]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6][10][11]
Spill and Disposal Plan
5.1. Spill Containment and Cleanup:
-
Small Spills: Use appropriate tools to carefully sweep or vacuum the spilled solid into a suitable, labeled container for disposal.[9] Avoid generating dust.[9] Clean the spill area with water.[3]
-
Large Spills: Evacuate unnecessary personnel from the area.[6] Use a shovel to place the material into a convenient waste disposal container.[3] Finish cleaning by spreading water on the contaminated surface and dispose of it according to local and regional authority requirements.[3]
5.2. Waste Disposal:
-
Procedure: Dispose of waste material in accordance with national and local regulations.[5]
-
Containers: Leave the chemical in its original container. Do not mix with other waste. Handle uncleaned containers as you would the product itself.[5]
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. carlroth.com [carlroth.com]
- 5. beta.lakeland.edu [beta.lakeland.edu]
- 6. This compound MSDS/SDS | Supplier & Distributor [ccount-chem.com]
- 7. lobachemie.com [lobachemie.com]
- 8. rcilabscan.com [rcilabscan.com]
- 9. thermofishersci.in [thermofishersci.in]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
